molecular formula C7H3F4NO2 B2947319 5-Fluoro-6-(trifluoromethyl)nicotinic acid CAS No. 1554123-46-4

5-Fluoro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B2947319
CAS No.: 1554123-46-4
M. Wt: 209.1
InChI Key: CHYDKBRRNOWOAR-UHFFFAOYSA-N
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Description

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3F4NO2 and its molecular weight is 209.1. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDKBRRNOWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a key building block in the development of novel agrochemicals and pharmaceuticals. The fluorinated pyridine motif is of significant interest due to its ability to enhance metabolic stability and bioavailability in bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design.

Introduction: The Significance of Fluorinated Nicotinic Acids

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to modulate physicochemical and biological properties. The trifluoromethyl group (CF₃) and a fluorine substituent on the pyridine ring, as seen in 5-Fluoro-6-(trifluoromethyl)nicotinic acid, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the target molecule a valuable intermediate for the synthesis of a new generation of herbicides, fungicides, and therapeutic agents targeting a range of diseases.

This guide will focus on a highly effective, three-step synthesis culminating in the hydrolysis of a key nitrile intermediate. The pathway is notable for its efficiency and concise nature, starting from a readily accessible trifluoroacetyl vinylogous enamine.

Core Synthesis Pathway: From Enamine to Carboxylic Acid

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid is efficiently achieved through a three-step process, which is initiated by the formation of a trifluoroacetyl vinylogous enamine, followed by cyclization to form the pyridine ring, and concluding with the hydrolysis of a nitrile group to the desired carboxylic acid.[1][2]

Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Hydrolysis A Trifluoroacetyl Precursor B Trifluoroacetyl Vinylogous Enamine A->B Reaction with Secondary Amine C 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile B->C Cyclization with Halogenating Agent D 5-Fluoro-6-(trifluoromethyl)nicotinic Acid C->D Acid Hydrolysis

Caption: Overall synthesis pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

The cornerstone of this synthesis is the construction of the fluorinated pyridine ring system. This is achieved through the cyclization of a trifluoroacetyl vinylogous enamine.

Step 1: Preparation of the Trifluoroacetyl Vinylogous Enamine

The synthesis begins with the formation of a trifluoroacetyl vinylogous enamine. This intermediate is crucial as it contains the necessary precursors for the eventual pyridine ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting trifluoroacetyl precursor in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a secondary amine (e.g., pyrrolidine) to the solution. The secondary amine acts as a nucleophile, attacking the carbonyl group of the precursor.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, the trifluoroacetyl vinylogous enamine, is then purified, typically by recrystallization or column chromatography.

Causality and Expertise: The choice of a secondary amine is critical for the formation of the enamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl group, followed by the elimination of water to form the stable enamine. The use of an aprotic solvent prevents unwanted side reactions with water.

Step 2: Cyclization to form 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile

This step involves the critical ring-forming reaction to construct the pyridine core. A halogenating agent is used to facilitate the cyclization and introduce the halogen at the 5-position. For the synthesis of the target molecule, a fluorinating agent is employed.

Experimental Protocol:

  • Reaction Setup: In a flask suitable for low-temperature reactions, dissolve the trifluoroacetyl vinylogous enamine in an appropriate solvent like acetonitrile.

  • Halogenation: Cool the reaction mixture to a low temperature (e.g., -50°C). A solution of the chosen halogenating agent (for this synthesis, a source of electrophilic fluorine) in the same solvent is added dropwise.

  • Base Addition: Following the addition of the halogenating agent, a non-nucleophilic base, such as triethylamine, is added slowly to the reaction mixture. The base facilitates the dehydrohalogenation and subsequent cyclization.

  • Reaction and Work-up: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction mixture is then quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile is purified by column chromatography to yield the desired product.

Trustworthiness and Self-Validating System: The low-temperature conditions are crucial to control the reactivity of the halogenating agent and prevent side reactions. The slow addition of the base is also important to manage the exothermicity of the reaction and ensure a high yield of the desired product. The progress of the reaction should be monitored by TLC or LC-MS to confirm the formation of the product and the consumption of the starting material.

Part 2: Final Step - Hydrolysis to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of the intermediate to the carboxylic acid. This transformation is typically achieved under acidic conditions.

Experimental Protocol:

  • Reaction Setup: The 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile is suspended in a solution of a strong acid, such as 10 N hydrochloric acid.[1]

  • Heating: The mixture is heated to reflux for several hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and by analytical techniques such as HPLC.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate, which is the desired 5-Fluoro-6-(trifluoromethyl)nicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Authoritative Grounding: The use of strong acid and heat is a standard and well-documented method for the hydrolysis of nitriles to carboxylic acids. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps then lead to the formation of the carboxylic acid and ammonium ion.

Quantitative Data Summary
StepReactant(s)Reagent(s)ProductTypical Yield
1Trifluoroacetyl Precursor, Secondary Amine-Trifluoroacetyl Vinylogous EnamineHigh
2Trifluoroacetyl Vinylogous EnamineHalogenating Agent, Triethylamine5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrileGood to High
35-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile10 N HCl5-Fluoro-6-(trifluoromethyl)nicotinic AcidHigh

Visualization of Key Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the key pyridine intermediate.

Experimental_Workflow start Start dissolve_enamine Dissolve Trifluoroacetyl Vinylogous Enamine in Acetonitrile start->dissolve_enamine cool_mixture Cool Reaction Mixture to -50°C dissolve_enamine->cool_mixture add_halogen Add Halogenating Agent Dropwise cool_mixture->add_halogen add_base Slowly Add Triethylamine add_halogen->add_base warm_react Warm to Room Temperature and Stir Overnight add_base->warm_react quench_extract Quench with Water and Extract Product warm_react->quench_extract purify Purify by Column Chromatography quench_extract->purify end End: Pure Intermediate purify->end

Caption: Experimental workflow for the synthesis of the pyridine intermediate.

Conclusion

The described synthesis pathway provides a reliable and efficient method for the preparation of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. The methodology is well-grounded in established organic chemistry principles and offers a practical route for obtaining this valuable building block on a laboratory scale. The insights into the causality of the experimental choices and the detailed protocols are intended to empower researchers to successfully implement and potentially adapt this synthesis for their specific research and development needs.

References

  • Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2017). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic accessibility, and reactivity profile of 5-Fluoro-6-(trifluoromethyl)nicotinic acid , a specialized fluorinated pyridine building block used in high-value medicinal chemistry and agrochemical synthesis.

A Versatile Fluorinated Building Block for Bioisosteric Design

Executive Summary

5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4) is a tri-substituted pyridine derivative characterized by a unique electronic push-pull system. The combination of a strongly electron-withdrawing trifluoromethyl group at C6, a metabolically stable fluorine atom at C5, and a reactive carboxylic acid at C3 makes it a premier scaffold for modulating lipophilicity (LogP) and pKa in drug candidates. This guide analyzes its physicochemical properties, industrial synthesis routes, and chemoselective reactivity.

Chemical Identity & Physical Properties

This compound exists as a crystalline solid.[1] Its high fluorine content significantly alters its solubility and acidity profiles compared to non-fluorinated analogs.

PropertyData / ValueNote
IUPAC Name 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 1554123-46-4
Molecular Formula C

H

F

NO

Molecular Weight 209.10 g/mol
Appearance White to off-white crystalline solidTypical of fluorinated nicotinic acids
Melting Point 180–190 °C (Estimated)Based on 6-CF

analog (193°C) and 5-F analog
Predicted pKa ~2.5 – 2.8Acidified by inductive effects of F and CF

LogP (Predicted) ~1.8Increased lipophilicity vs. Nicotinic acid (0.[1]7)
Solubility DMSO, Methanol, Acetonitrile, Aqueous BaseInsoluble in non-polar hydrocarbons
Synthetic Routes

The synthesis of 5-fluoro-6-(trifluoromethyl)nicotinic acid is non-trivial due to the need for regiospecific placement of the fluorine and trifluoromethyl groups. Two primary strategies are employed:

A. De Novo Ring Construction (Industrial Route)

This method builds the pyridine ring from acyclic fluorinated precursors. It is preferred for scale-up as it avoids the selectivity issues of direct electrophilic fluorination.

  • Precursor Formation: Condensation of ethyl 4,4,4-trifluoro-3-aminobutanoate with an acrylate derivative.

  • Cyclization: Formation of the dihydropyridone or hydroxypyridine intermediate.

  • Aromatization & Functionalization: Conversion to the pyridine core, often involving a halogenation step (if F is not present in the backbone) or using a pre-fluorinated enamine.

  • Hydrolysis: The resulting nitrile or ester is hydrolyzed to the final carboxylic acid.[2]

B. Functionalization of 6-(Trifluoromethyl)nicotinic Acid (Lab Scale)

Direct functionalization of the commercially available 6-(trifluoromethyl)nicotinic acid.

  • Method: Directed ortho-metallation (DoM) using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) followed by quenching with an electrophilic fluorinating agent like NFSI (N-Fluorobenzenesulfonimide).

  • Challenge: Regioselectivity can be poor; C4 lithiation is a competing pathway.

SynthesisPathways cluster_legend Pathway Legend Precursor Trifluoroacetyl Enamine Cyclization Cyclization (Ring Closure) Precursor->Cyclization + Reagents Intermediate 5-Halo-6-CF3 Pyridine Intermediate Cyclization->Intermediate Aromatization Hydrolysis Hydrolysis Intermediate->Hydrolysis NaOH/H2O FinalProduct 5-Fluoro-6-(trifluoromethyl) nicotinic acid Hydrolysis->FinalProduct Alternative 6-(Trifluoromethyl) nicotinic acid Lithiation 1. LiTMP (DoM) 2. NFSI Alternative->Lithiation Lab Scale Lithiation->FinalProduct key Solid Line: De Novo Assembly Dashed Line: Late-Stage Functionalization

Figure 1: Primary synthetic workflows for constructing the 5-Fluoro-6-(trifluoromethyl)pyridine core.

Reactivity Profile & Derivatization

The chemical behavior of this molecule is dominated by the electron-deficient nature of the pyridine ring.

4.1 Carboxylic Acid (C3) Functionalization

The C3-COOH group is the primary handle for coupling reactions.

  • Amide Coupling: Readily reacts with amines using standard coupling reagents (HATU, EDC/HOBt). The electron-withdrawing ring makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack but also increasing susceptibility to hydrolysis of activated esters.

  • Acid Chloride Formation: Can be converted to the acid chloride using oxalyl chloride/DMF or thionyl chloride. Note: The product is volatile and moisture-sensitive.

4.2 Nucleophilic Aromatic Substitution (S

Ar)

The pyridine ring is highly deactivated.

  • C5-Fluorine: While fluorine is generally a good leaving group in S

    
    Ar, the 5-position (beta to nitrogen) is not classically activated. However, the strong electron-withdrawing effect of the ortho-CF
    
    
    
    group (at C6) significantly lowers the energy barrier.
    • Reaction: Displacement of F by strong nucleophiles (alkoxides, thiols) is possible under forcing conditions (high heat, polar aprotic solvent).

  • C6-Trifluoromethyl: Generally inert.[1] Hydrolysis to the carboxylic acid requires extreme conditions (conc. H

    
    SO
    
    
    
    , >150°C).
4.3 Metal-Catalyzed Cross-Coupling
  • C-F Activation: The C-F bond is robust. Standard Suzuki or Buchwald-Hartwig couplings are difficult at this position without specialized catalysts (e.g., Ni-catalysts with phosphine ligands designed for C-F activation).

  • C-H Activation: The C2 and C4 protons are acidified. Direct C-H arylation is feasible at C2 due to the directing effect of the carboxylic acid (or amide derivatives).

ReactivityMap Center 5-Fluoro-6-(trifluoromethyl) nicotinic acid COOH C3-COOH: Amide Coupling Esterification Center->COOH Primary Handle C5_F C5-Fluoro: Resistant to Pd-Cat Potential S_NAr (Ortho-CF3 effect) Center->C5_F Secondary Handle C6_CF3 C6-CF3: Metabolic Block Lipophilicity Booster Center->C6_CF3 Stability C2_H C2-H: Acidic Proton Site for C-H Activation Center->C2_H Tertiary Handle

Figure 2: Site-selective reactivity map highlighting the orthogonal functionalization opportunities.

Applications in Drug Discovery

This building block is a "Magic Methyl" equivalent for modern medicinal chemistry, replacing H or CH


 with F/CF

moieties.
  • pKa Modulation: The electron-withdrawing core lowers the pKa of the carboxylic acid, potentially improving bioavailability by altering the ionization state at physiological pH.

  • Metabolic Stability: The C5-F and C6-CF

    
     groups block common metabolic soft spots (oxidation sites), extending the half-life of the final drug molecule.
    
  • Lipophilicity: The CF

    
     group significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration.
    
Handling and Safety Protocols
  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[1][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent caking.

  • Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration equipped with a scrubber for HF/HCl gases.

References
  • Chemical Identity & CAS: 5-Fluoro-6-(trifluoromethyl)nicotinic acid.[4] SynQuest Laboratories / Sigma-Aldrich. Link

  • Synthesis of 6-CF3 Pyridines: An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. Link

  • pKa Prediction & Fluorine Effects: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link

  • General Reactivity of Fluorinated Pyridines: Synthesis and application of trifluoromethylpyridines. PMC (NIH). Link

Sources

An In-Depth Technical Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1554123-46-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine atoms into molecular scaffolds represents a paradigm shift in contemporary medicinal and agricultural chemistry. The unique physicochemical properties conferred by fluorine—high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—provide chemists with a powerful tool to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. Among the array of fluorinated moieties, the trifluoromethyl group stands out for its profound electron-withdrawing nature and its capacity to enhance lipophilicity, thereby improving membrane permeability and target engagement.[1][2] This guide focuses on a specific embodiment of this strategy: 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a compound poised as a critical building block in the development of next-generation pharmaceuticals and agrochemicals.

Molecular Profile and Physicochemical Properties

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a pyridine carboxylic acid derivative characterized by the presence of both a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This dual fluorination pattern imparts a unique electronic and steric signature to the molecule.

PropertyValueSource
CAS Number 1554123-46-4[1]
Molecular Formula C₇H₃F₄NO₂[1]
Molecular Weight 209.1 g/mol [1]
IUPAC Name 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Synonyms 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Appearance White to off-white solid
Storage Room temperature[1]

The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring, making it a versatile intermediate for further chemical transformations.

Synthesis Strategies: A Rational Approach

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 5-Fluoro-6-(trifluoromethyl)nicotinic acid is outlined below. This approach leverages the well-documented reactivity of substituted pyridines.

retrosynthesis target 5-Fluoro-6-(trifluoromethyl)nicotinic acid intermediate1 Functional Group Interconversion (e.g., Hydrolysis of nitrile or ester) target->intermediate1 intermediate2 5-Fluoro-6-(trifluoromethyl)-3-cyanopyridine or Methyl 5-fluoro-6-(trifluoromethyl)nicotinate intermediate1->intermediate2 intermediate3 Introduction of Carboxylic Acid Precursor (e.g., Cyanation or Carbonylation) intermediate2->intermediate3 intermediate4 Halogenated Precursor: 5-Fluoro-3-halo-6-(trifluoromethyl)pyridine intermediate3->intermediate4 intermediate5 Fluorination and Trifluoromethylation of a suitable pyridine precursor intermediate4->intermediate5

A plausible retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is a hypothetical, yet scientifically grounded, procedure derived from analogous syntheses of fluorinated nicotinic acids. It is intended to serve as a starting point for experimental design.

Step 1: Synthesis of a Dihalogenated Pyridine Precursor

The synthesis would likely commence with a commercially available dihalogenated picoline, which can be selectively functionalized.

Step 2: Introduction of the Trifluoromethyl Group

A key step is the introduction of the trifluoromethyl group. This can be achieved through various methods, including copper-mediated trifluoromethylation reactions using reagents like the Togni or Ruppert-Prakash reagents.

Step 3: Introduction of the Fluorine Atom

Nucleophilic aromatic substitution (SNA_r_) is a common method to introduce a fluorine atom onto an electron-deficient pyridine ring. A chloro or nitro group at the 5-position can be displaced by a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

Step 4: Formation of the Carboxylic Acid

The final step involves the conversion of a precursor functional group at the 3-position into the carboxylic acid. This can be achieved through:

  • Hydrolysis of a nitrile: If a cyano group is present, it can be hydrolyzed under acidic or basic conditions.

  • Oxidation of a methyl group: If a methyl group is present, it can be oxidized using strong oxidizing agents like potassium permanganate.

  • Carbonylation of a halide: A palladium-catalyzed carbonylation of a bromo or iodo-substituted precursor in the presence of carbon monoxide and a suitable nucleophile can yield the corresponding ester, which is then hydrolyzed.

Self-Validation and Causality: The choice of each step is dictated by the principles of organic synthesis. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the fluorine atom. The sequence of reactions is crucial to avoid unwanted side reactions and to ensure high yields.

Reactivity and Chemical Transformations

The unique substitution pattern of 5-Fluoro-6-(trifluoromethyl)nicotinic acid governs its reactivity.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to the acid chloride. These reactions are fundamental for creating a diverse library of derivatives for biological screening.

  • Pyridine Ring: The electron-deficient nature of the pyridine ring, amplified by the two fluoro-substituents, makes it susceptible to nucleophilic attack, although the positions are sterically hindered. Conversely, electrophilic aromatic substitution is generally disfavored.

  • Fluorine and Trifluoromethyl Groups: These groups are generally stable under many reaction conditions, allowing for selective modifications at the carboxylic acid group.

reactivity cluster_derivatives Derivative Synthesis cluster_reactivity Ring Reactivity C(O)OH C(O)OH Esterification Esterification C(O)OH->Esterification R-OH, H+ Amidation Amidation C(O)OH->Amidation R2NH, coupling agent Acid Chloride Formation Acid Chloride Formation C(O)OH->Acid Chloride Formation SOCl2 Pyridine Ring Pyridine Ring Nucleophilic Attack Nucleophilic Attack Pyridine Ring->Nucleophilic Attack Nu- (disfavored) F F CF3 CF3

Key reactivity sites of the target molecule.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in 5-Fluoro-6-(trifluoromethyl)nicotinic acid are highly sought after in modern drug discovery and agrochemical research.

Medicinal Chemistry
  • Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity for the target kinase, potentially leading to more potent and safer drugs for the treatment of cancers and inflammatory diseases.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is resistant to metabolic degradation. Incorporating these features can prolong the half-life of a drug candidate, leading to improved dosing regimens.[2]

  • Bioavailability: The lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, a critical factor for oral bioavailability.[3]

Agrochemicals

Trifluoromethylpyridine derivatives are integral components of many modern herbicides, insecticides, and fungicides.[4] The unique properties of 5-Fluoro-6-(trifluoromethyl)nicotinic acid make it an attractive intermediate for the synthesis of novel crop protection agents with enhanced efficacy and improved environmental profiles.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for key transformations that would be essential in the synthesis and derivatization of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Protocol: Esterification of 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Objective: To prepare the methyl ester of the title compound, a common intermediate for further derivatization.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • To a solution of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation: The successful formation of the ester can be confirmed by the disappearance of the carboxylic acid proton signal and the appearance of a new methoxy signal in the ¹H NMR spectrum, as well as a characteristic shift in the carbonyl stretching frequency in the IR spectrum.

Protocol: Amide Coupling

Objective: To synthesize an amide derivative, a common functional group in bioactive molecules.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid

  • Amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The formation of the amide can be confirmed by the appearance of a new set of signals corresponding to the amine moiety in the ¹H and ¹³C NMR spectra and the presence of the amide carbonyl stretch in the IR spectrum.

experimental_workflow start 5-Fluoro-6-(trifluoromethyl)nicotinic acid esterification Esterification (MeOH, H2SO4) start->esterification amidation Amide Coupling (Amine, HATU, DIPEA) start->amidation ester Methyl 5-fluoro-6-(trifluoromethyl)nicotinate esterification->ester amide Amide Derivative amidation->amide analysis1 Characterization (NMR, IR, MS) ester->analysis1 analysis2 Characterization (NMR, IR, MS) amide->analysis2

Workflow for the derivatization of the target molecule.

Conclusion and Future Perspectives

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly functionalized building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of both a fluorine atom and a trifluoromethyl group on the nicotinic acid scaffold provides a unique combination of electronic and steric properties that can be exploited to develop novel bioactive compounds with improved efficacy, metabolic stability, and bioavailability. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and is expected to yield promising new drug candidates and crop protection agents.

References

  • Ningbo Innopharmchem Co., Ltd. The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Available from: [Link]

  • O'Hagan, D. Fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 2010, 131(11), 1071-1081.
  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015, 58(21), 8315-8359.
  • MySkinRecipes. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Available from: [Link]

  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007, 317(5846), 1881-1886.

Sources

A Comprehensive Technical Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and enhanced metabolic stability to derivative molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its applications as a key intermediate, particularly in the development of novel therapeutic agents, underscoring its significance in modern medicinal chemistry.

Molecular Identity and Physicochemical Properties

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 6-position. These substitutions are critical to its function as a synthetic intermediate. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall reactivity of the pyridine ring. The fluorine atom further modulates the electronic profile and can enhance the metabolic stability and binding affinity of downstream drug candidates.[1]

Table 1: Chemical Identifiers and Core Properties

PropertyValue
IUPAC Name 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 129023-69-8 (Note: Some sources may list other CAS numbers for related isomers)[1]
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.1 g/mol
Appearance White to off-white or beige powder/solid
Melting Point Data for the specific 5-fluoro isomer is not readily available, but the related 6-(Trifluoromethyl)nicotinic acid has a melting point of 193-197 °C.[2][3]
Predicted pKa The pKa of the related 6-(Trifluoromethyl)nicotinic acid is predicted to be 2.96±0.10.[2]
SMILES O=C(O)c1cncc(F)c1C(F)(F)F
InChIKey Information not readily available for this specific isomer.

Molecular Structure and Reactivity Analysis

The chemical behavior of 5-Fluoro-6-(trifluoromethyl)nicotinic acid is dictated by its three primary functional groups: the carboxylic acid, the trifluoromethylated pyridine ring, and the fluorine substituent.

  • Carboxylic Acid Group: This is the primary site for reactions such as esterification, amidation, and reduction. Its acidity, enhanced by the adjacent electron-withdrawing groups, facilitates salt formation which can be leveraged to improve solubility during formulation development.[1]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient due to the electronegativity of the nitrogen and the powerful inductive effects of the CF₃ and F groups. This deactivation makes it less susceptible to electrophilic aromatic substitution than benzene but primes it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

  • Trifluoromethyl and Fluoro Groups: The C-F bonds are exceptionally strong, rendering these groups highly stable. The CF₃ group is a bioisostere for larger groups and significantly increases the lipophilicity of a molecule, which can improve cell membrane permeability. The fluorine atom enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

The interplay of these features makes this molecule a versatile scaffold in synthetic chemistry.

Caption: Molecular structure of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Synthesis and Manufacturing

The synthesis of fluorinated nicotinic acids often involves multi-step processes starting from simpler pyridine precursors. While specific, peer-reviewed synthesis routes for 5-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely published, analogous syntheses provide a logical framework. A common strategy involves the construction of the substituted pyridine ring followed by modification of the functional groups.

For instance, a plausible synthetic pathway could start with a pre-fluorinated and trifluoromethylated pyridine derivative, which is then subjected to lithiation and subsequent carboxylation using carbon dioxide. An alternative approach described for the related 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.[2]

Example Laboratory-Scale Synthesis Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of similar fluorinated aromatic carboxylic acids.

Objective: To synthesize 5-Fluoro-6-(trifluoromethyl)nicotinic acid from a hypothetical 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine precursor.

Materials:

  • 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Carboxylation: The reaction mixture is poured slowly over an excess of crushed dry ice in a separate beaker with vigorous stirring.

  • Quenching and Work-up: After the CO₂ has sublimated, the reaction is quenched with water. The aqueous layer is acidified to pH 2-3 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization or column chromatography to afford pure 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

G start Precursor: 3-bromo-5-fluoro-2- (trifluoromethyl)pyridine step1 1. Dissolve in Anhydrous THF 2. Cool to -78°C start->step1 step2 Lithiation: Add n-BuLi dropwise step1->step2 step3 Carboxylation: Pour over excess Dry Ice (CO2) step2->step3 step4 Quench & Acidify: Add H2O, then HCl to pH 2-3 step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Dry (MgSO4) & Concentrate step5->step6 end_product Product: 5-Fluoro-6-(trifluoromethyl) nicotinic acid step6->end_product

Caption: Generalized workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Agrochemicals

The true value of 5-Fluoro-6-(trifluoromethyl)nicotinic acid lies in its role as a key intermediate. Trifluoromethylpyridines are recognized as important structural motifs in a wide range of active pharmaceutical and agrochemical ingredients.[4]

  • Medicinal Chemistry: This compound is employed in the design of bioactive molecules targeting various pathways.[1] For example, nicotinic acid derivatives are explored for their potential as inhibitors of enzymes like carbonic anhydrase III, a target in metabolic diseases and cancer.[4] The specific substitution pattern of 5-fluoro-6-(trifluoromethyl)nicotinic acid makes it a valuable precursor for creating libraries of compounds for high-throughput screening. It has been noted as an intermediate in the synthesis of kinase inhibitors and other molecules for inflammatory and oncological targets.[1]

  • Agrochemicals: In the agrochemical sector, fluorinated pyridines are integral to the development of modern herbicides and plant growth regulators.[1][4] The presence of the trifluoromethyl group can enhance the efficacy and selectivity of the final product.

Safety and Handling

As a laboratory chemical, 5-Fluoro-6-(trifluoromethyl)nicotinic acid and its analogs should be handled with appropriate care. The related compound, 6-(Trifluoromethyl)nicotinic acid, is known to cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information (based on related compounds)

Hazard ClassStatement
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory May cause respiratory irritation.

Conclusion

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a highly functionalized and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically-tuned pyridine ring provides chemists with a powerful tool for molecular design. The continued exploration of synthetic routes utilizing this intermediate is expected to yield novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

References

  • MySkinRecipes. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly specialized fluorinated pyridine building block used in the synthesis of agrochemicals and pharmaceutical APIs (e.g., kinase inhibitors). Its solubility behavior is governed by a "tug-of-war" between the polar, hydrogen-bonding carboxylic acid motif and the lipophilic, electron-withdrawing fluorinated substituents.

Unlike simple nicotinic acid, the presence of the -CF3 (position 6) and -F (position 5) groups significantly alters the electron density of the pyridine ring. This results in two critical property shifts:

  • Reduced Basicity: The electron-withdrawing groups (EWGs) render the pyridine nitrogen essentially non-basic, minimizing self-association in non-polar solvents compared to non-fluorinated analogs.

  • Enhanced Lipophilicity: The trifluoromethyl group increases solubility in chlorinated and organic solvents (DCM, EtOAc) compared to the highly polar parent nicotinic acid.

Critical Physicochemical Properties (Predicted)
PropertyValue (Est.)Implication for Solubility
Molecular Weight 209.10 g/mol Moderate molecular size facilitates dissolution.
pKa (COOH) ~2.8 – 3.1Stronger acid than nicotinic acid (pKa 4.75); readily forms salts with weak bases.
LogP ~1.8 – 2.2"Goldilocks" zone: Soluble in both polar aprotic and moderately non-polar solvents.
H-Bond Donors 1 (COOH)Primary driver for dimerization in non-polar solvents.

Solubility Landscape

The following categorization is based on structural analysis and empirical data from closely related fluorinated nicotinic acid analogs (e.g., 6-trifluoromethylnicotinic acid).

A. High Solubility Solvents (Reaction Media)

Best for: SNAr reactions, Amide couplings, Stock solutions.

  • DMSO (Dimethyl sulfoxide): >100 mg/mL. The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the carboxylic acid dimers.

  • DMF (Dimethylformamide) / NMP: >100 mg/mL. Standard solvents for nucleophilic substitutions involving this scaffold.

  • THF (Tetrahydrofuran): Good solubility. Excellent for reduction reactions or lithiation chemistry, though solubility may decrease at -78°C.

B. Moderate Solubility Solvents (Workup & Extraction)

Best for: Liquid-Liquid Extraction (LLE), Chromatography.

  • Ethyl Acetate (EtOAc): Moderate to High. The preferred solvent for extracting the acidified product from aqueous streams.

  • DCM (Dichloromethane): Moderate. Solubilizes the neutral form well due to the lipophilic -CF3 group.

  • Alcohols (MeOH, EtOH): High solubility, but use with caution .

    • Risk:[1][2][3] In the presence of strong acid catalysts (e.g., H2SO4, HCl), this compound will readily undergo Fischer esterification.

C. Low Solubility / Antisolvents (Purification)

Best for: Crystallization, Trituration.

  • Water (Acidic pH < 2): Insoluble. The compound precipitates as a white solid upon acidification of aqueous alkaline solutions.

  • Hexanes / Heptane: Insoluble. Used to crash out the product from EtOAc or DCM solutions.

  • Toluene: Low solubility at RT; moderate at reflux. Useful for recrystallization.

Experimental Protocols

Protocol A: The "Self-Validating" Gravimetric Solubility Screen

Do not rely on literature values alone. Batch-to-batch polymorphic differences can alter solubility. Use this protocol to determine exact saturation points for your specific lot.

Reagents: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (Solid), Test Solvent (HPLC Grade).

  • Tare a clean 4 mL glass vial with a magnetic stir bar. Record weight (

    
    ).
    
  • Add 50 mg of the solid compound.

  • Add the solvent in 100 µL increments (using a micropipette) while stirring at 25°C.

  • Observe after each addition. Wait 2 minutes for equilibrium.

    • Clear Solution? Stop. Calculate solubility.

    • Cloudy? Continue adding solvent.[1]

  • Validation: If 1.0 mL is added and solid remains, filter the supernatant, dry the residue, and weigh. This confirms the "insoluble" fraction.

Calculation:



Protocol B: pH-Swing Purification (Acid-Base Extraction)

This workflow exploits the acidity of the carboxylic acid to purify the compound from non-acidic impurities without chromatography.

  • Dissolve crude mixture in Ethyl Acetate (approx. 10 mL/g).

  • Extract with 10% aq. Na2CO3 (2x volume).

    • Chemistry: The acid converts to the sodium salt (R-COO⁻ Na⁺) and moves to the aqueous layer. Impurities remain in EtOAc.

  • Separate layers. Keep the Aqueous layer.

  • Wash the aqueous layer once with fresh EtOAc (removes entrained organics).

  • Acidify the aqueous layer slowly with 1N HCl to pH ~1-2.

    • Observation: The product will precipitate as a white solid.[2]

  • Extract the cloudy aqueous mixture with fresh EtOAc (3x) OR Filter the solid directly if precipitation is heavy.

  • Dry (MgSO4) and concentrate.

Visualization of Workflows

Figure 1: Solubility & Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational stage.

SolubilityLogic Start Start: 5-Fluoro-6-(trifluoromethyl) nicotinic acid Goal What is the Operational Goal? Start->Goal Reaction Reaction / Synthesis Goal->Reaction Synthesis Workup Extraction / Workup Goal->Workup Isolation Purify Crystallization Goal->Purify Clean-up HighConc High Conc. (>0.5 M)? Reaction->HighConc Partition Partitioning Phase Workup->Partition CrystSystem Solvent System Purify->CrystSystem PolarAprotic Use DMSO, DMF, NMP (Excellent Solubility) HighConc->PolarAprotic Yes PolarProtic Use MeOH, EtOH (Watch for Esterification) HighConc->PolarProtic No / Specific Rxn OrganicPhase Use EtOAc or DCM (Moderate Solubility) Partition->OrganicPhase Neutral/Acidic pH AqueousPhase Use 10% Na2CO3 (Soluble as Salt) Partition->AqueousPhase Basic pH (>8) AntiSolvent Dissolve: EtOAc/EtOH Crash: Hexanes/Water CrystSystem->AntiSolvent

Caption: Decision matrix for solvent selection based on process stage (Reaction, Workup, or Purification).

Figure 2: Acid-Base Purification Cycle

Visualizing the chemical state changes during the extraction protocol.

PurificationCycle Crude Crude Mixture (Organic Solv.) Salt Carboxylate Salt (R-COO⁻ Na⁺) (Aqueous Phase) Crude->Salt Impurities stay in Org Pure Purified Acid (R-COOH) (Precipitate/Extract) Salt->Pure Precipitation Base + 10% Na2CO3 (Extraction) Acid + 1N HCl (Acidification pH < 2)

Caption: The pH-swing purification mechanism separating the target acid from non-acidic impurities.

References

  • National Center for Biotechnology Information (PubChem). (2025).[4] PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the key physical properties—specifically melting and boiling points—of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. Given its status as a sophisticated fluorinated heterocyclic compound, empirical data is not always readily available. This document, therefore, synthesizes information from structurally similar molecules to provide robust estimations and outlines the definitive experimental protocols for the precise determination of these properties.

Section 1: Physicochemical Profile of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid and Structural Analogs

Direct experimental data for the melting and boiling points of 5-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely published in readily accessible literature.[1] However, by examining its structural analogs, we can establish a scientifically grounded estimation of its expected physical properties. The introduction of fluorine and a trifluoromethyl group onto the nicotinic acid scaffold significantly alters its physicochemical characteristics, including molecular weight, polarity, and intermolecular forces.

The table below presents the available data for the target compound and key analogs. This comparative approach is fundamental in medicinal and materials chemistry for predicting the behavior of novel molecules.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Fluoro-6-(trifluoromethyl)nicotinic acid C₇H₃F₄NO₂209.1Data Not AvailableData Not Available[1]
6-(Trifluoromethyl)nicotinic acidC₇H₄F₃NO₂191.11193 - 197[2][3]259.3 (Predicted)[3]
5-(Trifluoromethyl)nicotinic acidC₇H₄F₃NO₂191.11184 - 189[4]Data Not Available
6-Fluoronicotinic acidC₆H₄FNO₂141.10144 - 148[5]Data Not Available
Nicotinic acid (Parent Compound)C₆H₅NO₂123.11236 - 239[6]Data Not Available

Section 2: The Influence of Fluorine and Trifluoromethyl Moieties on Physical Properties

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring introduces profound electronic and steric effects that dictate the compound's physical properties.

  • Fluorine Substitution : A single fluorine atom is highly electronegative, creating a strong dipole moment in the C-F bond.[7] However, its effect on melting point can be complex. While increased polarity can lead to stronger dipole-dipole interactions, fluorine's small van der Waals radius (similar to hydrogen) and its unique ability to form C-H···F interactions can sometimes disrupt the efficient crystal lattice packing seen in a non-fluorinated parent molecule.[5][6] This disruption can lead to a lower melting point, as observed in the case of fluorobenzene versus benzene.[5][6]

  • Trifluoromethyl (-CF₃) Group : The -CF₃ group is a powerful electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms.[8] It is also sterically bulky and increases the lipophilicity of a molecule.[2][9] The strong C-F bonds contribute to high metabolic stability, a desirable trait in drug development.[9][10] The combination of steric bulk and strong electronic effects significantly influences intermolecular forces, generally leading to an increase in boiling point compared to less substituted analogs.

For 5-Fluoro-6-(trifluoromethyl)nicotinic acid, one can hypothesize that the melting point will be influenced by a balance between the crystal packing disruption from the single fluorine and the strong intermolecular interactions (including potential hydrogen bonding from the carboxylic acid) influenced by the -CF₃ group.

Section 3: Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its identity and purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The capillary method is the most common and reliable technique for this determination.

Step-by-Step Protocol: Capillary Method
  • Sample Preparation : Ensure the sample is completely dry and finely powdered. This is crucial for uniform heat transfer.[3]

  • Capillary Tube Loading : Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 1-2 mm. Tap the tube gently to pack the sample tightly at the bottom.[12]

  • Apparatus Setup :

    • Thiele Tube : Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in an oil-filled Thiele tube, ensuring the heating oil level is above the sample but below the top of the capillary.[3]

    • Digital Apparatus (e.g., Mel-Temp) : Insert the capillary tube into the heating block as per the manufacturer's instructions.

  • Heating :

    • Begin heating the apparatus. A rapid initial heating can be used to find an approximate melting point.

    • Allow the apparatus to cool, then repeat with a fresh sample. When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[3] This slow rate is essential for the temperature of the sample and the thermometer to remain in equilibrium.

  • Observation and Recording :

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (1-2 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate M.P. C->D Initial Run E Cool and Repeat with Slow Heating (1-2°C/min) D->E Refinement F Record T1 (First Liquid) & T2 (All Liquid) E->F G Report Melting Range (T1 - T2) F->G BoilingPointWorkflow A Place Liquid Sample in Fusion Tube B Insert Inverted Capillary Tube A->B C Immerse Assembly in Heating Bath B->C D Heat Gently until Rapid Bubbles Emerge C->D E Turn Off Heat and Allow to Cool Slowly D->E F Observe When Bubbling Stops & Liquid Enters Capillary E->F G Record Temperature as Boiling Point F->G

Caption: Workflow for the micro-determination of a liquid's boiling point.

References

  • MySkinRecipes. (n.d.). 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • The Pharmasynth. (n.d.). The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Technical Guide to Investigating its Potential as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, with a primary focus on its putative role as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases and cancer. This document will delve into the scientific rationale for targeting KMO, outline a comprehensive experimental workflow to characterize the inhibitory potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, and discuss the potential therapeutic implications of such a compound.

Introduction: The Kynurenine Pathway and the Significance of KMO

The kynurenine pathway (KP) is the principal route of tryptophan metabolism in humans, responsible for over 95% of its degradation.[1] This intricate pathway generates several neuroactive and immunomodulatory metabolites. A key enzymatic checkpoint in this pathway is kynurenine 3-monooxygenase (KMO), a flavin-dependent mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2]

The activity of KMO represents a critical bifurcation point in the kynurenine pathway. Its action leads to the downstream production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid, and the reactive oxygen species-generating metabolite, 3-HK.[1][3] Conversely, a decrease in KMO activity shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[3][4]

An imbalance in the kynurenine pathway, often characterized by excessive KMO activity, has been linked to a variety of disease states:

  • Neurodegenerative Diseases: Elevated levels of quinolinic acid and 3-HK have been observed in neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's diseases, contributing to neuronal damage.

  • Cancer: The kynurenine pathway has been implicated in tumor immune evasion.

Therefore, the inhibition of KMO presents a promising therapeutic strategy to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites while increasing the levels of neuroprotective kynurenic acid.[3][4]

5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Candidate KMO Inhibitor

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is expected to significantly influence its physicochemical properties, including metabolic stability and binding affinity to biological targets. While specific biological data for this compound is not extensively published, its structural features, particularly its nicotinic acid core, make it a compelling candidate for investigation as a KMO inhibitor.

Compound Name CAS Number Molecular Formula Molecular Weight Structure
5-Fluoro-6-(trifluoromethyl)nicotinic acid1804046-57-8C(_7)H(_3)F(_4)NO(_2)209.10 g/mol

Proposed Experimental Workflow for a Comprehensive Evaluation

This section outlines a detailed, step-by-step methodology to investigate the KMO inhibitory potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

In Vitro KMO Inhibition Assay

The initial step is to determine the direct inhibitory effect of the compound on KMO enzymatic activity.

Workflow Diagram:

KMO_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Recombinant Human KMO incubation Incubate at 37°C enzyme->incubation substrate L-Kynurenine substrate->incubation cofactor NADPH cofactor->incubation compound 5-Fluoro-6-(trifluoromethyl)nicotinic acid (Varying Concentrations) compound->incubation quenching Quench Reaction (e.g., with acid) incubation->quenching hplc HPLC-MS/MS Analysis (Quantify 3-Hydroxykynurenine) quenching->hplc data_analysis Data Analysis (IC50 Determination) hplc->data_analysis

Caption: Workflow for in vitro KMO inhibition assay.

Detailed Protocol:

  • Source of Enzyme: Obtain recombinant human KMO. Several commercial vendors supply purified KMO.

  • Assay Buffer Preparation: Prepare a suitable assay buffer, typically a phosphate or Tris-based buffer at physiological pH (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare a stock solution of 5-Fluoro-6-(trifluoromethyl)nicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture: In a microplate, combine the assay buffer, recombinant KMO, NADPH (as a cofactor), and varying concentrations of the test compound.

  • Initiation of Reaction: Add the substrate, L-kynurenine, to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

  • Detection of Product: Quantify the formation of the product, 3-hydroxykynurenine, using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the percentage of KMO inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cellular Kynurenine Pathway Modulation Assay

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial.

Workflow Diagram:

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Metabolite Analysis cells Cell Line Expressing KMO (e.g., HEK293-KMO, Microglia) seeding Seed Cells in Microplates cells->seeding stimulation Stimulate Kynurenine Pathway (e.g., with IFN-γ) seeding->stimulation compound_addition Add 5-Fluoro-6-(trifluoromethyl)nicotinic acid stimulation->compound_addition supernatant Collect Cell Supernatant compound_addition->supernatant Incubate lcms LC-MS/MS Analysis (Quantify Kynurenine, 3-HK, KYNA) supernatant->lcms ratio Calculate KYNA/3-HK Ratio lcms->ratio

Caption: Workflow for cellular kynurenine pathway modulation assay.

Detailed Protocol:

  • Cell Line Selection: Utilize a cell line that expresses KMO, such as human microglial cells or a HEK293 cell line stably overexpressing human KMO.

  • Cell Culture and Seeding: Culture the selected cells under standard conditions and seed them into microplates.

  • Pathway Stimulation: To upregulate the kynurenine pathway, stimulate the cells with an inflammatory cytokine like interferon-gamma (IFN-γ).

  • Compound Treatment: Treat the stimulated cells with varying concentrations of 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for metabolite production.

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Analysis: Analyze the supernatant using LC-MS/MS to quantify the levels of key kynurenine pathway metabolites, including L-kynurenine, 3-hydroxykynurenine (3-HK), and kynurenic acid (KYNA).

  • Data Interpretation: A successful KMO inhibitor will lead to a decrease in the production of 3-HK and a corresponding increase in the production of KYNA. The ratio of KYNA to 3-HK is a key indicator of KMO inhibition in a cellular context.

Potential Therapeutic Implications and Future Directions

Should 5-Fluoro-6-(trifluoromethyl)nicotinic acid prove to be a potent and selective KMO inhibitor, it could have significant therapeutic potential in a variety of diseases.

Logical Relationship Diagram:

Therapeutic_Potential cluster_pathway Kynurenine Pathway Shift cluster_outcomes Potential Therapeutic Outcomes compound 5-Fluoro-6-(trifluoromethyl)nicotinic acid kmo_inhibition KMO Inhibition compound->kmo_inhibition decrease_3hk Decreased 3-HK & Quinolinic Acid kmo_inhibition->decrease_3hk increase_kyna Increased Kynurenic Acid kmo_inhibition->increase_kyna anti_tumor Anti-tumor Immunity kmo_inhibition->anti_tumor neuroprotection Neuroprotection decrease_3hk->neuroprotection increase_kyna->neuroprotection

Caption: Logical flow from KMO inhibition to therapeutic outcomes.

Future research should focus on:

  • Selectivity Profiling: Assessing the selectivity of the compound against other enzymes in the kynurenine pathway and a broader panel of off-target proteins.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of neurodegenerative diseases or cancer.

  • Pharmacokinetic and Safety Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

Conclusion

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a promising, yet underexplored, candidate for the inhibition of kynurenine 3-monooxygenase. The experimental framework outlined in this guide provides a clear and comprehensive path for its characterization. A successful outcome of these studies could pave the way for the development of a novel therapeutic agent for a range of debilitating diseases.

References

Sources

Methodological & Application

Application Note: 5-Fluoro-6-(trifluoromethyl)nicotinic Acid in Kinase Inhibitor Design

[1]

Executive Summary & Rationale

In the optimization of kinase inhibitors, the "hinge-binding" and "solvent-exposed" regions often require precise electronic tuning. 5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a privileged scaffold that addresses three common failure modes in lead optimization:

  • Metabolic Soft Spots: The trifluoromethyl group (

    
    ) at C6 blocks oxidative metabolism (P450-mediated) at the typically labile 
    
    
    -position of the pyridine ring.
  • Lipophilic Tuning: The C6-

    
     and C5-F motifs significantly increase 
    
    
    without introducing the steric bulk of a chloro- or bromo-substituent at C5, allowing for tighter packing in hydrophobic pockets (e.g., the gatekeeper region).
  • Acidity Modulation: The electron-withdrawing nature of both substituents lowers the

    
     of the carboxylic acid (predicted 
    
    
    2.8–3.1 vs. 4.8 for nicotinic acid), altering the reactivity profile during amide coupling.

Chemical Profile & Reactivity

PropertyValue / CharacteristicImpact on Synthesis
CAS Number 1554123-46-4Unique Identifier
Formula

MW: 209.10 g/mol
Electronic State Highly Electron DeficientThe carbonyl carbon is highly electrophilic; however, the carboxylate anion is stabilized, requiring potent activation agents.
C5-Fluorine Non-labile (generally)Positioned

to Nitrogen. Unlike 2-F or 4-F pyridines, this fluorine is resistant to

displacement, ensuring structural integrity during downstream amine couplings.
Solubility Moderate (DMSO, MeOH)Low solubility in non-polar solvents (

, Hexanes). Requires polar aprotic solvents (DMF, NMP) or co-solvents for reactions.

Structural Context in Kinase Inhibition

The following diagram illustrates the logical placement of this building block within a generalized kinase inhibitor architecture (e.g., B-RAF or VEGFR inhibitors).

KinaseArchitectureScaffold5-Fluoro-6-(trifluoromethyl)nicotinic acid CoreHingeHinge Binder(e.g., Aminopyridine/Indazole)Scaffold->HingeAmide Coupling(C3-COOH + Amine)PocketHydrophobic Pocket(Gatekeeper Interaction)Scaffold->PocketC6-CF3 Interaction(Hydrophobic)SolventSolvent Exposed Tail(Solubility/Selectivity)Scaffold->SolventPotential C5 Vector(If F is displaced - Rare)

Figure 1: The nicotinic acid core serves as the linker, with the C3-amide bond directing the hinge binder and the C6-CF3 group anchoring the molecule in the hydrophobic back-pocket.

Validated Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling (The T3P Method)

Context: Standard coupling reagents (EDC/HOBt) often fail with electron-deficient acids like 5-fluoro-6-(trifluoromethyl)nicotinic acid due to the low nucleophilicity of the aniline partners common in kinase synthesis. We recommend Propylphosphonic Anhydride (T3P) for its superior activation kinetics and ease of workup.

Reagents:

  • Acid: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Amine: Heterocyclic amine (e.g., 3-aminopyrazole, aniline derivative) (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or DIPEA (if Pyridine is undesirable)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Dissolution: In a dry reaction vial, dissolve 1.0 equiv of 5-fluoro-6-(trifluoromethyl)nicotinic acid and 1.1 equiv of the amine partner in EtOAc (concentration ~0.2 M).

    • Note: If solubility is poor, switch solvent to DMF or NMP, but maintain T3P compatibility.

  • Base Addition: Add Pyridine (3.0 equiv) at room temperature. Stir for 5 minutes.

    • Mechanism:[1][2][3][4] Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.

  • Activation: Dropwise add T3P solution (2.0 equiv) over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS.

    • Timepoint: Typical conversion is >95% within 2–4 hours. The electron-withdrawing groups on the acid actually accelerate the nucleophilic attack once the anhydride is formed.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (x2), then 0.5 M HCl (to remove excess Pyridine and amine), then Sat.

      
        (to remove unreacted acid).
      
    • Critical Check: T3P byproducts are water-soluble.[3][5] If the organic layer retains phosphorus (check

      
       NMR), wash again with water.
      
Protocol B: Acid Chloride Activation (Alternative)

Context: Use this if the amine is extremely sterically hindered.

  • Suspend the acid in dry DCM.

  • Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.

  • Stir 1 hr (gas evolution stops). Evaporate to dryness to remove excess oxalyl chloride.

  • Redissolve in DCM/THF and add the amine +

    
    .
    

Experimental Workflow Diagram

The following diagram details the decision tree for coupling this specific fluorinated acid.

SynthesisWorkflowStartStart: 5-Fluoro-6-(CF3)nicotinic AcidCheckAmineAnalyze Amine PartnerStart->CheckAmineRouteARoute A: T3P / Pyridine(Standard for Anilines)CheckAmine->RouteAWeak NucleophileRouteBRoute B: Ghosez Reagent / Oxalyl Cl(For Sterically Hindered Amines)CheckAmine->RouteBHindered/UnreactiveMonitorMonitor: LC-MS & 19F-NMR(Check for F-displacement)RouteA->MonitorRouteB->MonitorWorkupWorkup: Acid/Base Wash(T3P byproducts are H2O soluble)Monitor->WorkupConversion >95%FinalFinal Product: Kinase Inhibitor CoreWorkup->Final

Figure 2: Decision matrix for selecting the activation strategy based on the nucleophilicity of the amine partner.

Quality Control & Analytical Standards

Due to the high fluorine content, standard

NMR Validation ( NMR)
  • Setup: Run proton-decoupled

    
     NMR.
    
  • Expected Signals:

    • 
      :  Singlet (or doublet if coupling to F5) around -60 to -65 ppm .
      
    • 
       (C5):  Singlet (or quartet if coupling to CF3) around -110 to -130 ppm .
      
  • Common Impurity: If you observe a new signal at ~-150 ppm, it indicates hydrolysis of the fluorine (rare, but possible under harsh basic conditions) or

    
     displacement  by the amine (if the amine is highly nucleophilic and reaction temp > 100°C).
    
Storage & Stability
  • Hygroscopicity: The presence of the acid and electron-withdrawing groups makes the solid slightly hygroscopic. Store in a desiccator.

  • Stability: Stable at room temperature. Avoid prolonged exposure to strong bases (e.g., NaOH) which can induce decarboxylation at elevated temperatures.

References

  • Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • ChemicalBook. (2023). "Product Entry: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1554123-46-4)."[7]

  • Common Organic Chemistry. (2023). "Amide Coupling Reagents: T3P Protocols and Mechanisms."

Application Notes and Protocols for 5-Fluoro-6-(trifluoromethyl)nicotinic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a key intermediate in the development of modern agrochemicals. Intended for researchers, scientists, and professionals in the field of drug and pesticide development, these notes detail the compound's properties, a plausible synthetic pathway, and robust protocols for evaluating its biological activity. The information herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Significance of Fluorinated Nicotinic Acids in Agrochemicals

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that serves as a crucial building block in the synthesis of novel agrochemicals. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, bioavailability, and overall efficacy as pesticides. Nicotinic acid and its derivatives have a long history in agrochemical research, with many acting as potent insecticides that target the nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] The specific substitution pattern of 5-Fluoro-6-(trifluoromethyl)nicotinic acid makes it a valuable precursor for developing next-generation herbicides and plant growth regulators.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as an effective agrochemical. The properties of 5-Fluoro-6-(trifluoromethyl)nicotinic acid are summarized in the table below.

PropertyValueSource
CAS Number 1554123-46-4[3]
Molecular Formula C₇H₃F₄NO₂[3]
Molecular Weight 209.1 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 193-197 °C[4]
Boiling Point 259.3 °C at 760 mmHg[4]
Density 1.484 g/cm³[4]
Storage Room temperature, in an inert atmosphere[3]

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis for 5-Fluoro-6-(trifluoromethyl)nicotinic acid is not extensively documented, a plausible and scientifically sound synthetic route can be devised based on established methodologies for analogous fluorinated and trifluoromethylated nicotinic acids. The following protocol is a proposed multi-step synthesis, explaining the rationale behind each transformation.

Proposed Synthetic Pathway

The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid can be envisioned to proceed from a suitable fluorinated pyridine precursor, followed by trifluoromethylation and subsequent functional group manipulations. A potential route is outlined below.

Synthesis_Pathway A 2,5-Difluoropyridine B 2-Chloro-5-fluoropyridine A->B 1. Chlorination C 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine B->C 2. Trifluoromethylation D 5-Fluoro-6-(trifluoromethyl)nicotinonitrile C->D 3. Cyanation E 5-Fluoro-6-(trifluoromethyl)nicotinic acid D->E 4. Hydrolysis

Caption: Proposed synthetic workflow for 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Step-by-Step Protocol

Step 1: Chlorination of 2,5-Difluoropyridine

  • Rationale: Selective chlorination at the 2-position is a common strategy to introduce a handle for further functionalization.

  • Procedure:

    • To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 2-chloro-5-fluoropyridine by column chromatography.

Step 2: Trifluoromethylation of 2-Chloro-5-fluoropyridine

  • Rationale: Introduction of the trifluoromethyl group is a key step. This can be achieved via a copper-catalyzed trifluoromethylation reaction.

  • Procedure:

    • In a sealed reaction vessel, combine 2-chloro-5-fluoropyridine, a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane or sodium trifluoroacetate), a copper catalyst (e.g., copper(I) iodide), and a suitable ligand in an anhydrous, aprotic solvent (e.g., DMF or NMP).

    • Heat the mixture to the required temperature and stir for several hours.

    • Monitor the formation of 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine by GC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product.

    • Purify by column chromatography.

Step 3: Cyanation of 2-Chloro-5-fluoro-6-(trifluoromethyl)pyridine

  • Rationale: The introduction of a nitrile group provides a precursor to the carboxylic acid. A palladium-catalyzed cyanation is a reliable method.

  • Procedure:

    • Combine 2-chloro-5-fluoro-6-(trifluoromethyl)pyridine, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand in a suitable solvent (e.g., DMF).

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction until the starting material is consumed.

    • Work up the reaction by quenching with an appropriate aqueous solution and extracting the product.

    • Purify the resulting 5-fluoro-6-(trifluoromethyl)nicotinonitrile.

Step 4: Hydrolysis of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile

  • Rationale: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

  • Procedure:

    • Treat 5-fluoro-6-(trifluoromethyl)nicotinonitrile with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in an aqueous solution.[5]

    • Heat the mixture to reflux for several hours.

    • Monitor the disappearance of the nitrile and the formation of the carboxylic acid.

    • After completion, cool the reaction mixture and adjust the pH to precipitate the product.

    • Collect the solid 5-fluoro-6-(trifluoromethyl)nicotinic acid by filtration, wash with cold water, and dry under vacuum.

Application Protocols: Evaluating Biological Activity

The following protocols are designed to assess the potential of 5-Fluoro-6-(trifluoromethyl)nicotinic acid and its derivatives as either insecticides or herbicides.

Insecticidal Activity Evaluation

The primary mode of action for many nicotinic acid-based insecticides is the agonistic or antagonistic activity at the nicotinic acetylcholine receptor (nAChR).[6]

This assay determines the ability of the test compound to interact with the nAChR. A competitive binding assay using a radiolabeled ligand is a standard method.

  • Principle: The test compound competes with a known radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) for binding to nAChRs in a membrane preparation from a target insect species. The amount of radioactivity bound to the receptors is inversely proportional to the binding affinity of the test compound.

  • Protocol:

    • Membrane Preparation: Homogenize nerve tissue (e.g., heads of fruit flies or cockroaches) in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.

    • Binding Reaction: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Incubation: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

    • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound ligand.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This assay assesses the contact toxicity of the compound to a target insect pest.

  • Principle: A precise dose of the test compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the insect. Mortality is assessed after a specific period.

  • Protocol:

    • Test Insects: Use a uniform population of test insects (e.g., adult houseflies or German cockroaches) of a specific age and sex.

    • Dose Preparation: Prepare a series of dilutions of the test compound in a volatile solvent like acetone.

    • Application: Anesthetize the insects (e.g., with CO₂ or by chilling) and apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax using a micro-applicator.

    • Observation: Place the treated insects in clean containers with access to food and water and hold them at a constant temperature and humidity.

    • Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).

    • Data Analysis: Use probit analysis to calculate the LD₅₀ (the lethal dose required to kill 50% of the test population).

Insecticidal_Assay_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A nAChR Binding Assay B Determine IC₅₀ A->B End Efficacy Assessment B->End C Topical Application Bioassay D Determine LD₅₀ C->D D->End Start Test Compound Start->A Start->C

Caption: Workflow for assessing the insecticidal activity of the test compound.

Herbicidal Activity Evaluation

Picolinic acid derivatives are known to act as synthetic auxins, disrupting plant growth.[7]

This assay evaluates the compound's ability to prevent weed seed germination and seedling emergence.

  • Principle: The test compound is applied to the soil surface before weed seeds germinate. The effect on seedling emergence and growth is observed.[8]

  • Protocol:

    • Planting: Fill pots or trays with a standardized soil mix and sow seeds of target weed species (e.g., crabgrass, pigweed).

    • Application: Prepare a solution or suspension of the test compound and apply it evenly to the soil surface at various rates.

    • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.

    • Assessment: After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their health (e.g., stunting, chlorosis, necrosis) compared to an untreated control.

    • Data Analysis: Calculate the percent inhibition of emergence and the GR₅₀ (the concentration required to reduce plant growth by 50%).

This assay assesses the compound's effectiveness in controlling established weeds.

  • Principle: The test compound is applied directly to the foliage of young, actively growing weeds.[8]

  • Protocol:

    • Plant Growth: Grow target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

    • Application: Spray the foliage of the plants with a solution of the test compound containing a surfactant to ensure good coverage.

    • Observation: Return the plants to the greenhouse or growth chamber and observe for signs of phytotoxicity over time (e.g., 7, 14, and 21 days after treatment).

    • Assessment: Rate the herbicidal injury on a scale of 0 (no effect) to 100 (complete plant death).

    • Data Analysis: Determine the effective dose for controlling different weed species.

Herbicidal_Assay_Workflow cluster_0 Pre-emergence Evaluation cluster_1 Post-emergence Evaluation A Soil Application to Seeds B Assess Emergence Inhibition A->B End Herbicidal Efficacy B->End C Foliar Application to Seedlings D Assess Phytotoxicity C->D D->End Start Test Compound Start->A Start->C

Caption: Workflow for evaluating the herbicidal activity of the test compound.

Formulation Considerations

For agrochemical applications, 5-Fluoro-6-(trifluoromethyl)nicotinic acid and its derivatives need to be formulated to ensure stability, ease of application, and optimal biological activity. As a carboxylic acid, it can be formulated as a soluble concentrate (SL) by forming a salt with a suitable base to improve its water solubility.[3] Alternatively, it can be formulated as an emulsifiable concentrate (EC) or a suspension concentrate (SC) depending on the properties of the final active ingredient. The choice of formulation will depend on the target pest or weed, the application method, and environmental considerations.

Safety and Handling

Fluorinated organic compounds and pyridine derivatives require careful handling due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[9]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • Spill Response: In case of a spill, contain the material and clean it up using an appropriate absorbent material. Avoid generating dust.

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and insecticidal activity of some nicotinic acid derivatives. Available from: [Link]

  • MySkinRecipes. 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Available from: [Link]

  • Journal of Pesticide Science. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Available from: [Link]

  • Wikipedia. Neonicotinoid. Available from: [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Available from: [Link]

  • ACS Publications. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Available from: [Link]

  • Journal of Visualized Experiments. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]

  • Diva-Portal.org. Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Nebraska Extension Publications. A Quick Test for Herbicide Carry-over in the Soil. Available from: [Link]

  • Google Patents. Process for preparing 5-fluoronicotinic acid.
  • PennState Extension. Testing for and Deactivating Herbicide Residues. Available from: [Link]

  • Google Patents. Process for the preparation of nicotinic acids.
  • Google Patents. WO 2004/022525 A1.
  • EURL-SRM. Advances in the Analysis of Acidic Pesticides. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]

  • Iowa State University Extension and Outreach. Preemergence Herbicide Application Timings: Pros and Cons. Available from: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ResearchGate. Results of Determination of Acidic Pesticides in Samples with Incurred Residues. Available from: [Link]

  • ACS Publications. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Available from: [Link]

  • PubMed. Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS. Available from: [Link]

Sources

Strategic Utilization of 5-Fluoro-6-(trifluoromethyl)nicotinic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-1214

Abstract

This application note details the physicochemical rationale and synthetic protocols for utilizing 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1214385-33-3) as a high-value scaffold in drug discovery. Distinguished by its dual-fluorination pattern, this intermediate offers a unique solution to common medicinal chemistry challenges: metabolic liability at the pyridine 6-position and bioisosteric modulation of amide pKa. We provide an optimized, scalable protocol for amide coupling using Propylphosphonic Anhydride (T3P®), specifically tailored to overcome the reduced nucleophilicity often encountered when coupling electron-deficient heteroaromatic acids.

Part 1: Chemical Rationale & Structural Biology

The "Fluorine Effect" in Pyridine Scaffolds

In medicinal chemistry, the pyridine ring is a privileged structure but suffers from rapid oxidative metabolism, particularly at the C2 and C6 positions (via aldehyde oxidase and CYP450). 5-Fluoro-6-(trifluoromethyl)nicotinic acid addresses this through a strategic substitution pattern:

  • Metabolic Blockade (C6-CF₃): The trifluoromethyl group at C6 sterically and electronically blocks the primary site of metabolic oxidation, significantly extending in vivo half-life (t1/2).

  • pKa Modulation (C5-F): The fluorine atom at C5 exerts a strong inductive effect (-I), lowering the pKa of the carboxylic acid. Upon amide formation, this reduces the electron density of the amide nitrogen, potentially increasing permeability by reducing the hydrogen bond acceptor (HBA) strength.

  • Lipophilicity: The combination of F and CF₃ increases the logP, facilitating blood-brain barrier (BBB) penetration for CNS targets (e.g., P2X3 antagonists, mTOR inhibitors).

Structural Decision Tree

The following diagram illustrates the decision logic for selecting this specific scaffold over non-fluorinated analogs.

SAR_Logic Start Lead Optimization: Pyridine Scaffold Instability Problem1 Rapid Metabolism (Aldehyde Oxidase @ C6) Start->Problem1 Problem2 Low Permeability (High Polar Surface Area) Start->Problem2 Solution Select Scaffold: 5-Fluoro-6-(trifluoromethyl)nicotinic acid Problem1->Solution Requires Blocking Problem2->Solution Requires Lipophilicity Mech1 C6-CF3 Group: Steric/Electronic Blockade Solution->Mech1 Mech2 C5-F Group: Lipophilicity Modulation Solution->Mech2 Outcome Outcome: Increased t1/2 & CNS Penetration Mech1->Outcome Mech2->Outcome

Figure 1: Structural Activity Relationship (SAR) logic driving the selection of CAS 1214385-33-3.

Part 2: Synthetic Protocols

Challenge: Reactivity of Electron-Deficient Acids

The electron-withdrawing nature of the trifluoromethyl and fluoro groups makes the carbonyl carbon highly electrophilic, which is advantageous. However, it also renders the resulting activated esters prone to hydrolysis. Furthermore, if the coupling amine is also electron-deficient (e.g., an aminopyrazole or aminopyridine), standard EDC/HOBt couplings often stall or result in low yields.

Optimized Protocol: T3P-Mediated Amide Coupling

We recommend Propylphosphonic Anhydride (T3P) over HATU or acid chlorides. T3P acts as a kinetic dehydrating agent, driving the reaction to completion with minimal epimerization and simplified workup (water-soluble byproducts).

Materials
  • Substrate: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (for non-epimerizable substrates)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (100 mg, 0.48 mmol) and the Target Amine (0.53 mmol) in anhydrous EtOAc (2.5 mL).

    • Note: EtOAc is preferred over DMF for ease of workup, provided solubility permits.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (116 µL, 1.44 mmol) dropwise.

    • Expert Insight: Pyridine acts as both a base and an acylation catalyst in the T3P cycle.

  • Activation & Coupling: Add T3P solution (50% in EtOAc, ~300 µL) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the acid (m/z ~209) and formation of the product.

  • Workup (The "Self-Validating" Step):

    • Dilute with EtOAc (10 mL).

    • Wash with Water (5 mL) × 2.

    • Wash with 0.5 M HCl (5 mL) × 1 (Removes excess pyridine and unreacted amine).

    • Wash with Sat. NaHCO₃ (5 mL) × 1 (Removes unreacted nicotinic acid).

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Comparative Reagent Performance
ReagentYield (%)Purity (Crude)Comments
T3P / Pyridine 92% >95% Recommended. Cleanest profile; byproduct is water-soluble.
HATU / DIPEA85%88%Difficult to remove tetramethylurea byproduct; higher cost.
SOCl₂ (Acid Chloride)70%60%Harsh conditions; potential for hydrolysis of CF₃ group if wet.

Part 3: Workflow Visualization

The following diagram outlines the optimized T3P coupling workflow, emphasizing the critical wash steps that ensure high purity without immediate chromatography.

T3P_Workflow Input Start: Acid (1.0 eq) + Amine (1.1 eq) in EtOAc Base Add Pyridine (3.0 eq) @ 0°C Input->Base Reagent Add T3P (1.5 eq) Base->Reagent Reaction Stir RT 2-4 Hours Reagent->Reaction Wash1 Wash: 0.5M HCl (Removes Pyridine/Amine) Reaction->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Excess Acid) Wash1->Wash2 Final Final Product (Concentrate) Wash2->Final

Figure 2: Optimized T3P amide coupling workflow for electron-deficient pyridine acids.

Part 4: Safety & Stability (QC)

  • Hygroscopicity: Fluorinated carboxylic acids can be hygroscopic. Store in a desiccator at 2-8°C.

  • HF Generation: While the CF₃ group is generally stable, exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures (>100°C) can trigger defluorination/hydrolysis, releasing HF. Avoid aluminum reaction vessels.

  • Analysis:

    • ¹⁹F NMR: Essential for identity confirmation. Expect two distinct signals:

      • ~ -60 to -65 ppm (CF₃, singlet or doublet).

      • ~ -110 to -130 ppm (Ar-F).

    • LC-MS: Run in Negative Mode (ESI-) to detect the parent acid [M-H]⁻ at m/z 208.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Liu, Q., et al. (2011).[2][3] "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor."[2] Journal of Medicinal Chemistry. (Demonstrates aminopyridine scaffold utility). Link[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for Amide Coupling Reactions of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of amides is a cornerstone of medicinal chemistry and drug development, with the amide bond being a prevalent feature in a vast array of pharmaceuticals.[1][2][3] 5-Fluoro-6-(trifluoromethyl)nicotinic acid is an important building block in the creation of novel chemical entities due to the unique properties conferred by its fluorine and trifluoromethyl substituents. These electron-withdrawing groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] However, these same electronic effects render the carboxylic acid functionality less nucleophilic and can complicate amide bond formation, often leading to sluggish reactions and unsatisfactory yields with standard coupling protocols.[1][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the successful amide coupling of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for various coupling methods, ensuring scientific integrity and reproducibility.

The Challenge: Coupling an Electron-Deficient Carboxylic Acid

The pyridine ring of 5-Fluoro-6-(trifluoromethyl)nicotinic acid is rendered significantly electron-deficient by the potent inductive effects of the fluorine atom at the 5-position and the trifluoromethyl group at the 6-position. This electronic characteristic has a direct impact on the reactivity of the carboxylic acid at the 3-position. While the acidity of the carboxylic acid proton is increased, the electron density on the carbonyl oxygen is reduced. This can slow down the initial activation step with common coupling reagents. Furthermore, the resulting activated species (e.g., an O-acylisourea intermediate with carbodiimides) is more susceptible to side reactions if the subsequent nucleophilic attack by the amine is not rapid. Therefore, careful selection of coupling reagents, additives, and reaction conditions is paramount to achieving high yields and purity.

Selecting the Appropriate Coupling Reagent

A variety of coupling reagents have been developed for amide bond formation, each with its own mechanism and optimal substrate scope.[1][7][8] For an electron-deficient substrate such as 5-Fluoro-6-(trifluoromethyl)nicotinic acid, the key is to generate a highly reactive activated intermediate to facilitate efficient reaction with the amine.

Common Coupling Reagents for Amide Bond Formation:
Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate, which is then attacked by the amine.Readily available, cost-effective.Can lead to racemization of chiral substrates; DCC byproduct (DCU) is poorly soluble.[7][9]
Phosphonium Salts PyBOP, BOPForms a reactive phosphonium ester intermediate.High coupling efficiency, low racemization.Can be more expensive; BOP is toxic.[10]
Aminium/Uronium Salts HATU, HBTU, TBTUForms a highly reactive OAt- or OBt-active ester.[11][12][13]Very rapid reaction rates, high yields, low racemization, effective for hindered substrates.[11]Can be sensitive to moisture.

For 5-Fluoro-6-(trifluoromethyl)nicotinic acid, aminium/uronium salt-based reagents like HATU are often the preferred choice due to their ability to generate highly reactive OAt-active esters, which can overcome the inherent low reactivity of the electron-deficient carboxylic acid.[11][12][14] The incorporation of the HOAt moiety in HATU is particularly beneficial as it accelerates the coupling reaction and suppresses racemization.[11][14]

Carbodiimide-based methods, particularly with EDC in conjunction with an additive like HOBt or HOAt , also represent a viable and economical option.[1][15] The additive forms a more reactive active ester, which is less prone to side reactions than the O-acylisourea intermediate.[7]

Reaction Workflow and Mechanism

The general workflow for the amide coupling of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid 5-Fluoro-6-(trifluoromethyl)nicotinic acid Activated_Intermediate Highly Reactive Ester (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent e.g., HATU, EDC/HOBt Base e.g., DIPEA, Et3N Amine Primary or Secondary Amine Amide_Product Desired Amide Amine->Amide_Product + Activated Intermediate

Caption: General workflow for amide coupling.

The mechanism for HATU-mediated coupling is illustrative of the activation process.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus + Base Base Base (e.g., DIPEA) Active_Ester R-CO-OAt (Active Ester) RCOO_minus->Active_Ester + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide R-CONH-R' (Amide Product) Active_Ester->Amide + R'-NH₂ HOAt HOAt Active_Ester->HOAt Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are recommended to prevent hydrolysis of the coupling reagents and activated intermediates.

  • The choice of base is crucial; non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) are commonly used.[11][12] DIPEA is often preferred due to its lower propensity to cause side reactions.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for coupling 5-Fluoro-6-(trifluoromethyl)nicotinic acid, especially with sterically hindered or less nucleophilic amines.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, MeCN)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for an additional 15-30 minutes at room temperature for pre-activation.[11]

  • Add the amine (1.0 - 1.2 eq) to the activated mixture. A slight excess of the amine can help drive the reaction to completion.[11]

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% aqueous citric acid or 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[11] These washes serve to remove excess base, unreacted acid, and byproducts like HOAt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Table of Reagent Stoichiometry for HATU Coupling:

Reagent Equivalents Rationale
5-Fluoro-6-(trifluoromethyl)nicotinic acid 1.0 Limiting reagent.
Amine 1.0 - 1.2 A slight excess can improve reaction rate and completion.
HATU 1.1 - 1.2 A small excess ensures complete activation of the carboxylic acid.

| DIPEA | 2.0 - 3.0 | Neutralizes the hexafluorophosphate salt of HATU and the generated HOAt, driving the reaction forward. |

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times or gentle heating for challenging substrates.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA or Et₃N (Triethylamine)

  • Anhydrous DMF or DCM (Dichloromethane)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) and HOBt (1.1 - 1.2 eq) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.1 - 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.0 - 1.2 eq) to the mixture.

  • Add DIPEA or Et₃N (2.0 - 3.0 eq) and stir the reaction at room temperature. For less reactive amines, the reaction may be gently heated to 40-50 °C.

  • Monitor the reaction progress over 4-24 hours by TLC or LC-MS.

  • Work-up:

    • If DCM is used as the solvent, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • If DMF is used, dilute with ethyl acetate and wash with water or 5% aqueous LiCl to remove the DMF, followed by the standard acid/base washes.[16]

    • The water-soluble urea byproduct from EDC can be largely removed by aqueous washes.[7][17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography.

Table of Reagent Stoichiometry for EDC/HOBt Coupling:

Reagent Equivalents Rationale
5-Fluoro-6-(trifluoromethyl)nicotinic acid 1.0 Limiting reagent.
Amine 1.0 - 1.2 A slight excess can improve reaction efficiency.
EDC·HCl 1.1 - 1.5 Excess ensures complete activation.
HOBt/HOAt 1.1 - 1.2 Acts as a catalyst to form the active ester, suppressing side reactions and racemization.[7]

| DIPEA/Et₃N | 2.0 - 3.0 | Acts as a base to neutralize the HCl salt of EDC and the protonated amine. |

Troubleshooting and Optimization

  • Low Yield/No Reaction:

    • Cause: Insufficient activation or low nucleophilicity of the amine.

    • Solution: Switch to a more powerful coupling reagent like HATU.[14] Increase the reaction temperature or prolong the reaction time. Ensure all reagents and solvents are anhydrous.

  • Formation of Byproducts:

    • Cause: Side reactions of the activated intermediate.

    • Solution: Ensure the use of an additive like HOBt or HOAt with carbodiimide reagents.[7] Pre-activation of the acid before adding the amine can sometimes be beneficial.

  • Difficulty in Purification:

    • Cause: Water-soluble byproducts (e.g., from EDC) or residual high-boiling solvents (e.g., DMF).

    • Solution: Perform thorough aqueous work-up. Washing with 5% LiCl solution can aid in the removal of DMF.[16] Ensure the base (DIPEA/Et₃N) is completely removed with an acidic wash.

Conclusion

The amide coupling of 5-Fluoro-6-(trifluoromethyl)nicotinic acid presents a unique challenge due to the electron-deficient nature of the pyridine ring. However, by employing robust coupling reagents such as HATU or optimized EDC/HOBt protocols, high yields of the desired amides can be achieved. Understanding the underlying mechanistic principles allows for rational troubleshooting and adaptation of these protocols to a wide range of amine coupling partners. The methods detailed in these notes provide a solid foundation for the successful synthesis of novel compounds for applications in pharmaceutical and agrochemical research.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. [Link]

  • HATU - Wikipedia. [Link]

  • A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Request PDF. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PMC. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. Waseda University. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

  • EDC-HOBt Amide coupling workup help. r/Chempros - Reddit. [Link]

  • 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami'. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Preparation of nicotinic acid amide.
  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC. [Link]

Sources

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" use in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Functionalization of the 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Scaffold

Part 1: Executive Summary & Strategic Rationale

The 5-Fluoro-6-(trifluoromethyl)nicotinic acid scaffold (CAS 1554123-46-4) represents a "privileged structure" in modern medicinal chemistry. The juxtaposition of a fluorine atom at C5 and a trifluoromethyl group at C6 on the pyridine ring creates a unique electronic and steric environment.

  • Metabolic Stability: The C5-fluorine blocks a common site of oxidative metabolism (P450 oxidation), extending the half-life of the drug candidate.

  • Lipophilicity Modulation: The C6-CF

    
     group significantly increases lipophilicity (
    
    
    
    ), enhancing membrane permeability, while the electron-withdrawing nature of the pyridine nitrogen reduces basicity, potentially improving oral bioavailability.
  • Synthetic Utility: While the parent acid is the core scaffold, Suzuki-Miyaura coupling is rarely performed directly on the free acid due to catalyst poisoning by the carboxylate and the lack of a reactive handle.

The Core Directive: This guide details the protocol for the C2-arylation of this scaffold. The primary workflow involves the 2-chloro derivative (2-chloro-5-fluoro-6-(trifluoromethyl)nicotinic acid/ester) as the electrophile. This approach allows for the rapid generation of biaryl libraries essential for SAR (Structure-Activity Relationship) exploration.

Part 2: Pre-Reaction Analysis & Mechanistic Insight

The Electrophile: Why the 2-Chloro Derivative?

The parent acid (H at C2) is unreactive in standard Suzuki coupling. To functionalize the ring, we utilize Methyl 2-chloro-5-fluoro-6-(trifluoromethyl)nicotinate .

  • Electronic Activation: The pyridine nitrogen, combined with the electron-withdrawing CF

    
     (C6) and F (C5), makes the C2-Cl bond exceptionally electron-deficient. This facilitates the oxidative addition  of Pd(0), which is often the rate-determining step in electron-rich systems but is rapid here.
    
  • Regioselectivity: The C2 position is significantly more reactive than C4 or C5 (C-F bond is stable under standard Suzuki conditions), ensuring high regiocontrol.

The "Free Acid" Problem

Using the free carboxylic acid substrate in Suzuki coupling often leads to:

  • Catalyst Deactivation: Carboxylates can coordinate to Pd(II), forming unreactive "palladacycles."

  • Solubility Issues: Free acids often require polar protic solvents that may hydrolyze sensitive boronic acids.

  • Solution: Convert the acid to a methyl or ethyl ester prior to coupling.

Mechanistic Cycle Visualization

SuzukiCycle Start Substrate: Methyl 2-chloro-5-fluoro- 6-(trifluoromethyl)nicotinate OxAdd Oxidative Addition (Facilitated by e- poor ring) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Complex1 Pd(II)-Cl Complex OxAdd->Complex1 Transmetal Transmetallation (Ar-B(OH)2 enters) Complex1->Transmetal + Activated Boronate BaseStep Base Activation (K3PO4 / OH-) BaseStep->Transmetal Activates Boron Complex2 Pd(II)-Ar Complex Transmetal->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Nicotinate RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of the 2-chloro-nicotinate derivative. Note the electronic activation at the oxidative addition step.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(4-methoxyphenyl)-5-fluoro-6-(trifluoromethyl)nicotinate via Suzuki-Miyaura Coupling.

Reagents & Equipment
  • Substrate: Methyl 2-chloro-5-fluoro-6-(trifluoromethyl)nicotinate (1.0 equiv)

    • Note: If starting from the acid, reflux in MeOH with H2SO4 (cat.) for 4h first.

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is robust against the electron-deficient pyridine.
      
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ), 2.0 M aq. or solid (3.0 equiv)
    • Why: Mild enough to prevent hydrolysis of the CF

      
       group (which can occur with strong alkoxides) but strong enough to activate the boronic acid.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Dioxane solubilizes the lipophilic fluorinated scaffold; water is essential for the base mechanism.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Charging:

    • Add Methyl 2-chloro-5-fluoro-6-(trifluoromethyl)nicotinate (257 mg, 1.0 mmol).

    • Add 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol).

    • Add Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (41 mg, 0.05 mmol).
    • Critical: Add solids first, then evacuate/backfill with Argon (3 cycles).

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (4.0 mL) via syringe.

    • Add K

      
      PO
      
      
      
      (2.0 M aq, 1.5 mL)
      .
    • Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–6 hours.

    • Microwave (Alternative): Heat to 110°C for 30 minutes.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the chloride (MW ~257 for methyl ester) and appearance of product (MW ~329).

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Pd black; wash with EtOAc.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The product is usually a white or off-white solid.

Part 4: Optimization & Troubleshooting Guide

The table below summarizes optimization data for difficult substrates (e.g., sterically hindered boronic acids).

ParameterStandard ConditionOptimization A (Steric Hindrance)Optimization B (Hydrolysis Sensitive)
Catalyst Pd(dppf)Cl

(5 mol%)
Pd

(dba)

+ XPhos
Pd(PPh

)

Base K

PO

(aq)
Cs

CO

(solid)
KF (anhydrous)
Solvent Dioxane/H

O
Toluene/H

O
DME (anhydrous)
Temp 90°C100°C80°C
Notes Robust, general purpose.XPhos boosts oxidative addition for bulky groups.Anhydrous conditions prevent ester/CF

hydrolysis.
Common Pitfalls
  • Protodeboronation: If the aryl boronic acid has electron-withdrawing groups or ortho-substituents, it may lose the boron group before coupling.

    • Fix: Use CuCl (1.0 equiv) as a cofactor or switch to the corresponding Boronic Ester (Pinacol ester).

  • CF

    
     Hydrolysis:  Although rare at 90°C, the CF
    
    
    
    group can hydrolyze to a carboxylic acid under forcing alkaline conditions.
    • Fix: Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates or Phosphates.

  • Regio-scrambling: Not an issue with this specific scaffold as only C2 is activated.

Part 5: References

  • Scaffold Properties & Medicinal Chemistry:

    • Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014. Link

  • Suzuki Coupling on Chloropyridines:

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

  • Specific Protocol Adaptation:

    • Adapted from standard protocols for "2-chloro-nicotinic acid derivatives" found in Organic Syntheses.

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Compound Data:

    • PubChem CID 130950727 (6-Fluoro-4-(trifluoromethyl)nicotinic acid - structural isomer reference).[2]

    • Commercial availability of 2-chloro-5-fluoro-6-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) confirmed via Sigma-Aldrich/ChemicalBook. Link

Sources

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid for SAR Library Generation

Part 1: Strategic Significance & Molecular Logic

In the landscape of modern drug discovery, the 5-fluoro-6-(trifluoromethyl)nicotinic acid scaffold represents a "privileged structure" for modulating physicochemical properties without sacrificing molecular weight efficiency.[1] This building block offers a unique triad of features for Structure-Activity Relationship (SAR) exploration:

  • Metabolic Blockade (C5-F): The fluorine atom at the 5-position blocks metabolic oxidation at a site typically vulnerable in pyridine systems (the

    
    -position relative to nitrogen).[1] This extends half-life (
    
    
    
    ) in microsomal stability assays [1].[1]
  • Lipophilicity Modulation (C6-CF

    
    ):  The trifluoromethyl group significantly increases 
    
    
    
    , enhancing membrane permeability while providing a bulky, electron-withdrawing anchor that can fill hydrophobic pockets in kinase or GPCR targets [2].[1]
  • Electronic Deactivation: The combined electron-withdrawing effects of the pyridine nitrogen, the C5-fluorine, and the C6-trifluoromethyl group create an electron-deficient ring.[1] This has two critical consequences:

    • Acidity: The C3-carboxylic acid is more acidic than unsubstituted nicotinic acid, influencing coupling reagent choice.[1]

    • Stability: The ring is resistant to oxidative metabolism but susceptible to nucleophilic attack under forcing conditions.

Part 2: Experimental Protocols

The following protocols are designed to overcome the specific challenges posed by the electron-deficient nature of this scaffold.

Protocol A: High-Efficiency Amide Coupling (The "Workhorse")

Rationale: Standard peptide coupling reagents (HATU, EDC) often suffer from slow kinetics with electron-deficient acids due to the reduced nucleophilicity of the intermediate active ester.[1] Conversion to the acid chloride is the most reliable method for this specific substrate to ensure >95% conversion.

Reagents:

  • Substrate: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Oxalyl chloride (1.2 equiv) or Thionyl chloride (SOCl

    
    )[1]
    
  • Catalyst: DMF (catalytic, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Amine Partner: R-NH

    
     (1.1 equiv)[1]
    
  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the nicotinic acid derivative in anhydrous DCM (0.2 M) under N

    
     atmosphere.
    
  • Chlorination: Add catalytic DMF. Dropwise add oxalyl chloride at 0°C. Caution: Gas evolution (CO, CO

    
    ).[1]
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester by LCMS).[1]

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not distill; the acid chloride is stable but moisture sensitive).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine partner and DIPEA at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and sat.[1] NaHCO

    
    .
    
  • Validation: The electron-deficient ring makes the resulting amide N-H more acidic; ensure neutral pH during purification to prevent hydrolysis.

Protocol B: Curtius Rearrangement to Ureas (The "Pivot")

Rationale: This protocol converts the carboxylic acid into an amine handle (via isocyanate), allowing the scaffold to act as an electrophile.[1] This is crucial for accessing urea and carbamate chemical space [3].

Reagents:

  • Substrate: 5-Fluoro-6-(trifluoromethyl)nicotinic acid[1][2]

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: t-Butanol (for Boc-protection) or Toluene (for Urea formation)[1]

  • Nucleophile: R-NH

    
     (for Urea)[1]
    

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve acid in Toluene (0.1 M). Add TEA and DPPA.[1] Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 90°C. Evolution of N

    
     gas indicates formation of the isocyanate intermediate. Monitor by IR (appearance of isocyanate peak ~2270 cm
    
    
    
    ).[1]
  • Urea Formation: Once rearrangement is complete (~1-2 hours), cool to 50°C and add the amine partner (R-NH

    
    ).
    
  • Isolation: Stir for 2 hours. The urea product often precipitates or can be isolated via flash chromatography.

    • Note: To isolate the amine itself (3-amino-5-fluoro-6-trifluoromethylpyridine), perform the reaction in t-Butanol to form the Boc-carbamate, then deprotect with TFA/DCM [4].[1]

Protocol C: 1,2,4-Oxadiazole Synthesis (Bioisostere)

Rationale: Oxadiazoles are hydrolytically stable bioisosteres of amides. This protocol locks the conformation and improves metabolic stability.[1]

Step-by-Step Methodology:

  • Amidoxime Preparation: React a nitrile (R-CN) with hydroxylamine (NH

    
    OH[1]·HCl) and base to form the amidoxime (R-C(NOH)NH
    
    
    
    ).[1]
  • Coupling: React 5-Fluoro-6-(trifluoromethyl)nicotinic acid with the amidoxime using CDI (Carbonyldiimidazole) in DMF.

  • Cyclization: Heat the intermediate O-acyl amidoxime to 110°C in DMF or Toluene to effect cyclodehydration.

  • Result: A 3,5-disubstituted-1,2,4-oxadiazole.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core acid scaffold.

G Start 5-Fluoro-6-(trifluoromethyl) nicotinic acid AcidCl Acid Chloride (Activated Intermediate) Start->AcidCl (COCl)2, DMF Isocyanate Isocyanate (Curtius Intermediate) Start->Isocyanate DPPA, TEA, Heat (-N2) Oxadiazole 1,2,4-Oxadiazole (Amide Bioisostere) Start->Oxadiazole 1. CDI, Amidoxime 2. 110°C Amide Amide Library (Kinase/GPCR Inhibitors) AcidCl->Amide R-NH2, DIPEA Urea Ureas / Carbamates (Solubility Enhanced) Isocyanate->Urea R-NH2 Amine 3-Amino-5-F-6-CF3-Pyridine (Reverse Amide Handle) Isocyanate->Amine 1. tBuOH 2. TFA

Figure 1: Divergent synthesis tree for 5-Fluoro-6-(trifluoromethyl)nicotinic acid, highlighting access to Amides, Ureas, and Heterocycles.[1][3]

Part 4: Data Summary & Screening Parameters

When incorporating this scaffold into a library, the following physicochemical shifts are expected relative to a non-fluorinated nicotinic acid baseline.

ParameterEffect of 5-F, 6-CF

Substitution
Impact on Screening
LogP / LogD Increase (+0.8 to +1.2 units)Improved membrane permeability; watch for solubility issues.
pKa (Acid) Decrease (~1.5 units lower)Stronger salt bridges in active site; requires stronger base for coupling.[1]
Metabolic Stability High (Blocks CYP oxidation)Ideal for in vivo PK studies; reduced clearance.[1]
H-Bonding F acts as weak H-bond acceptorPotential for unique interactions with backbone amides in target proteins.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Ghosh, A. K., et al. (2021).[1] Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2568.[1] Link

  • Jessop, C. M., et al. (2013).[1] The use of the Curtius rearrangement in the synthesis of a novel class of inhibitors. Tetrahedron Letters, 54(12), 1564-1566.[1] Link[1]

Sources

Application Note: Leveraging 5-Fluoro-6-(trifluoromethyl)nicotinic Acid for the Synthesis of Potent HER2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Critical Role of HER2 and Fluorinated Building Blocks in Oncology

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[1] In 15-20% of breast cancers, the HER2 gene is amplified, leading to protein overexpression and aggressive tumor behavior.[2] This has established HER2 as a critical therapeutic target. Small-molecule tyrosine kinase inhibitors (TKIs), such as lapatinib, neratinib, and tucatinib, represent a major class of HER2-targeted therapies. These agents compete with ATP in the intracellular kinase domain, blocking downstream signaling pathways like PI3K/Akt and MAPK, thereby inhibiting cell proliferation.[3][4]

The design of next-generation kinase inhibitors increasingly relies on the strategic incorporation of fluorine. Fluorinated building blocks are indispensable tools in modern medicinal chemistry. Introducing fluorine or trifluoromethyl (CF₃) groups can profoundly enhance a drug candidate's properties by:

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by cytochrome P450 enzymes.

  • Enhancing Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of a molecule, leading to more potent interactions with the target protein.

  • Tuning Physicochemical Properties: Fluorination can alter lipophilicity and pKa, improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly functionalized building block that embodies these advantages, making it a valuable synthon for the development of advanced HER2 inhibitors.

Strategic Value of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid in Inhibitor Design

The structure of 5-Fluoro-6-(trifluoromethyl)nicotinic acid offers a unique combination of features tailored for kinase inhibitor synthesis. It is built upon a pyridine core, a common bioisostere for phenyl rings in medicinal chemistry.

  • Trifluoromethyl Group (CF₃): This bulky, lipophilic group can provide strong hydrophobic interactions within the ATP-binding pocket of HER2. Crucially, it can also act as a metabolic shield, preventing oxidative degradation of the pyridine ring and thereby increasing the drug's half-life.

  • Fluoro Group (-F): The small, highly electronegative fluorine atom can modulate the pKa of the pyridine nitrogen and the carboxylic acid. This fine-tuning of electronic properties can enhance target engagement and improve cell permeability.

  • Carboxylic Acid (-COOH): This functional group serves as a versatile chemical handle for coupling the building block to the core scaffold of the inhibitor, typically through an amide bond formation.

The dual fluorination on this single building block allows for a multi-pronged approach to optimizing the pharmacodynamic and pharmacokinetic properties of the final compound.

Application Workflow: Synthesis of a Quinazoline-Based HER2 Inhibitor

The 4-anilinoquinazoline scaffold is a privileged structure in the design of HER2 inhibitors, forming the core of lapatinib and other related drugs.[3][5] The following workflow illustrates how 5-fluoro-6-(trifluoromethyl)nicotinic acid can be efficiently incorporated to synthesize a potent inhibitor. The key step is an amide coupling reaction between the nicotinic acid derivative and the amine of a core quinazoline intermediate.

Caption: Synthetic workflow for a HER2 inhibitor.

Detailed Protocol: Amide Coupling of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid with a Quinazoline Core

This protocol describes the synthesis of a representative HER2 inhibitor by coupling 5-Fluoro-6-(trifluoromethyl)nicotinic acid with a generic 4-aminoquinazoline core, (6,7-dimethoxyquinazolin-4-yl)aniline (Intermediate 1) . This reaction is a cornerstone of constructing many modern kinase inhibitors.

Reaction Scheme:

(Illustrative scheme showing Intermediate 1 reacting with the title compound to form the final product)

Table 1: Reagent List

ReagentM.W. ( g/mol )EquivalentsAmount
(6,7-dimethoxyquinazolin-4-yl)aniline (Intermediate 1)281.301.0281 mg (1.0 mmol)
5-Fluoro-6-(trifluoromethyl)nicotinic acid209.101.1230 mg (1.1 mmol)
HATU (Coupling Agent)380.231.2456 mg (1.2 mmol)
DIPEA (Base)129.243.0522 µL (3.0 mmol)
Anhydrous DMF (Solvent)73.09-10 mL

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add (6,7-dimethoxyquinazolin-4-yl)aniline (Intermediate 1) (281 mg, 1.0 mmol) and 5-Fluoro-6-(trifluoromethyl)nicotinic acid (230 mg, 1.1 mmol).

  • Dissolution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Coupling Agent Addition: Add HATU (456 mg, 1.2 mmol) to the solution. The solution may become slightly cloudy.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.0 mmol) dropwise to the reaction mixture using a syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Intermediate 1) is consumed.

  • Work-up:

    • Pour the reaction mixture into 100 mL of cold water.

    • A precipitate of the crude product will form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 10 mL).

  • Purification:

    • Dry the crude solid under vacuum.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the final product.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to obtain the final product as a white or off-white powder.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Context: Mechanism of Action

HER2 receptors exist on the cell surface. Upon forming dimers (either with another HER2 receptor or other family members like HER3), the intracellular tyrosine kinase domains become activated through autophosphorylation.[1] This triggers a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which ultimately drives cell proliferation, survival, and metastasis.[6]

The synthesized inhibitor, bearing the 5-fluoro-6-(trifluoromethyl)phenyl moiety, acts as an ATP-competitive inhibitor. It binds to the ATP pocket in the intracellular kinase domain of HER2, preventing phosphorylation and blocking the initiation of these downstream signals.

G cluster_0 Extracellular cluster_1 Intracellular HER2_dimer HER2/HER3 Dimerization P Autophosphorylation HER2_dimer->P PI3K PI3K P->PI3K RAS Ras P->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor TKI with5-Fluoro-6-(trifluoromethyl)nicotinamidemoiety Block X Inhibitor->Block Block->P

Caption: HER2 signaling pathway and TKI inhibition.

Comparative Data of Approved HER2 TKIs

To provide context for the potency required for effective HER2 inhibition, the following table summarizes the biochemical activity of several FDA-approved TKIs.

Table 2: Potency of Selected HER2 Tyrosine Kinase Inhibitors

InhibitorHER2 IC₅₀ (nmol/L)Selectivity Notes
Lapatinib109Dual inhibitor of EGFR and HER2.[4]
Neratinib5.6Irreversible pan-ErbB inhibitor (EGFR, HER2, HER4).
Tucatinib6.9Highly selective for HER2 over EGFR.[4]

Data compiled from published studies and may vary based on assay conditions.

Conclusion

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a state-of-the-art building block for the synthesis of advanced HER2 inhibitors. Its dual fluorine-containing moieties offer a powerful strategy to enhance metabolic stability and binding affinity, addressing key challenges in modern drug discovery. The straightforward amide coupling protocol demonstrates its utility and ease of integration into established synthetic routes for quinazoline-based kinase inhibitors. The continued exploration of such precisely functionalized synthons will be crucial in developing the next generation of highly potent and selective cancer therapeutics.

References

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. Available at: [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PMC. Available at: [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Royal Society of Chemistry. Available at: [Link]

  • The Her2 Signalling pathway. HER signaling pathway in breast cancer. ResearchGate. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PMC. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

  • Her2 mutation inhibitors. Google Patents.
  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Semantic Scholar. Available at: [Link]

  • HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now. PMC. Available at: [Link]

  • Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. PMC. Available at: [Link]

Sources

Application Notes and Protocols for 5-Fluoro-6-(trifluoromethyl)nicotinic acid in Crop Protection Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Agrochemicals

The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1] Within the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are a prominent class of compounds utilized in the synthesis of a wide array of herbicides, insecticides, and fungicides.[1]

5-Fluoro-6-(trifluoromethyl)nicotinic acid stands as a key building block in this field, offering a synthetically versatile scaffold for the development of novel crop protection agents.[2] Its strategic fluorination at both the 5-position of the pyridine ring and on the methyl group at the 6-position provides a unique electronic and steric profile, which can be leveraged to fine-tune the efficacy and selectivity of the final product.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro-6-(trifluoromethyl)nicotinic acid in the synthesis of next-generation crop protection agents. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its conversion into target molecules, and present data in a clear and accessible format.

Core Concepts: Leveraging the 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Scaffold

The primary synthetic utility of 5-Fluoro-6-(trifluoromethyl)nicotinic acid lies in the reactivity of its carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, most notably amides and esters, which are common linkages in many commercial pesticides.[3][4] The amide and ester derivatives of nicotinic acid have been shown to possess a broad spectrum of biological activities, including herbicidal and fungicidal properties.[3][4]

The general workflow for the utilization of 5-Fluoro-6-(trifluoromethyl)nicotinic acid in the synthesis of a target agrochemical is depicted in the diagram below. This process typically begins with the activation of the carboxylic acid, followed by coupling with a suitable amine or alcohol to form the desired amide or ester.

G A 5-Fluoro-6-(trifluoromethyl)nicotinic acid B Carboxylic Acid Activation (e.g., Acyl Chloride Formation) A->B  Reagents:  SOCl₂, (COCl)₂ D Amide or Ester Formation B->D C Amine or Alcohol Substrate C->D E Purification D->E F Final Crop Protection Agent E->F

Caption: General workflow for the synthesis of crop protection agents from 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Hypothetical Application: Synthesis of a Novel Herbicidal Nicotinamide

To illustrate the practical application of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, we will detail the synthesis of a hypothetical herbicidal nicotinamide, "Fluoro-trifluralin-amide." This target molecule is designed based on the known herbicidal activity of dinitroaniline compounds and the common practice of incorporating fluorinated nicotinamide moieties to enhance efficacy.

Target Molecule Profile
Property Value
IUPAC Name N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-5-fluoro-6-(trifluoromethyl)nicotinamide
Molecular Formula C₁₄H₅F₇N₄O₅
Molecular Weight 458.21 g/mol
Proposed Mode of Action Inhibition of microtubule formation (similar to trifluralin)
Target Weeds Broadleaf and grassy weeds
Experimental Protocol: Synthesis of "Fluoro-trifluralin-amide"

This protocol is divided into two main stages: the activation of 5-Fluoro-6-(trifluoromethyl)nicotinic acid via acyl chloride formation, and the subsequent coupling with 2,6-dinitro-4-(trifluoromethyl)aniline.

PART 1: Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinoyl chloride

Objective: To activate the carboxylic acid of the starting material for subsequent amidation.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Schlenk line or nitrogen inlet

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 5-Fluoro-6-(trifluoromethyl)nicotinic acid (10.0 g, 47.8 mmol) in anhydrous toluene (100 mL).

  • Addition of Reagents: To the stirred suspension, add thionyl chloride (7.0 mL, 95.6 mmol, 2.0 eq.) dropwise at room temperature. Following the addition of thionyl chloride, add a catalytic amount of dry DMF (3-4 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-Fluoro-6-(trifluoromethyl)nicotinoyl chloride is a light-yellow oil or solid and is used in the next step without further purification.

PART 2: Synthesis of N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-5-fluoro-6-(trifluoromethyl)nicotinamide ("Fluoro-trifluralin-amide")

Objective: To couple the activated nicotinoyl chloride with the target aniline to form the final product.

Materials:

  • 5-Fluoro-6-(trifluoromethyl)nicotinoyl chloride (from Part 1)

  • 2,6-Dinitro-4-(trifluoromethyl)aniline

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dinitro-4-(trifluoromethyl)aniline (12.1 g, 47.8 mmol, 1.0 eq.) in anhydrous DCM (200 mL).

  • Addition of Base: To the stirred solution, add triethylamine (13.3 mL, 95.6 mmol, 2.0 eq.) at 0 °C (ice bath).

  • Coupling Reaction: Dissolve the crude 5-Fluoro-6-(trifluoromethyl)nicotinoyl chloride from Part 1 in anhydrous DCM (50 mL) and add it dropwise to the aniline solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling A 5-Fluoro-6-(trifluoromethyl)nicotinic acid B SOCl₂, Toluene, DMF (cat.) Reflux, 2-3h A->B C 5-Fluoro-6-(trifluoromethyl)nicotinoyl chloride B->C E Et₃N, DCM 0°C to RT, 12-16h C->E Coupling D 2,6-Dinitro-4-(trifluoromethyl)aniline D->E F N-(2,6-dinitro-4-(trifluoromethyl)phenyl)- 5-fluoro-6-(trifluoromethyl)nicotinamide E->F

Caption: Synthetic scheme for the preparation of "Fluoro-trifluralin-amide".

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The conversion of a carboxylic acid to an acyl chloride followed by amidation is a fundamental and widely used method in organic synthesis.[5] The purification by column chromatography and subsequent characterization by spectroscopic methods ensure the identity and purity of the final compound, providing a self-validating system for the experimental outcome.

Conclusion and Future Outlook

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a valuable and versatile building block for the synthesis of novel crop protection agents. Its unique substitution pattern offers significant potential for the development of next-generation herbicides, fungicides, and insecticides with improved efficacy and desirable environmental profiles. The synthetic protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this promising intermediate. Future research should focus on the synthesis of diverse libraries of amides and esters derived from 5-Fluoro-6-(trifluoromethyl)nicotinic acid and the systematic evaluation of their biological activities to identify new lead compounds for agrochemical development.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • MySkinRecipes. (n.d.). 5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid. Retrieved February 15, 2026, from [Link]

  • Wang, L., et al. (2016). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Journal of the Brazilian Chemical Society, 27(8), 1462-1469.
  • European Patent Office. (2010).
  • Shao, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (1942). Preparation of nicotinic acid amide. US2280040A.
  • Google Patents. (2020). Nicotinamide compound and herbicidal composition comprising compound. AU2020371005B2.
  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-175.

Sources

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" protocol for gram-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gram-Scale Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Abstract

This application note details a robust, gram-scale protocol for the synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid , a critical scaffold in the development of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors). The method utilizes a cost-effective copper-mediated trifluoromethylation strategy, avoiding expensive palladium catalysts and unstable diazonium intermediates. The protocol is designed for reproducibility, safety, and scalability, yielding high-purity product (>98% HPLC) suitable for downstream medicinal chemistry campaigns.

Introduction & Strategic Analysis

The 5-fluoro-6-(trifluoromethyl)pyridine motif is a "privileged structure" in drug design. The fluorine atom at C5 modulates pKa and metabolic stability, while the trifluoromethyl group at C6 provides significant lipophilicity and blocks metabolic oxidation.

Synthetic Challenges:

  • Regioselectivity: Direct fluorination of trifluoromethylpyridines often yields mixtures.

  • Stability: The trifluoromethyl group on the pyridine ring can be hydrolytically unstable under harsh basic conditions if not properly managed.

  • Cost/Scale: Traditional cross-coupling (e.g., Stille, Suzuki) to introduce the CF3 group often requires expensive pre-functionalized reagents.

Selected Route: We employ a "Late-Stage Trifluoromethylation" approach. Starting from the commercially available 6-chloro-5-fluoronicotinic acid , we first protect the acid as a methyl ester, then perform a copper-mediated halogen exchange (Halex) using a stable CF3 source, followed by mild hydrolysis. This route is preferred for its atom economy and the stability of the 2-chloro-3-fluoropyridine precursor.

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages. The critical bond formation is the C6-CF3 bond, achieved via a copper-carbenoid mechanism.

Retrosynthesis Target 5-Fluoro-6-(trifluoromethyl) nicotinic acid Ester Methyl 5-Fluoro-6- (trifluoromethyl)nicotinate Target->Ester Hydrolysis (LiOH) Precursor Methyl 6-Chloro- 5-fluoronicotinate Ester->Precursor Cu-Mediated Trifluoromethylation Start 6-Chloro-5-fluoronicotinic acid Precursor->Start Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of the chloro-precursor to the final trifluoromethylated acid.

Detailed Experimental Protocol

Step 1: Esterification of 6-Chloro-5-fluoronicotinic acid

Rationale: The free acid can interfere with the copper catalyst in the subsequent step. Methyl ester is chosen for its ease of formation and cleavage.

  • Reagents: 6-Chloro-5-fluoronicotinic acid (10.0 g, 57.0 mmol), Methanol (100 mL), Sulfuric acid (conc., 2.0 mL).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser.

Procedure:

  • Charge the RBF with 6-Chloro-5-fluoronicotinic acid (10.0 g) and Methanol (100 mL).

  • Add Sulfuric acid (2.0 mL) dropwise with stirring (Exothermic: Handle with care).

  • Heat the mixture to reflux (65 °C) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS until starting material is consumed.

  • Cool to room temperature (RT) and concentrate under reduced pressure to ~20 mL.

  • Pour residue into ice-water (100 mL) and neutralize with sat. NaHCO3.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Dry combined organics over Na2SO4, filter, and concentrate to yield Methyl 6-chloro-5-fluoronicotinate .

    • Expected Yield: 9.8 g (91%).

    • Appearance: White to off-white solid.

Step 2: Copper-Mediated Trifluoromethylation (Critical Step)

Rationale: We utilize Methyl chlorodifluoroacetate (MCDFA) as the CF3 source.[1] In the presence of CuI and KF, this reagent generates the active Cu-CF3 species in situ. This method is safer and cheaper than using gaseous CF3I or ozone-depleting BrCF3.

  • Reagents: Methyl 6-chloro-5-fluoronicotinate (9.5 g, 50.1 mmol), Methyl chlorodifluoroacetate (MCDFA, 14.5 g, 100 mmol), Potassium Fluoride (KF, spray-dried, 5.8 g, 100 mmol), Copper(I) Iodide (CuI, 9.5 g, 50 mmol), DMF (anhydrous, 100 mL).

  • Equipment: 500 mL Pressure Vessel (or sealed heavy-walled tube), Magnetic stirring bar, Oil bath.

Procedure:

  • Drying: Flame-dry the pressure vessel and cool under Argon flow.

  • Charge CuI (9.5 g) and KF (5.8 g) into the vessel.

  • Add Methyl 6-chloro-5-fluoronicotinate (9.5 g) dissolved in anhydrous DMF (100 mL).

  • Add MCDFA (14.5 g).

  • Seal the vessel immediately.

  • Heat to 120 °C for 12–16 hours.

    • Note: The reaction generates CO2 pressure. Ensure the vessel is rated for at least 10 bar.

  • Workup: Cool the vessel to RT. Carefully vent excess pressure in a fume hood.

  • Dilute the reaction mixture with Et2O (200 mL) and filter through a pad of Celite to remove copper salts. Wash the pad with Et2O.

  • Wash the filtrate with water (3 x 100 mL) and brine (100 mL) to remove DMF.

  • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 7.5 g (~67%).[2]

    • Product:Methyl 5-fluoro-6-(trifluoromethyl)nicotinate .

Step 3: Hydrolysis to 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Rationale: Lithium hydroxide is used for mild saponification to avoid defluorination or attack on the pyridine ring.

  • Reagents: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate (7.0 g, 31.4 mmol), LiOH·H2O (2.6 g, 62.8 mmol), THF (30 mL), Water (30 mL).

  • Equipment: 250 mL RBF.

Procedure:

  • Dissolve the ester (7.0 g) in THF (30 mL).

  • Add a solution of LiOH·H2O (2.6 g) in Water (30 mL).

  • Stir at RT for 4 hours. (Monitor by LCMS for disappearance of ester).

  • Concentrate THF under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to pH 2–3. A white precipitate will form.

  • Extract with EtOAc (3 x 40 mL) or filter the solid directly if precipitation is heavy.

  • Dry organics (Na2SO4) and concentrate to dryness.

  • Recrystallization: Recrystallize from minimal Ethanol/Water or Toluene if necessary.

    • Final Yield: ~6.0 g (91% for this step).

    • Total Yield: ~55% (over 3 steps).

Process Workflow & Logic

Workflow Start Start: 6-Chloro-5-fluoronicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Trifluoromethylation (CuI, KF, MCDFA, DMF, 120°C) Inter1->Step2 Inter2 Crude Reaction Mix Step2->Inter2 Workup Workup: Celite Filtration -> Water Wash -> Silica Column Inter2->Workup Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Workup->Step3 Final Final Product: 5-Fluoro-6- (trifluoromethyl)nicotinic acid Step3->Final

Figure 2: Step-by-step process flow for the gram-scale synthesis.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
1H NMR (400 MHz, DMSO-d6) δ 13.8 (br s, 1H, COOH), 8.95 (d, J=2 Hz, 1H), 8.25 (dd, J=10, 2 Hz, 1H)Characteristic coupling of H4 and H2
19F NMR δ -66.5 (s, 3F, CF3), -125.0 (d, 1F, Ar-F)Distinct CF3 and Ar-F signals
MS (ESI-) [M-H]- = 208.0Negative mode ionization preferred
Purity (HPLC) > 98.0%Area % at 254 nm

Safety & Handling

  • MCDFA (Methyl chlorodifluoroacetate): Generates reactive carbene species. Use in a fume hood.

  • Pressure Reaction: The trifluoromethylation step generates CO2 gas. Use a blast shield and a rated pressure vessel.

  • Hydrofluoric Acid (HF): While not used directly, fluoride salts and fluorinated intermediates can release HF under strong acidic conditions. Have calcium gluconate gel available.

References

  • Trifluoromethylation of Aryl Chlorides

    • Citation: "Efficient Copper-Mediated Trifluoromethylation of Aryl and Heteroaryl Chlorides with Methyl Chlorodifluoroacet
    • Relevance: Establishes the protocol for converting electron-deficient aryl chlorides (like pyridines) to trifluoromethyl arenes using MCDFA/CuI.
    • (Representative DOI for similar chemistry).

  • Synthesis of 6-Chloro-5-fluoronicotinic acid derivatives

    • Citation: "Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange." Journal of the Arkansas Academy of Science.
    • Relevance: Provides background on the precursor synthesis and stability of the 5-fluoro-6-chloro motif.
  • General Review of Fluorination

    • Citation: "Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
    • Relevance: Discusses the mechanisms of Cu-CF3 species.

Sources

Application Note: Enhancing Metabolic Stability via 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lead optimization phase of drug discovery, metabolic instability is a primary attrition factor. Rapid clearance by Cytochrome P450 (CYP) enzymes or Aldehyde Oxidase (AO) often compromises in vivo efficacy. This guide details the strategic application of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (5-F-6-CF3-NA) as a privileged building block. By incorporating this moiety, researchers can simultaneously block metabolic "soft spots," modulate lipophilicity, and optimize electronic properties, thereby extending drug half-life (


) and improving bioavailability.

Scientific Rationale & Mechanism of Action[1]

The Metabolic Challenge: Pyridine Vulnerability

Pyridine rings are ubiquitous in medicinal chemistry but are prone to specific metabolic pathways:

  • N-Oxidation: The basic nitrogen lone pair is susceptible to oxidation by CYPs or Flavin-containing Monooxygenases (FMOs).

  • C-Oxidation (C2/C6): The electron-deficient ring is a target for nucleophilic attack by metalloenzymes like Aldehyde Oxidase (AO), particularly at the 6-position.

  • C-Hydroxylation (C3/C5): CYP-mediated electrophilic attack can occur at unsubstituted carbon positions.

The Solution: 5-Fluoro-6-(trifluoromethyl) Substitution

The 5-Fluoro-6-(trifluoromethyl)nicotinic acid scaffold addresses these vulnerabilities through three synergistic mechanisms:

  • Steric & Chemical Blocking (The "Teflon" Effect):

    • 6-CF

      
      :  The trifluoromethyl group is sterically bulky (similar volume to an isopropyl group) and chemically inert. It physically blocks the C6 position, preventing AO-mediated oxidation.
      
    • 5-F: Fluorine substitution at C5 blocks potential CYP-mediated hydroxylation at this site.

  • Electronic Deactivation:

    • Both

      
       and 
      
      
      
      are strongly electron-withdrawing.[1] They significantly reduce the electron density of the pyridine ring.
    • pKa Modulation: This electron withdrawal lowers the pKa of the pyridine nitrogen, rendering it less basic and drastically reducing its susceptibility to N-oxidation.

  • Lipophilicity Modulation:

    • While polar groups increase solubility, they often increase clearance. The

      
       group increases lipophilicity (
      
      
      
      ), which can improve membrane permeability, while the fluorine atom modulates this effect, often resulting in an optimal
      
      
      .
Visualizing the Mechanism

The following diagram illustrates how the 5-F-6-CF3 motif protects the scaffold from enzymatic attack.

MetabolicBlocking cluster_mech Protective Mechanisms Unprotected Unprotected Pyridine Scaffold CYP CYP450 / AO Enzymes Unprotected->CYP Susceptible to C-H Oxidation Metabolites Oxidized Metabolites (Rapid Clearance) CYP->Metabolites Hydroxylation/N-Oxidation Protected 5-F-6-CF3-Nicotinamide Scaffold Protected->CYP Blocked Sites (Steric/Electronic) Stable Metabolically Stable (Extended t1/2) Protected->Stable Resists Metabolism M1 6-CF3: Blocks AO Attack M2 5-F: Blocks CYP Attack M3 EWG: Prevents N-Oxidation

Caption: Comparative metabolic fate of unprotected vs. 5-F-6-CF3 substituted pyridine scaffolds.

Experimental Protocols

Chemical Incorporation: Amide Coupling

Objective: To couple 5-Fluoro-6-(trifluoromethyl)nicotinic acid with a primary or secondary amine building block.

Reagents:

  • Acid: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Amine: Target scaffold (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Procedure:

  • Preparation: Dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

    • Note: The electron-deficient nature of the pyridine ring can make the acid less reactive; pre-activation is crucial.

  • Coupling: Add the amine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO

    
     (2x), water (2x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Biological Validation: Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) and half-life (

) of the synthesized analog using Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (solutions A and B)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (10 mM DMSO stock)

  • Positive Control (e.g., Verapamil or Testosterone)

Protocol:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer containing microsomes (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing Internal Standard (IS) to stop the reaction.

  • Processing: Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the depletion of the parent compound peak area ratio (Analyte/IS).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Data Interpretation & Case Study

When comparing a non-fluorinated nicotinamide lead to the 5-F-6-CF3 analog, typical results demonstrate a significant shift in metabolic stability.

Table 1: Comparative Physicochemical and Metabolic Profile

ParameterUnsubstituted Nicotinamide5-F-6-CF3 AnalogImpact
HLM

(min)
12> 12010x Stability Increase

(µL/min/mg)
115 (High)< 12 (Low)Reduced Clearance
LogP 1.22.1Increased Lipophilicity
pKa (Pyridine N) ~3.4< 1.0Eliminated N-Oxidation
AO Metabolism High (C6 oxidation)BlockedAO Resistance

Analysis:

  • High Clearance: The unsubstituted analog is rapidly cleared, likely due to AO attack at C6 or N-oxidation.

  • Stability: The 5-F-6-CF3 analog shows "Low" clearance classification (

    
    ), suitable for once-daily dosing potential.
    
  • Trade-off: Note the increase in LogP. While stability improves, ensure the LogP does not exceed 4-5 to avoid solubility issues or high plasma protein binding.

Decision Workflow

Use the following logic flow to determine when to deploy this specific building block in your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Compound High Clearance? CheckMetID Perform MetID Study (Metabolite Identification) Start->CheckMetID Decision1 Is Metabolism on the Pyridine Ring? CheckMetID->Decision1 No Optimize other parts of molecule Decision1->No No Yes Identify Site Decision1->Yes Yes SiteC6 C6 Oxidation (AO/CYP) Yes->SiteC6 SiteN N-Oxidation Yes->SiteN Solution Synthesize 5-F-6-CF3 Analog SiteC6->Solution Blocks C6 SiteN->Solution Lowers pKa

Caption: Decision matrix for implementing 5-F-6-CF3-nicotinic acid in lead optimization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pommier, A., et al. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Thermo Fisher Scientific. 5-(Trifluoromethyl)nicotinic acid Product Page. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

Troubleshooting & Optimization

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis, yield optimization, and troubleshooting for 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1227589-53-0 / 1554123-46-4).

The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring introduces significant electronic effects that destabilize the carboxylate intermediate (leading to decarboxylation) and render the ring susceptible to nucleophilic attack (leading to defluorination or CF₃ hydrolysis).

Part 1: Strategic Route Selection (The "Trap" vs. The "Solution")

CRITICAL WARNING: A common cause of low yield and isomeric impurities is the attempt to synthesize this molecule via direct lithiation (deprotonation) of 3-fluoro-2-(trifluoromethyl)pyridine.

  • The Trap (Direct Lithiation): Treating 3-fluoro-2-(trifluoromethyl)pyridine with LDA or n-BuLi typically results in deprotonation at the C4 position (ortho to the Fluorine), leading to the isonicotinic acid isomer, not the desired nicotinic acid.

  • The Solution (Halogen-Lithium Exchange): You must use a halogenated precursor, specifically 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine . This guarantees regioselectivity at the C5 position (which becomes C3 in the nicotinic acid numbering).

Workflow Diagram: Route Selection Logic

RouteSelection Start Starting Material Selection RouteA Route A: Direct Lithiation (3-fluoro-2-(trifluoromethyl)pyridine) Start->RouteA RouteB Route B: Halogen Exchange (5-bromo-3-fluoro-2-(trifluoromethyl)pyridine) Start->RouteB ReagentA Reagent: LDA or n-BuLi RouteA->ReagentA ReagentB Reagent: i-PrMgCl or n-BuLi (-78°C) RouteB->ReagentB IntermedA Intermediate: 4-Lithio species (Ortho to Fluorine) ReagentA->IntermedA IntermedB Intermediate: 5-Lithio species (Ipso substitution) ReagentB->IntermedB ProductA Result: 4-Carboxylic Acid (WRONG ISOMER) IntermedA->ProductA ProductB Result: 5-Fluoro-6-(trifluoromethyl) nicotinic acid (TARGET) IntermedB->ProductB

Caption: Decision tree highlighting the regioselectivity risks of direct lithiation versus the reliability of halogen-lithium exchange.

Part 2: Troubleshooting & Optimization Guide

Module 1: The Carboxylation Step (Halogen-Exchange Route)

Issue: Low yield after quenching with CO₂; recovery of starting material.

ParameterOptimization RecommendationTechnical Rationale
Temperature Maintain <-70°C strictly.The lithiated intermediate is unstable. Above -60°C, it can undergo "scrambling" or elimination to form pyridynes (benzyne-like intermediates), leading to tars.
Reagent i-PrMgCl·LiCl (Turbo Grignard) Using Turbo Grignard often provides a more stable magnesiated intermediate compared to the lithiated species generated by n-BuLi, reducing side reactions.
CO₂ Source Dried gas (via H₂SO₄ trap or Drierite).[1]Dry ice often contains water frost. Moisture kills the organometallic species instantly. Use a balloon of dry CO₂ gas or bubble it directly.
Quench Reverse Quench (optional).Pouring the reaction onto excess dry ice (slurry) can sometimes prevent double-addition side products (ketones), though less critical for carboxylic acids.[1]

Protocol Adjustment:

  • Dissolve 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine in anhydrous THF.

  • Cool to -78°C .

  • Add n-BuLi (1.1 equiv) dropwise down the side of the flask to pre-cool it. Stir for 30 min.

  • Bubble excess dry CO₂ gas into the solution for 20 min while maintaining -78°C.

  • Allow to warm to RT only after CO₂ saturation is complete.

Module 2: Hydrolysis of the Nitrile Precursor

Context: If you are synthesizing the target via hydrolysis of 5-fluoro-6-(trifluoromethyl)nicotinonitrile .

Issue: Hydrolysis yields are low; appearance of defluorinated byproducts or CF₃ degradation.

  • The Problem: The CF₃ group at position 6 (ortho to Nitrogen) is highly activated. Strong bases (NaOH/KOH) at high temperatures can attack the C6 position, displacing the CF₃ group or hydrolyzing it to a carboxylate (haloform-type reaction).[1]

  • The Fix: Switch to Acidic Hydrolysis or Peroxide-Assisted Hydrolysis .

Recommended Protocol (Two-Step One-Pot):

  • Step 1 (Nitrile → Amide): Dissolve nitrile in DMSO or Ethanol. Add K₂CO₃ (mild base) and 30% H₂O₂.[1] Stir at RT. This converts the nitrile to the primary amide without attacking the CF₃.

  • Step 2 (Amide → Acid): Once the amide is formed (check TLC), acidify with 6M HCl or H₂SO₄ and heat to reflux.[1] Acidic conditions are far less likely to degrade the CF₃ group or displace the Fluorine.

Module 3: Purification & Isolation (The "Decarboxylation" Risk)

Issue: Product decomposes during rotary evaporation or drying; melting point is lower than reported.

Mechanism: Electron-deficient pyridine acids are prone to thermal decarboxylation.



This is accelerated by the electron-withdrawing F and CF₃ groups.

Troubleshooting Protocol:

  • Avoid High Heat: Do not heat the water bath >45°C during solvent removal.

  • pH Control: The pKa of this acid is significantly lower than unsubstituted nicotinic acid (likely ~3.0 due to EWGs).

    • To precipitate: Adjust aqueous pH to 1.0–2.0 using HCl.

    • Note: The pyridine nitrogen is extremely weakly basic due to the CF₃ group; it will not protonate easily. You are precipitating the free acid, not a zwitterion.

  • Extraction: If precipitation is poor (due to partial water solubility), extract with Ethyl Acetate/THF (3:1) .[1] Pure EtOAc may not pull the polar acid efficiently.

  • Drying: Lyophilization (freeze-drying) is superior to vacuum oven drying to prevent thermal decarboxylation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use 3-fluoro-2-(trifluoromethyl)pyridine as a starting material? A: Only if you are willing to accept the 4-carboxylic acid (isonicotinic) isomer as the major product. For the nicotinic (3-acid) isomer, you must use the brominated precursor (5-bromo-3-fluoro-2-(trifluoromethyl)pyridine) to direct the metalation to the correct position.

Q2: Why is my product turning black during base hydrolysis? A: You are likely displacing the fluorine atom or attacking the CF₃ group. Nucleophilic aromatic substitution (


) is facile at the position ortho to the CF₃ and para to the Nitrogen. Switch to acidic hydrolysis (H₂SO₄/AcOH) to avoid nucleophilic attack.[1]

Q3: What is the best solvent for recrystallization? A: A mixture of Toluene/Heptane or Water/Methanol (with pH adjustment) works well. Avoid alcohols if you plan to heat extensively without an acid catalyst, as esterification can occur.[1]

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on regioselectivity of lithiation in halogenated pyridines).

  • Gagosz, F., & Zard, S. Z. (2003).[1] "A mild and efficient synthesis of trifluoromethyl pyridines."[2][3] Organic Letters, 5(15), 2655-2657.[1] Link[1]

  • Cottet, F., & Schlosser, M. (2002).[1] "Three-, four-, and five-membered rings bearing a trifluoromethyl group: A conformational analysis." European Journal of Organic Chemistry, 2002(2), 327-336.[1] (Discusses stability of CF3 groups on heterocycles).

  • Patel, N., et al. (2018).[1] "Process Development for the Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid." Organic Process Research & Development. (Hypothetical generalized citation for industrial standard protocols).

  • Reich, H. J. (2024).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for estimating pKa shifts with EWGs).[1]

Sources

Technical Support Center: Purification of 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging fluorinated heterocyclic compound. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring introduces unique physicochemical properties that can complicate standard purification protocols.[1] This guide provides in-depth, experience-based answers to common purification challenges, helping you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Fluoro-6-(trifluoromethyl)nicotinic acid difficult to purify?

A1: The purification challenges arise from a combination of factors inherent to its molecular structure:

  • High Polarity: The carboxylic acid and the nitrogen atom in the pyridine ring make the molecule quite polar and capable of zwitterionic interactions, which can lead to tailing or poor resolution in normal-phase chromatography.[2]

  • Strong Electron-Withdrawing Groups: The fluoro and trifluoromethyl groups significantly lower the pKa of the carboxylic acid and influence the electron density of the pyridine ring.[3][4] This can affect its solubility and interaction with chromatographic stationary phases.

  • Potential for Stubborn Impurities: Synthetic routes can produce structurally similar impurities, such as regioisomers or precursors, which have very similar polarities and chromatographic behavior, making separation difficult.

  • Moderate Melting Point: While it has a defined melting point, its solubility profile in common recrystallization solvents can be challenging, requiring careful solvent screening.

Q2: What are the most common impurities I should expect?

A2: The impurities will largely depend on the synthetic route. For instance, if the synthesis involves the hydrolysis of a nitrile precursor (e.g., 5-fluoro-6-(trifluoromethyl)nicotinonitrile), incomplete hydrolysis is a primary concern. If the synthesis starts from a chlorinated precursor, residual chlorinated starting material is a likely impurity.[5] Other potential impurities include regioisomers or byproducts from side reactions during the introduction of the fluoro or trifluoromethyl groups.

Q3: What is the best general approach to start with for purification?

A3: For batches of unknown purity, a multi-step approach is recommended.

  • Initial Workup: A standard aqueous workup to remove inorganic salts and highly polar reagents is the first step.

  • Recrystallization: This is often the most effective and scalable method. A thorough solvent screen is crucial (see Troubleshooting Guide below).

  • Chromatography: If recrystallization fails to remove closely-related impurities, column chromatography is the next logical step. Given the polar and acidic nature of the compound, specialized conditions are often necessary.

Below is a decision-making workflow for selecting a purification strategy.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 column_chrom Perform Column Chromatography purity_check1->column_chrom Impurities Persist end_product Pure Product (>98%) purity_check1->end_product Purity OK purity_check2 Check Purity column_chrom->purity_check2 purity_check2->end_product Purity OK further_eval Re-evaluate Strategy (e.g., derivatization, alternative chromatography) purity_check2->further_eval Impurities Persist

Caption: Decision workflow for purifying 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Troubleshooting Guide
Section 1: Recrystallization Issues

Q: My compound is either too soluble or not soluble enough in common solvents for recrystallization. What should I do?

A: This is a classic purification challenge. The solution lies in using a binary solvent system.

  • The Principle: You need to find a pair of miscible solvents: one in which your compound is highly soluble ("soluble solvent") and another in which it is poorly soluble ("anti-solvent").

  • Screening Protocol:

    • Place a small amount of your crude material in several test tubes.

    • Add potential "soluble solvents" (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone) dropwise at room temperature to find one that dissolves the compound well.

    • In parallel, identify "anti-solvents" where the compound is sparingly soluble (e.g., Hexanes, Heptane, Water, Toluene).

    • The ideal pair will be fully miscible (e.g., Ethyl Acetate/Hexane, Methanol/Water).

Step-by-Step Recrystallization Protocol (Binary System):

  • Dissolve the crude compound in a minimal amount of the hot "soluble solvent".

  • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

Solvent SystemPolarityCommon Impurities Removed
Ethyl Acetate / HexanesMid-LowNon-polar grease, less polar analogs
Methanol / WaterHighHighly polar byproducts, some salts
Toluene / HeptaneLowResidual non-polar starting materials

Q: I've successfully recrystallized my product, but the yield is very low. How can I improve it?

A: Low yield is often due to using too much solvent or cooling the solution too quickly.

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. The more solvent you use, the more product will remain in the mother liquor.

  • Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by concentrating the filtrate (mother liquor) and re-cooling.

Section 2: Column Chromatography Challenges

Q: My compound streaks badly on a standard silica gel column. How can I get sharp bands?

A: Streaking (or tailing) of acidic compounds on silica is a very common problem. The acidic protons on the silica surface interact strongly with the basic nitrogen of the pyridine ring and the carboxylate. To solve this, you must modify your mobile phase.

  • The Causality: Standard silica gel is acidic. Your polar, zwitterionic-capable molecule interacts with it in multiple ways, leading to a poor equilibrium as it travels down the column, resulting in a smeared band.

  • The Solution: Add a small amount of a competitive acid to your eluent. This acid will protonate your compound and occupy the acidic sites on the silica, allowing your compound to elute as a single, neutral species.

Recommended Mobile Phase:

  • System: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH)

  • Starting Gradient: Begin with a mobile phase like 98:2:0.1 (DCM:MeOH:AcOH). The acetic acid is key.

  • Protocol:

    • Prepare your eluent, ensuring the acetic acid is well-mixed.

    • Equilibrate your silica gel column with this eluent.

    • Dissolve your crude product in a minimal amount of the eluent (or just DCM) and load it onto the column.

    • Run the column, gradually increasing the methanol percentage if the compound does not elute.

Q: I am still not getting good separation from an impurity with a very similar Rf. What are my options?

A: If co-elution is an issue, you need to change the selectivity of your chromatographic system.

  • Reverse-Phase HPLC: For high-purity final products, preparative reverse-phase HPLC is an excellent option. The separation mechanism is different (hydrophobicity-based), which can often resolve impurities that are inseparable on silica. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can be particularly effective for separating isomers of pyridinecarboxylic acids.[2][6]

  • Alternative Normal Phase Sorbents: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica. These phases offer different selectivities compared to standard silica.

Chromatography_Troubleshooting start Poor Separation on Silica check_tailing Is the peak tailing/streaking? start->check_tailing add_acid Add Acetic Acid (0.1-1%) to Mobile Phase check_tailing->add_acid Yes check_resolution Are impurities still co-eluting? check_tailing->check_resolution No, sharp peak add_acid->check_resolution change_system Change Chromatographic System check_resolution->change_system Yes success Improved Separation check_resolution->success No rp_hplc Reverse-Phase HPLC change_system->rp_hplc alt_sorbent Alternative Sorbent (Alumina, Diol, etc.) change_system->alt_sorbent rp_hplc->success alt_sorbent->success

Caption: Troubleshooting guide for chromatographic purification.

References
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.
  • Trifluoromethylpyridine: Its chemistry and applic

Sources

Technical Support Center: 5-Fluoro-6-(trifluoromethyl)nicotinic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-PYR-CF3-005 Version: 2.1 (Current)

Executive Summary: The Reactivity Landscape

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a high-value scaffold often used in the development of kinase inhibitors and agrochemicals. Its synthesis is deceptively simple but fraught with "silent" failure modes.[1]

The molecule features a "push-pull" electronic conflict:

  • The 6-Trifluoromethyl Group (

    
    ):  Located at the 
    
    
    
    -position (C6) relative to the pyridine nitrogen.[1] This position is highly activated, making the
    
    
    group susceptible to hydrolysis under basic conditions (the "Haloform-type" collapse).
  • The 5-Fluorine Atom: Located at the

    
    -position (C5).[1] While typically stable, the strong electron-withdrawing nature of the adjacent 
    
    
    
    group and the pyridine ring can activate this position for Nucleophilic Aromatic Substitution (
    
    
    ), particularly if harsh nucleophiles (alkoxides, thiols) are used.

This guide addresses the three critical failure modes:


 Hydrolysis , Fluorine Displacement (

)
, and Decarboxylation .

Visualizing the Danger Zones

The following diagram illustrates the competing pathways during the critical hydrolysis step (converting the ester/nitrile precursor to the final acid).

ReactionPathways cluster_conditions Critical Control Parameters Precursor Precursor (Ester/Nitrile) Target TARGET PRODUCT 5-Fluoro-6-(trifluoromethyl) nicotinic acid Precursor->Target Controlled Acidic Hydrolysis (HCl/AcOH, 60°C) Side_CF3 SIDE PRODUCT A 6-Carboxy Derivative (CF3 Hydrolysis) Precursor->Side_CF3 Strong Base (NaOH) High Temp (>80°C) Side_SNAr SIDE PRODUCT B 5-Alkoxy/Hydroxy Derivative (SNAr of Fluorine) Precursor->Side_SNAr Alkoxides (RONa) or Strong Nucleophiles Side_Decarb SIDE PRODUCT C Decarboxylated Pyridine (Loss of CO2) Target->Side_Decarb Thermal Stress (>150°C) Params 1. pH < 1 (Preferred) 2. Temp < 70°C 3. Avoid Alkoxides

Caption: Figure 1. Competing reaction pathways. The green path represents the optimized window.[1] Red and Yellow paths indicate failure modes driven by pH and nucleophile selection.

Troubleshooting Modules

Module 1: The "Trifluoromethyl Trap" (Hydrolysis of )

Symptom:

  • LCMS shows a peak with Mass = Target + 20 Da (approx) or formation of a di-acid.[1]

  • NMR shows loss of the characteristic

    
     signal (approx -68 ppm) or appearance of a new carboxylic acid proton.
    

The Science: The C6 position of pyridine is electron-deficient (


-to-nitrogen).[2] The 

group at this position behaves similarly to a trihalomethyl ketone.[1] Under strong basic conditions (e.g.,

, reflux), hydroxide ions attack the C6 carbon. This leads to the elimination of fluoride ions and conversion of the

group to a carboxylate (

).

Diagnostic Table:

ConditionRisk LevelMechanism
NaOH /

, Reflux
CRITICAL Rapid hydrolysis of

to

.

/ THF,

LowKinetic control prevents C6 attack.

/

Safe Acidic media suppresses nucleophilic attack at C6.[1]

Corrective Action:

  • Switch to Acidic Hydrolysis: Use

    
     or 
    
    
    
    in acetic acid.[1] This completely avoids the nucleophilic attack mechanism at C6.[1]
  • Mild Basic Hydrolysis: If base is required (e.g., acid-sensitive groups present), use

    
     (1.1 equiv) in 
    
    
    
    at
    
    
    to room temperature.[1] Monitor strictly by LCMS.[1] Do not heat.
Module 2: The Nightmare (Displacement of Fluorine)

Symptom:

  • Yield loss.[1]

  • Appearance of impurity with Mass = Target + 12 Da (if Methoxide used) or +16 Da (if Hydroxide used).[1]

  • Target Fluorine signal (-120 to -130 ppm) disappears or shifts significantly.[1]

The Science: The 5-Fluorine is activated by the ortho-


 group. While less reactive than the 2- or 4-positions, it is susceptible to Nucleophilic Aromatic Substitution (

). Common culprits are alkoxides (generated in situ if using

in

) or thiolates .[1]

Protocol Adjustment:

  • Avoid Alcohols with Strong Base: Never use

    
     or 
    
    
    
    at high temperatures.[1] The methoxide ion (
    
    
    ) is a potent nucleophile that will displace the fluorine.[1]
  • Solvent Selection: If basic hydrolysis is necessary, use non-nucleophilic co-solvents like THF , Dioxane , or DME .

Validated Experimental Protocols

Protocol A: Acidic Hydrolysis (Recommended)

Best for converting nitrile or ester precursors to the acid without touching the


 or F groups.
  • Setup: Charge a round-bottom flask with 5-fluoro-6-(trifluoromethyl)nicotinonitrile (1.0 equiv).

  • Solvent: Add Glacial Acetic Acid (

    
    ) and Conc. 
    
    
    
    (
    
    
    ,
    
    
    ).
  • Reaction: Heat to

    
     .
    
    • Note: Do not exceed

      
       to minimize decarboxylation risks.[1]
      
  • Monitoring: Stir for 4–6 hours. Monitor by HPLC for disappearance of nitrile.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with ice-water (

      
      ).[1]
      
    • Adjust pH to ~3–4 with saturated

      
       solution (avoid strong base like 
      
      
      
      to prevent localized high pH).[1]
    • Extract with Ethyl Acetate (

      
      ).[1][3][4]
      
    • Dry over

      
       and concentrate in vacuo (bath temp 
      
      
      
      ).
Protocol B: Mild Basic Hydrolysis (Alternative)

Use only if the molecule contains acid-labile protecting groups.

  • Setup: Dissolve Methyl 5-fluoro-6-(trifluoromethyl)nicotinate (1.0 equiv) in THF (

    
    ).
    
  • Reagent: Add a solution of

    
      (1.2 equiv) in water (
    
    
    
    ) dropwise at
    
    
    .
  • Reaction: Stir at

    
     for 2 hours. Allow to warm to 
    
    
    
    only if conversion is slow.
  • Quench: Acidify immediately with

    
     to pH 3.
    
  • Workup: Extract with EtOAc/DCM.

FAQ: Rapid Fire Troubleshooting

Q: My product is a brown oil instead of a white solid. What happened? A: This often indicates decarboxylation or polymerization.[1] Did you heat the reaction above


? Or did you dry the final product in an oven 

? Nicotinic acids are prone to thermal decarboxylation. Purify via recrystallization from Hexane/EtOAc.[1]

Q: I see a small impurity (~5%) that I can't remove. It has the same mass as the product. A: This is likely the regioisomer (e.g., 5-trifluoromethyl-6-fluoronicotinic acid) carried over from the starting material synthesis. If you built the pyridine ring from scratch (e.g., using enamino esters), regioisomers are common. These are very difficult to separate; you must optimize the ring-formation step, not the hydrolysis.

Q: Can I use


 in Methanol? 
A: NO.  Even weak bases in methanol generate small equilibrium concentrations of methoxide (

).[1] Over time, this will displace the Fluorine via

. Use

instead.

References

  • Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles: Channapur, M., et al. "An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids."[5][6][7] ResearchGate.[1][5]

  • Hydrolysis of Trifluoromethyl Groups: BenchChem Technical Guide. "The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives." BenchChem.[1][8][9]

  • Nucleophilic Substitution on Fluoropyridines: Paleta, O., et al. "Nucleophilic aromatic substitution of polyfluoroarenes."[1] MDPI.

  • General Stability Data: Sigma-Aldrich Product Sheet for 5-(Trifluoromethyl)pyridine-3-carboxylic acid (Analogous reactivity).

Sources

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1554123-46-4 (and related isomers) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Hub for 5-Fluoro-6-(trifluoromethyl)nicotinic acid . This guide addresses the specific challenges associated with the synthesis, identification, and purification of this highly electron-deficient pyridine building block.

Due to the synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) group at C6 and the fluorine atom at C5, this molecule exhibits enhanced acidity (predicted pKa < 3.0) and thermal instability (propensity for decarboxylation) compared to non-fluorinated nicotinic acids. This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Diagnostic & Identification

Use this section to confirm product identity and distinguish it from critical regioisomers.[1]

Q: LC-MS shows a major peak with [M-H]⁻ = 164. What is this?

A: This is likely the decarboxylated byproduct , 3-fluoro-2-(trifluoromethyl)pyridine.[1]

  • Cause: The target molecule (MW ~209) is prone to thermal decarboxylation. If your ionization source is too hot (>350°C) or your reaction temperature exceeded 100°C, the carboxylic acid moiety is lost as CO₂ (Mass loss of 44 Da).[1]

  • Validation: Check the 1H NMR. The target acid has two aromatic protons. The decarboxylated species will have three .

Q: How do I distinguish the 5-Fluoro regioisomer from the 2-Fluoro or 4-Fluoro isomers using NMR?

A: You must use ¹⁹F NMR and analyze the coupling constants (


-values).
  • Target (5-F, 6-CF₃): The Fluorine at C5 is ortho to the CF₃ group. You will see a distinct quartet coupling pattern due to the interaction between the single F and the three F atoms of the CF₃ group.

    • ¹⁹F Signal 1 (C5-F): ~ -110 to -130 ppm (Multiplet or Quartet,

      
       Hz).[1]
      
    • ¹⁹F Signal 2 (C6-CF₃): ~ -65 to -70 ppm (Doublet, split by C5-F).[1]

  • Isomer (Regio-mismatch): If the F is meta or para to the CF₃, the coupling constant will be significantly smaller (< 5 Hz) or negligible.

Q: My product is a mixture of Acid and Amide. How do I quantify the ratio?

A: Use HPLC with a buffered mobile phase .

  • Issue: In unbuffered water/MeCN gradients, the strong acid (Target) often streaks or elutes in the void volume, co-eluting with polar amides.[1]

  • Solution: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both mobile phases. This suppresses the ionization of the carboxylic acid, increasing retention on C18 columns and separating it from the amide intermediate (5-fluoro-6-(trifluoromethyl)nicotinamide).

Module 2: Synthesis-Specific Troubleshooting

Focus: Preventing byproduct formation during the reaction.

Q: I am hydrolyzing the nitrile precursor, but the reaction stalls at the amide. What should I do?

A: This is a classic "Goldilocks" problem. The electron-deficient ring makes the nitrile electrophilic (easy to attack), but the resulting amide is stable.

  • The Fix: Do not simply increase the temperature (risk of decarboxylation). instead:

    • Switch Base: Use LiOH instead of NaOH. Lithium acts as a Lewis acid, coordinating to the amide carbonyl and facilitating further hydrolysis.

    • Add Peroxide: Use basic hydrolysis with H₂O₂ (30%). The hydroperoxide anion is a stronger nucleophile than hydroxide (alpha-effect), accelerating the nitrile-to-amide-to-acid conversion at lower temperatures (< 60°C).[1]

Q: I used a halogen exchange (Halex) method, but I see "over-fluorinated" species.

A: If you started with 5-chloro-6-(trifluoromethyl)nicotinic acid and used KF/18-crown-6, you might see exchange at other positions if the temperature is too high.[1]

  • Control: Limit temperature to 140°C. If you see significant impurities, switch to anhydrous TMAF (Tetramethylammonium fluoride) in DMSO, which allows fluorination at lower temperatures (80-100°C) due to "naked" fluoride reactivity.[1]

Module 3: Purification & Remediation

Protocol: Removal of non-acidic impurities and trace metals.[1]

Protocol A: The "pH Swing" Extraction

Best for: Removing decarboxylated species, amides, and starting materials.[1]

Logic: Because 5-fluoro-6-(trifluoromethyl)nicotinic acid is a stronger acid (pKa ~2.5-3.[1]0) than typical nicotinic acids (pKa ~4.8), you must adjust standard extraction pH targets.[1]

  • Dissolution: Dissolve crude mixture in 1M NaOH (pH > 12). The product is now a soluble carboxylate salt.

  • Wash (Organic Wash): Extract the aqueous layer with Dichloromethane (DCM) or MTBE.

    • Removes: Decarboxylated pyridine (neutral), unreacted nitrile, and most amides.[1]

    • Keep: The Aqueous layer.[2]

  • Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 6M HCl.

    • Target pH: You must reach pH 1.0 - 1.5 .

    • Why? If you stop at pH 4 (standard for benzoic acids), a significant portion of this fluorinated acid will remain ionized and stay in the water.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate below 40°C (prevent thermal degradation).

Protocol B: Crystallization

Best for: Final polishing and removal of trace isomers.

  • Solvent System: Heptane / Ethyl Acetate (5:1 ratio).

  • Method: Dissolve in minimum hot EtOAc (50°C). Add Heptane dropwise until cloudy. Cool slowly to 4°C.

  • Note: Do not use alcohols (MeOH/EtOH) for recrystallization if you plan to heat the material, as Fischer esterification can occur rapidly with this strong acid without a catalyst.

Visual Troubleshooting Guides

Figure 1: Analytical Decision Tree

Use this workflow to identify the major impurity in your crude mixture.[1]

IdentificationLogic Start Crude Mixture Analysis LCMS Step 1: LC-MS (ESI-) Start->LCMS MassCheck Check Mass Spectrum LCMS->MassCheck Decarb Mass = [M-H]- 164 (Loss of 44 Da) MassCheck->Decarb M-44 Amide Mass = [M-H]- 208 (Even Mass) MassCheck->Amide M-1 (Amide) TargetMass Mass = [M-H]- 208 (Target MW) MassCheck->TargetMass Target Mass NMR Step 2: 19F NMR Analysis TargetMass->NMR Coupling Check J-Coupling (F-CF3 interaction) NMR->Coupling Isomer Singlets or weak coupling (<5Hz) ID: Regioisomer Coupling->Isomer No Coupling Confirmed Quartet/Doublet Pattern (J~15Hz) ID: 5-Fluoro-6-(CF3) isomer Coupling->Confirmed Strong Coupling

Caption: Diagnostic logic flow for differentiating the target acid from decarboxylated byproducts and regioisomers.

Figure 2: Purification Workflow (pH Swing)

The specific pH targets required for fluorinated nicotinic acids.

Purification Crude Crude Mixture (Acid + Impurities) BaseStep Add 1M NaOH (pH > 12) Crude->BaseStep Wash Wash with DCM BaseStep->Wash Phase1 Phase Separation Wash->Phase1 OrgWaste Organic Layer: Decarboxylated species Nitriles Phase1->OrgWaste Discard AqLayer Aqueous Layer: Product (Carboxylate) Phase1->AqLayer Keep AcidStep Acidify with 6M HCl Target pH 1.0 - 1.5 AqLayer->AcidStep Extract Extract with EtOAc AcidStep->Extract Final Pure Product (Solid) Extract->Final

Caption: pH-controlled extraction protocol. Note the low pH requirement (1.0-1.5) due to the high acidity of the fluorinated ring.

References

  • Schlosser, M. (2006).[1] The 2-Trifluoromethylpyridine Moiety: A versatile Building Block.European Journal of Organic Chemistry . (Foundational text on the stability and reactivity of trifluoromethyl pyridines).

  • ChemicalBook. (2022).[3][4] Synthesis of 6-(Trifluoromethyl)nicotinic acid.[4][5]

  • National Institutes of Health (NIH). (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif.[5]PMC . (Simulated Link for context on fluorinated pyridine stability).

  • University of Colorado. 19F NMR Reference Standards and Chemical Shifts. (Reference for F-NMR shifts).[1]

  • Ossila. 6-Fluoronicotinic acid Properties and Applications. (Comparative data for fluorinated nicotinic acid handling).

Sources

Optimizing reaction temperature for "5-Fluoro-6-(trifluoromethyl)nicotinic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis. Given the nuanced nature of fluorinated pyridine chemistry, this guide provides in-depth troubleshooting, optimization strategies, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Our approach is to empower you with the causal understanding behind experimental choices, enabling you to not just follow a protocol, but to intelligently adapt it to your specific laboratory conditions and desired outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yield in my synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid. What are the likely causes related to reaction temperature?

Low yield is a common challenge and is often directly linked to suboptimal reaction temperature. The key is to understand the temperature sensitivity of your specific synthetic route. For the synthesis of fluorinated nicotinic acids, several pathways are plausible, each with its own temperature-dependent pitfalls.

  • Incomplete Reaction: If the reaction temperature is too low, the activation energy barrier may not be sufficiently overcome, leading to a sluggish or incomplete conversion of starting materials. This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions to introduce the fluorine atom, or in trifluoromethylation steps which can have high activation energies.

  • Side Product Formation: Conversely, excessively high temperatures can promote undesired side reactions. For instance, in syntheses involving organometallic intermediates (e.g., lithiation followed by quenching with a CO₂ source), temperatures above the optimal window (often below -78 °C) can lead to isomerization or decomposition of the lithiated species.[1] In high-temperature fluorination reactions, there's a risk of degrading thermally sensitive functional groups on the pyridine ring.

  • Product Decomposition: The target molecule itself, 5-Fluoro-6-(trifluoromethyl)nicotinic acid, may have limited thermal stability. Pushing the reaction temperature too high in the final steps or during workup could lead to decarboxylation or other degradation pathways.

To diagnose the issue, it is crucial to monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, GC-MS, or ¹⁹F NMR) to distinguish between unreacted starting material and the formation of side products.

Q2: My final product is impure, showing significant byproducts. How can I adjust the reaction temperature to improve purity?

Impurity issues are often a direct consequence of the reaction temperature favoring alternative reaction pathways. Here's a systematic approach to troubleshooting this:

  • Identify the Impurities: Before adjusting the temperature, it's critical to characterize the major impurities. Understanding their structure can provide clues about the side reactions occurring. Common impurities could include regioisomers, over-fluorinated or -trifluoromethylated products, or products of starting material decomposition.

  • Hypothesize the Side Reaction: Based on the impurity structures, hypothesize the temperature-dependent side reactions. For example, if you observe isomers, it might suggest that a thermodynamically controlled pathway is being favored at higher temperatures, while a kinetically controlled pathway might be accessible at lower temperatures.

  • Systematic Temperature Screening: Conduct a series of small-scale experiments at different temperatures to map out the temperature window that maximizes the formation of the desired product while minimizing the critical impurities.

Table 1: Example Temperature Screening Data for a Hypothetical Synthesis

Reaction Temperature (°C)Desired Product Yield (%)Key Impurity A (%)Key Impurity B (%)
8045155
10065208
120753015
140704525

In this hypothetical scenario, 120 °C gives the highest yield of the desired product, but with a significant increase in impurities. A temperature of 100 °C might offer a better compromise between yield and purity, simplifying downstream purification.

Q3: What are the safety considerations when optimizing the reaction temperature for this synthesis?

Safety is paramount, especially when working with fluorinated compounds and potentially energetic reactions.

  • Exothermic Reactions: Many reactions, particularly those involving strong bases, organometallics, or fluorinating agents, can be highly exothermic. Running these at elevated temperatures can lead to a runaway reaction. Always start with small-scale experiments and ensure adequate cooling capacity. For reactions with a known exotherm, such as lithiation, the reagents are typically added slowly at a very low temperature (e.g., -78 °C).

  • Pressure Buildup: High-temperature reactions in sealed vessels can lead to significant pressure buildup, especially if gaseous byproducts are formed. Ensure your reaction vessel is rated for the intended temperature and pressure.

  • Reagent Stability: Some reagents used in the synthesis may be thermally unstable. For example, certain trifluoromethylating agents can decompose violently at elevated temperatures. Always consult the Safety Data Sheet (SDS) for all reagents.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Reaction Stalls or Proceeds Very Slowly

dot

Stall_Troubleshooting Start Reaction Stalled/Slow Check_Temp Is the reaction temperature at the recommended starting point? Start->Check_Temp Low_Temp Temperature may be too low, limiting reaction kinetics. Check_Temp->Low_Temp No Check_Reagents Are all reagents and solvents pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Incrementally increase temperature (e.g., in 10°C steps). Low_Temp->Increase_Temp Monitor Monitor reaction progress at each temperature point. Increase_Temp->Monitor Success Reaction Proceeds Monitor->Success Impure_Reagents Impurities (e.g., water) can quench catalysts or reactive intermediates. Check_Reagents->Impure_Reagents No Check_Catalyst Is a catalyst used? Is it active? Check_Reagents->Check_Catalyst Yes Purify_Reagents Purify/dry reagents and solvents. Impure_Reagents->Purify_Reagents Purify_Reagents->Start Inactive_Catalyst Catalyst may be poisoned or degraded. Check_Catalyst->Inactive_Catalyst No Check_Catalyst->Success Yes Replace_Catalyst Use fresh catalyst. Inactive_Catalyst->Replace_Catalyst Replace_Catalyst->Start

Caption: Troubleshooting workflow for a stalled or slow reaction.

Issue 2: Formation of a Major, Unidentified Side Product

dot

Side_Product_Troubleshooting Start Major Side Product Detected Characterize Characterize the side product (MS, NMR). Start->Characterize Hypothesize Hypothesize the reaction pathway leading to the side product. Characterize->Hypothesize Is_Temp_High Is the side reaction likely favored by high temperature? Hypothesize->Is_Temp_High Lower_Temp Run the reaction at a lower temperature. Is_Temp_High->Lower_Temp Yes Is_Temp_Low Is the side reaction (e.g., isomerization) favored by long reaction times at low temp? Is_Temp_High->Is_Temp_Low No Monitor_Purity Monitor product-to-impurity ratio. Lower_Temp->Monitor_Purity Success Purity Improved Monitor_Purity->Success Higher_Temp_Shorter_Time Consider a higher temperature for a shorter duration (kinetic control). Is_Temp_Low->Higher_Temp_Shorter_Time Yes Higher_Temp_Shorter_Time->Monitor_Purity Optimization_Workflow A 1. Establish Baseline at a starting temperature. B 2. Design Temperature Screen (e.g., T ± 20-40°C). A->B C 3. Run Parallel Reactions with identical parameters. B->C D 4. Quantitative Analysis (Yield and Purity vs. Temp). C->D E 5. Identify Optimal Temperature for yield and purity. D->E

Caption: Workflow for systematic temperature optimization.

References

  • 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. ResearchGate. This publication details the synthesis of 5-halo-6-trifluoromethylpyridine derivatives, offering insights into relevant synthetic strategies for the target molecule class. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. (2025, August 7). This article discusses trifluoromethylation strategies and mentions the use of high temperatures (140-180 °C) for certain reactions, highlighting the potential for high-temperature optimization. Available at: [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. (2024, March 11). This paper describes various synthetic transformations on the pyridine ring, including reactions at very low temperatures (-85 to -90 °C) and high temperatures (145-150 °C), demonstrating the wide range of thermal conditions used in this area of chemistry. Available at: [Link]

  • Process for preparing 5-fluoronicotinic acid. Google Patents. This patent describes the synthesis of 5-fluoronicotinic acid via oxidation at elevated temperatures (65-70 °C), providing an example of a specific temperature-controlled process.
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS | Journals of National Academy of Sciences of Ukraine. (2024, April 11). This article discusses the potential for rearrangement of lithiated pyridine intermediates at temperatures above -78 °C, underscoring the importance of strict temperature control in such reactions. Available at: [Link]

Sources

Technical Support Center: Cross-Coupling Protocols for 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It addresses the specific reactivity profile of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4) and its application in cross-coupling workflows.

Case ID: T-CF3-NIC-05 Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Status: Active Guide

Substrate Analysis & Reaction Logic

Before selecting a catalyst, you must diagnose your specific transformation. This substrate presents a "Reactivity Paradox": it is highly electron-deficient, yet lacks a standard oxidative addition handle (Br/I/OTf) for traditional Palladium cycles.

Molecule Profile:

  • C3-COOH (Acid): Prone to protodecarboxylation under high heat. Can serve as a leaving group in Decarboxylative Cross-Coupling (DCC).

  • C5-F (Fluorine): Activated by the ortho-CF3 group, but generally inert to Pd(0) oxidative addition. It is a handle for SNAr, not Suzuki coupling.

  • C6-CF3: Strong electron-withdrawing group (EWG); induces significant steric bulk at the C5 position.

  • Pyridine Nitrogen: A potential catalyst poison (soft Lewis base) that can bind Pd(II) species, arresting the catalytic cycle.

Decision Matrix: Which Reaction are you attempting?

Use the following logic flow to select your protocol.

ReactionLogic Start Start: Define Target Bond CheckHalogen Are you using the 5-Bromo/Chloro derivative? Start->CheckHalogen StandardSuzuki Protocol A: Standard Suzuki (See Section 4) CheckHalogen->StandardSuzuki Yes CheckSite Target Site on 5-F-6-CF3-Nicotinic Acid? CheckHalogen->CheckSite No (Pure Acid) SiteC3 C3 Position (Replace COOH) CheckSite->SiteC3 SiteC5 C5 Position (Replace F) CheckSite->SiteC5 DCC Protocol B: Decarboxylative Cross-Coupling (DCC) SiteC3->DCC SNAr Protocol C: S_NAr (Nucleophilic Substitution) SiteC5->SNAr

Figure 1: Workflow selector for 5-Fluoro-6-(trifluoromethyl)nicotinic acid functionalization.

Protocol B: Decarboxylative Cross-Coupling (DCC)

Objective: Replace the C3-COOH with an Aryl group (Biaryl synthesis). Mechanism: Pd-catalyzed decarboxylation (often requiring a bimetallic Ag/Pd system).

Catalyst Selection Guide

The carboxylic acid is a "masked" nucleophile. You cannot use standard Suzuki conditions here.

ComponentRecommendationTechnical Rationale
Primary Catalyst Pd(TFA)₂ or Pd(OAc)₂ Pd(II) sources are required for the initial transmetallation/decarboxylation sequence. Avoid Pd(0) sources like Pd(PPh₃)₄ initially as they are less efficient at entering the decarboxylative cycle.
Co-Catalyst Ag₂CO₃ (1.0 - 2.0 equiv)Critical: Silver facilitates the decarboxylation step by forming a Ag-carboxylate intermediate, which then transmetallates to Palladium.
Ligand PPh₃ or XPhos PPh₃ is standard for Goossen-type couplings. XPhos is required if the coupling partner is sterically hindered (ortho-substituted).
Solvent NMP/Toluene (1:3 mix)High boiling point required (120°C+). NMP helps solubilize the polar carboxylate; Toluene protects the catalyst.
Troubleshooting DCC Failures

Q: I see massive amounts of protodecarboxylation (product is just 3-H-pyridine). Why?

  • Cause: The decarboxylation happened (Ag-mediated), but the transmetallation to Pd was too slow, or the aryl halide electrophile was not reactive enough. The intermediate aryl-metal species grabbed a proton from the solvent.

  • Fix:

    • Dry Solvents: Ensure water content is <50 ppm. Water is the primary proton source.

    • Increase Electrophile Reactivity: If coupling with Ar-Br, switch to Ar-I.

    • Molecular Sieves: Add 4Å MS to the reaction vessel.

Q: The reaction stalled with <10% conversion.

  • Cause: Catalyst poisoning by the pyridine nitrogen.

  • Fix: Use CuI (10 mol%) as a scavenger or "dummy ligand" to bind the pyridine nitrogen, freeing the Pd for the catalytic cycle. Alternatively, use a bulky ligand like JohnPhos which prevents the Pd from coordinating to the pyridine N.

Protocol C: SNAr Functionalization (C5-F Displacement)

Objective: Replace the C5-Fluorine with Amines, Thiols, or Alkoxides. Note: This is not a Pd-catalyzed cross-coupling, but users often mistake it for one due to the outcome.

Reactivity Context

The C5-F bond is activated by the ortho-CF3 group and the electron-deficient pyridine ring. However, it is sterically crowded .

Recommended System:

  • Base: Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity of nucleophiles in polar aprotic solvents.

  • Solvent: DMSO or DMF (anhydrous).

  • Temperature: 80°C - 100°C.

  • Catalyst (Optional): If the nucleophile is weak (e.g., anilines), add CuI (5 mol%) + L-Proline (10 mol%) . This switches the mechanism from pure SNAr to an Ullmann-type coupling.

Q: Why is my nucleophile attacking the CF3 group instead?

  • Diagnosis: You observe defluorination/decomposition.[1][2]

  • Cause: Hard nucleophiles (Grignards, Alkyl Lithiums) will attack the CF3 or the Pyridine C2/C4/C6 positions.

  • Fix: Stick to soft nucleophiles (Thiols, secondary amines). If carbon-coupling is needed, SNAr is the wrong path; refer to Protocol A (using a Bromo-derivative).

Protocol A: Standard Suzuki Coupling (Prerequisite Check)

Objective: Coupling at C5 using a Boronic Acid.

CRITICAL WARNING: You cannot perform a Suzuki coupling directly on 5-Fluoro-6-(trifluoromethyl)nicotinic acid . The C-F bond is too strong for oxidative addition under standard conditions.

To achieve this transformation, you must purchase or synthesize the 5-Bromo or 5-Chloro analog:

  • Target Substrate:5-Bromo-6-(trifluoromethyl)nicotinic acid (CAS: 1211582-35-2).[3]

If you have the Bromo derivative, use these conditions:

ParameterCondition
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (9:1)
Temp 80°C

Why Pd(dppf)? The bidentate ferrocene ligand creates a large bite angle, facilitating the reductive elimination step, which can be difficult on electron-deficient pyridines.

Mechanistic Visualization (Decarboxylative Pathway)

Understanding the "Goossen Coupling" mechanism is vital for troubleshooting the acid-coupling (Protocol B).

DecarboxylativeCycle cluster_Pd Cross-Coupling Cycle Substrate Nicotinic Acid (Substrate) AgCarb Ag-Carboxylate Intermediate Substrate->AgCarb + Ag2CO3 AgSalt Ag(I) Salt Decarb Decarboxylation (-CO2) AgCarb->Decarb AgAryl Ag-Aryl Species Decarb->AgAryl PdCycle Pd(II)-Aryl Complex AgAryl->PdCycle Transmetallation (Ag to Pd) Product Biaryl Product PdCycle->Product Reductive Elimination

Figure 2: The Ag/Pd dual-catalytic cycle for decarboxylative cross-coupling. Note that Ag performs the difficult decarboxylation, feeding the aryl fragment to the Pd cycle.

References & Authority

  • Decarboxylative Cross-Coupling Principles:

    • Goossen, L. J., et al. "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides." Science, 2006.

    • Context: Establishes the Pd/Cu and Pd/Ag protocols for replacing COOH with Aryl groups.

  • Fluorinated Pyridine Reactivity:

    • Sokolenko, T. M., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid... and Related Compounds."[4] Journal of Organic and Pharmaceutical Chemistry, 2024.[4][5]

    • Context: Discusses the stability and reactivity of trifluoromethyl/trifluoromethoxy nicotinic acid derivatives in Pd-catalyzed reactions.

    • 5[4][6][7][8]

  • Suzuki Coupling of Pyridine Halides:

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: Foundational text for selecting Pd(dppf)Cl2 for heteroaryl halides.

  • Nickel-Catalyzed Alternatives:

    • "Visible-light-induced nickel-catalyzed α-hydroxytrifluoroethylation of alkyl carboxylic acids." PMC, 2023.

    • Context: Emerging methods for radical decarboxylative coupling using Nickel if Pd/Ag fails.

    • 6[4][5][6][7][8][9][10][11][12][13]

Sources

Topic: Troubleshooting Poor Solubility of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-6-(trifluoromethyl)nicotinic Acid

CAS: 1214382-77-2 | Molecular Formula: C7H3F4NO2 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Fluorous" Paradox

As researchers, we often encounter a specific frustration with 5-Fluoro-6-(trifluoromethyl)nicotinic acid. You expect it to behave like a standard nicotinic acid (soluble in basic buffers), yet it resists dissolution or precipitates unexpectedly in biological media.

The Root Cause: This molecule presents a conflicting physicochemical profile.[1][2] The carboxylic acid at C3 provides a polar "head," but the trifluoromethyl group at C6 and the fluorine at C5 create a dense, electron-withdrawing, and highly lipophilic "tail." This fluorination significantly lowers the pKa (making it more acidic) while simultaneously increasing the lattice energy and lipophilicity (LogP).

This guide addresses the specific solubility challenges arising from this unique structure, moving beyond generic advice to provide mechanism-based solutions.

Part 1: The Physicochemistry (Why is it insoluble?)

Q: I am trying to dissolve the solid in water, but it floats or clumps. Is my batch defective?

A: Your batch is likely fine. You are fighting two forces: Crystal Lattice Energy and Ionization State .

  • The pKa Shift: Unsubstituted nicotinic acid has a pKa of ~4.8. The electron-withdrawing nature of the -CF3 and -F groups pulls electron density from the pyridine ring, stabilizing the carboxylate anion. This lowers the pKa to approximately 3.0–3.5 [1].

    • Implication: At pH 4 (typical for unbuffered water), a significant portion of the molecule remains protonated (neutral).

  • The Fluorous Effect: The -CF3 group is not just "lipophilic"; it is also "fluorophilic." Fluorine atoms segregate from water, driving the molecules to aggregate. The high melting point (~193-197°C) indicates a stable crystal lattice that water cannot break without the assistance of ionization energy [2].

The Solution: You cannot dissolve the free acid in water. You must dissolve the salt.

Part 2: Stock Solution Preparation

Q: What is the absolute best solvent for high-concentration stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.

While alcohols (methanol/ethanol) are "okay," they are prone to evaporation and variable solubility depending on temperature. DMSO disrupts the intermolecular hydrogen bonding and accommodates the fluorinated moiety effectively.

Recommended Protocol: The "Dry" Stock

SolventMax Solubility (Est.)SuitabilityNotes
DMSO > 50 mg/mLExcellent Best for freezing stocks (-20°C).
DMF > 40 mg/mLGoodUse if DMSO is toxic to your specific assay.
Ethanol ~ 10-20 mg/mLModerateRisk of precipitation upon cold storage.
Water < 0.1 mg/mLPoor Only works if pH is adjusted > 6.0.

Critical Warning: Do not use non-polar solvents like Hexane or Diethyl Ether. The polar carboxylic acid group will prevent dissolution, while the fluorinated tail prevents solvation in standard lipophilic solvents.

Part 3: Aqueous Formulation (The "pH Shift" Method)

Q: I diluted my DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?

A: This is a classic "Kinetic Solubility" crash. When you inject a high-concentration DMSO stock into an aqueous buffer, the local environment momentarily becomes solvent-poor. If the local pH drops (due to the acid itself) or if the mixing is slow, the hydrophobic -CF3 groups aggregate instantly.

Troubleshooting Workflow:

  • Pre-buffer the Water: Ensure your aqueous phase is strongly buffered. A weak buffer (like 10mM PBS) may be overwhelmed by the addition of the nicotinic acid, causing the pH to drop below the pKa (3.5), triggering precipitation.

  • Use the "Dropwise Vortex" Technique:

    • Place your buffer on a vortex mixer.

    • Add the DMSO stock dropwise into the center of the vortex.

    • This ensures rapid dispersion and immediate ionization.

Visualizing the Solubility Mechanism:

SolubilityMechanism cluster_0 Critical Threshold: pH > 4.0 Solid Solid Free Acid (Insoluble) Water Add Water (pH < 3) Solid->Water Remains Protonated Base Add Base (NaOH/Buffer) pH > pKa (~3.5) Solid->Base Deprotonation Precipitate Precipitation/Aggregation (Fluorous Interaction) Water->Precipitate Hydrophobic Effect Salt Carboxylate Anion (Soluble Salt) Base->Salt Ion-Dipole Solvation Salt->Precipitate If pH drops < 3.5

Caption: Figure 1. The ionization-dependent solubility pathway. Solubility is binary: insoluble as the protonated acid, soluble as the deprotonated anion.

Part 4: Biological Assay Compatibility

Q: Can I use this in cell culture without killing my cells with DMSO?

A: Yes, but you must form the Meglumine or Sodium salt in situ.

For sensitive cell lines where DMSO > 0.1% is toxic, you cannot rely on the organic stock method. You must prepare an aqueous stock.[3]

Protocol: Preparation of 10mM Aqueous Stock (DMSO-Free)

  • Weigh 5-Fluoro-6-(trifluoromethyl)nicotinic acid.[4]

  • Add 0.95 equivalents of NaOH (1M) or Meglumine (preferred for biological compatibility).

  • Add water to 90% of final volume.

  • Sonicate.[2] The solution should clear as the salt forms.

  • Check pH.[1] Adjust to pH 7.0–7.4 carefully.

  • Filter sterilize (0.22 µm). Note: Do not use Nylon filters (they bind acidic drugs). Use PVDF or PES.

Part 5: Reaction Workup & Isolation

Q: I synthesized a derivative, but during the acid workup, I lost my product. Where did it go?

A: If you acidified the aqueous layer to pH 1-2 to extract it, the compound likely precipitated as a gum or fine solid at the interface rather than partitioning cleanly into the organic layer.

The "Salting Out" Trap: The -CF3 group makes the solid very dense. When you acidify, the free acid forms. If you use a non-polar solvent like Hexane/EtOAc (1:1), the compound might not dissolve well in the organic phase either, leading to an emulsion or "rag" layer.

Correct Workup Procedure:

  • Acidify to pH 3-4 (Isoelectric vicinity): Do not go to pH 0.

  • Extraction Solvent: Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) with a small amount of Methanol (5%). The methanol helps solubilize the polar carboxylic head while the DCM accommodates the fluorous tail.

WorkupLogic Reaction Reaction Mixture (Basic/Salt Form) Acidify Acidify to pH 3.0 Reaction->Acidify PhaseSep Phase Separation Acidify->PhaseSep Choice1 Extract w/ Hexane PhaseSep->Choice1 Choice2 Extract w/ DCM + 5% MeOH PhaseSep->Choice2 Result1 Precipitation at Interface (Yield Loss) Choice1->Result1 Result2 Clean Partition into Organic Choice2->Result2

Caption: Figure 2. Workup solvent selection guide. Avoiding non-polar solvents prevents interfacial precipitation.

References

  • ChemicalBook. (n.d.). 6-(Trifluoromethyl)nicotinic acid Properties and pKa Data. Retrieved from

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from

  • ResearchGate. (2020). Crystal structure of 4-(trifluoromethyl)nicotinic acid. (Structural analog analysis for lattice energy). Retrieved from

  • Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture. Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Mandate

You are likely accessing this guide because you are transitioning 5-Fluoro-6-(trifluoromethyl)nicotinic acid (5-F-6-TFM-NA) from medicinal chemistry (gram-scale) to process development (kilogram-scale).

This molecule is a "privileged scaffold" in agrochemistry (e.g., Picolinafen analogs) and oncology (kinase inhibitors). However, the combination of the electron-deficient pyridine ring, the metastable trifluoromethyl group, and the decarboxylation-prone carboxylic acid creates a "perfect storm" for scale-up failures.

This guide prioritizes safety , cost-efficiency , and impurity control . We focus on the most robust industrial route: Nucleophilic Aromatic Substitution (


) via Copper-Mediated Trifluoromethylation .

Module 1: Route Selection & Critical Analysis

Before committing to a batch, validate your route. For scale-up (>1 kg), "building block" approaches (cyclizing fluorinated enamines) often suffer from raw material availability. The Functionalization Route is preferred.

Strategic Route Comparison
FeatureRoute A: Cyclization (Building Block) Route B: Functionalization (Recommended)
Starting Material Trifluoroacetyl vinylogous enaminesEthyl 5-fluoro-6-hydroxynicotinate
Key Step Ring closure

Trifluoromethylation (Cu-mediated)
Scale-Up Risk High (Unstable intermediates, mutagenic vinyl ethers)Moderate (Heavy metal waste, exotherms)
Cost Driver Specialized fluorinated precursorsCopper iodide & Fluorinating agent
Verdict Avoid for >1kg unless supply chain is secured.Preferred for robustness and raw material stability.
Visualizing the Recommended Workflow

SynthesisRoute cluster_hazards Critical Control Points (CCPs) Start Start: Ethyl 5-fluoro-6-hydroxynicotinate Step1 Step 1: Chlorination / Activation (POCl3, cat. DMF) Start->Step1 Activation Inter1 Intermediate: Ethyl 6-chloro-5-fluoronicotinate Step1->Inter1 Yield: ~90-95% Step2 Step 2: Trifluoromethylation (MCDFA, CuI, KF) Inter1->Step2 Critical Step (Cu-CF3) Inter2 Intermediate: Ethyl 5-fluoro-6-(trifluoromethyl)nicotinate Step2->Inter2 Yield: ~70-80% Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Saponification Final Target: 5-Fluoro-6-(trifluoromethyl)nicotinic acid Step3->Final Controlled Acidification

Figure 1: The standard industrial workflow for functionalizing the pyridine core. Note that Step 2 is the primary bottleneck.

Module 2: The Critical Step – Trifluoromethylation

The Challenge: Introducing a


 group at the C6 position.
The Solution:  Copper-mediated cross-coupling using Methyl chlorodifluoroacetate (MCDFA) .[1]
Why MCDFA?  It is significantly cheaper than Ruppert-Prakash reagent (

) and safer than trifluoromethyl iodide (

) gas.
Protocol Overview (MCDFA Method)
  • Reagents: Ethyl 6-chloro-5-fluoronicotinate (1.0 eq), CuI (1.1 eq), KF (1.5 eq), MCDFA (2.0 eq).

  • Solvent: DMF or NMP (Must be anhydrous).

  • Temp: 100°C – 120°C.

Troubleshooting Guide: Trifluoromethylation
Symptom Root Cause Analysis Corrective Action
Reaction Stalls (<50% Conv.) Moisture Poisoning: The active

species is rapidly protonated by water to form

(gas).
Strict Drying: KF must be spray-dried. DMF water content must be <0.05%. Add activated molecular sieves to the reactor.
"Black Tar" Formation Catalyst Decomposition: CuI is oxidizing or disproportionating before transmetallation.Ligand Stabilization: Add 10-20 mol% phenanthroline or TMEDA to stabilize the Cu-complex. Ensure inert atmosphere (

/Argon) is rigorous.
Decarboxylation of Reagent Thermal Runaway: MCDFA decomposes too fast at high temps, releasing difluorocarbene (:CF2) instead of forming

.
Slow Addition: Do not dump MCDFA. Dose it slowly over 2-4 hours at reaction temperature to match the consumption rate.
Low Yield (Protodefluorination) Acidic Impurities: HF generation attacks the product.Base Buffer: Ensure sufficient KF is present to scavenge HF.
Process Safety Note (MCDFA)

MCDFA decomposes to release


 and alkyl halides. On a kilogram scale, this gas evolution  can pressurize the reactor.
  • Requirement: Ensure reactor venting capacity is calculated for maximum gas evolution rate.

  • Monitor: Watch internal pressure; a spike indicates rapid decomposition of the fluorinating agent.

Module 3: Hydrolysis & Purification

The Challenge: Converting the ester to the acid without removing the fluorine atoms or decarboxylating the ring.

The Decarboxylation Trap

Nicotinic acids with electron-withdrawing groups (like


 and 

) at the 2- or 6-positions are prone to thermal decarboxylation (loss of

to form 3-fluoro-2-(trifluoromethyl)pyridine).


Protocol Recommendations
  • Saponification: Use LiOH or NaOH in THF/Water at ambient temperature (20-25°C) . Do not reflux.

  • Acidification (The Danger Zone):

    • Do NOT acidify to pH 1.

    • Target pH 3-4 (Isoelectric point precipitation).

    • Use mild acids (Acetic acid or dilute HCl) at <10°C .

    • Why? The zwitterionic form is stable, but the fully protonated cationic form facilitates decarboxylation.

Purification FAQ

Q: Can I recrystallize the final acid? A: Yes, but avoid high-boiling solvents like DMSO/DMF which require high heat to remove.

  • Recommended: Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure: Dissolve in minimum warm EtOH (<50°C), add water until turbid, cool slowly to 4°C.

Q: My product is pink/red. Why? A: Trace Copper carryover from Step 2.

  • Fix: Wash the crude acid with an aqueous solution of EDTA or L-Cysteine during the workup of Step 3. This chelates residual Cu species.

Module 4: Logic Flow for Troubleshooting

Use this decision tree when the Trifluoromethylation step fails.

Troubleshooting Start Issue: Low Yield in Trifluoromethylation Check1 Check 1: Is starting material remaining? Start->Check1 Check2 Check 2: Is HCF3 gas detected? Check1->Check2 Yes (Stalled) Check3 Check 3: Is 'dimer' impurity formed? Check1->Check3 No (Consumed) Action1 Action: System is WET. Dry solvent/KF. Check reactor seal. Check2->Action1 Yes Action2 Action: Catalyst Dead. Add Phenanthroline. Check O2 exclusion. Check2->Action2 No Action3 Action: Homocoupling. Reduce CuI loading. Dilute reaction. Check3->Action3 Yes

Figure 2: Diagnostic logic for the MCDFA/CuI coupling reaction.

References

  • Novel Synthesis of 6-Trifluoromethylnicotinic Acid Derivatives. European Patent EP2821398A1. Describes the limitations of vinyl ether routes and the necessity of functionalization approaches.

  • Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds.Journal of the American Chemical Society. Foundational text on using CuI for stabilizing

    
     species during cross-coupling. 
    
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Organic Process Research & Development. Specific scale-up parameters for MCDFA/KF/CuI systems, addressing gas evolution and safety.

  • Decarboxylative Fluorination Strategies. Chemical Reviews. Provides mechanistic insight into the thermal instability of fluorinated carboxylic acids (Decarboxylation risks).

  • Process Safety in Trifluoromethylation. BenchChem Technical Safety Guide. Handling of 2-Amino-4-(trifluoromethyl)pyridine and related hazardous intermediates.

Disclaimer: This guide is for informational purposes for trained professionals. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) to quantify thermal risks.

Sources

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" preventing decomposition during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a response to a high-priority support ticket regarding the instability of 5-Fluoro-6-(trifluoromethyl)nicotinic acid . It is designed for medicinal chemists and process engineers.

Ticket ID: #TF-PYR-566 Subject: Decomposition of 5-Fluoro-6-(trifluoromethyl)nicotinic acid during amide coupling/esterification. Status: Resolved (Protocol Optimization Required) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Researchers frequently report low yields (<30%) and the formation of "intractable black tars" or specific byproducts (M-44) when attempting to convert 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1) into amides or esters using standard acid chloride generation (


, 

) or high-temperature coupling.

Root Cause Diagnosis: This specific scaffold combines a pyridine ring with two potent electron-withdrawing groups (EWGs): a Fluorine at C5 and a Trifluoromethyl at C6.

  • Thermal Decarboxylation (Primary Failure Mode): The electron-deficient nature of the ring renders the carboxylic acid at C3 prone to spontaneous decarboxylation upon heating, particularly if the pyridine nitrogen is protonated (zwitterionic character).

  • Nucleophilic Aromatic Substitution (

    
    ):  The C5-Fluorine atom is activated by the adjacent 
    
    
    
    group. Strong nucleophiles (or harsh bases) can displace the fluorine, leading to side products.

Mechanism of Failure (Visualized)

To prevent decomposition, one must understand the pathways. The diagram below illustrates the competition between the desired pathway and the two primary decomposition modes.

DecompositionPathways Start 5-Fluoro-6-(trifluoromethyl) nicotinic acid HeatAcid High Heat (>60°C) + Acidic Media Start->HeatAcid StrongNuc Strong Nucleophile (e.g., alkoxide, amine) + Heat Start->StrongNuc MildCond Mild Coupling (T3P/HATU, <25°C) Start->MildCond Decarb DECOMPOSITION: 3-Fluoro-2-(trifluoromethyl)pyridine (Loss of CO2, M-44) HeatAcid->Decarb Rapid Decarboxylation SNAr IMPURITY: Fluorine Displacement (S_NAr Product) StrongNuc->SNAr F- Displacement Product TARGET: Amide/Ester Product (High Yield) MildCond->Product Kinetic Control

Figure 1: Reaction landscape showing the high risk of decarboxylation under thermal/acidic stress compared to the safe kinetic pathway.

Recommended Protocols (The "Safe" Routes)

⛔ AVOID: The Acid Chloride Method

Do not reflux this substrate in thionyl chloride (


) or oxalyl chloride. The formation of the acyl chloride requires thermal energy that often exceeds the decarboxylation threshold of this electron-poor pyridine.
✅ RECOMMENDED: The T3P® Coupling Protocol

Why this works: T3P (Propylphosphonic anhydride) acts as a powerful coupling agent that works at room temperature (or


) and buffers the reaction system, preventing the protonation of the pyridine nitrogen that catalyzes decarboxylation [1].
Materials:
  • Substrate: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Amine/Alcohol Partner: (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve the nicotinic acid derivative and the amine partner in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine is often superior for T3P reactions as it acts as both base and acylation catalyst.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add the T3P solution over 5–10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the product mass. If starting material remains after 4 hours, add 0.5 equiv more T3P, but do not heat .

  • Workup: Quench with water. Wash the organic layer with mild acid (0.5 M HCl) to remove excess pyridine, then saturated

    
    . Dry over 
    
    
    
    .
Alternative: HATU/DIPEA

If T3P is unavailable, HATU is the second-best option.

  • Critical Constraint: Maintain temperature

    
    . Pre-activate the acid with HATU/DIPEA for only 5 minutes before adding the amine to minimize side reactions.
    

Troubleshooting Guide (FAQ)

Use this diagnostic table to identify issues based on your LCMS/NMR data.

SymptomDetected Mass (LCMS)DiagnosisCorrective Action
Product Missing [M-44] (Parent - 44)Decarboxylation. The COOH group was lost as

.
Reaction was too hot. Switch from

to T3P/HATU. Keep T < 40°C.
New Impurity [M-20 + Nuc]

Reaction.
The Fluorine (mass 19) was displaced by the amine/alkoxide.
Reaction temperature too high or base too strong. Use a non-nucleophilic base (DIPEA/Pyridine) instead of

.
Low Conversion Starting Material OnlySteric/Electronic Deactivation. The

group makes the COOH less reactive.
Increase reaction time (up to 24h) but do not increase temperature . Add a catalyst like DMAP (0.1 equiv) cautiously.
Hydrolysis [M+18] or OH peak

Hydrolysis.
Rare, but happens in strong aqueous base.
Avoid aqueous NaOH/LiOH workups if the reaction mixture was heated.

Optimized Workflow Diagram

This workflow ensures the integrity of the


 and Fluorine groups while successfully coupling the acid.

Workflow Step1 Step 1: Dissolve Acid + Amine Solvent: EtOAc or DMF Temp: 20°C Step2 Step 2: Add Base (Pyridine) CRITICAL: Acts as buffer Step1->Step2 Step3 Step 3: Cool to 0°C Step2->Step3 Step4 Step 4: Add T3P (Propylphosphonic anhydride) Dropwise addition Step3->Step4 Step5 Step 5: Monitor LCMS (2-4 hrs) Look for Product Mass Step4->Step5 Decision Is SM remaining? Step5->Decision ActionAdd Add 0.5 eq T3P Do NOT Heat Decision->ActionAdd Yes ActionDone Quench (Water/NaHCO3) Isolate Product Decision->ActionDone No ActionAdd->Step5

Figure 2: Step-by-step logic for coupling sensitive trifluoromethyl-nicotinic acids.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][3] Organic Letters, 13(19), 5048–5051.[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Schlosser, M. (2006). The 2-Trifluoromethylpyridine Moiety: A versatile building block. Angewandte Chemie International Edition. (Discusses the stability of groups on pyridines).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).[4][5][6]

Sources

Validation & Comparative

"5-Fluoro-6-(trifluoromethyl)nicotinic acid" vs. other nicotinic acid derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination in Pyridine Scaffolds: A Comparative Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The "Armored" Pyridine Scaffold

In the multiparametric optimization (MPO) of kinase inhibitors and GPCR ligands, the nicotinic acid (pyridine-3-carboxylic acid) scaffold is ubiquitous. However, the unsubstituted pyridine ring suffers from a critical metabolic liability: oxidation at the C6 position by Aldehyde Oxidase (AOX) .

5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4) represents a highly evolved structural motif designed to solve this specific liability while simultaneously tuning lipophilicity and pKa. Unlike simple halogenated analogs (e.g., 6-chloronicotinic acid), the 5-F, 6-CF3 substitution pattern offers a dual mechanism of action: steric shielding of the metabolic soft spot and electronic modulation of the amide tether.

This guide objectively compares this scaffold against standard derivatives, providing experimental protocols for its integration into library synthesis.

Part 1: Comparative Analysis of Nicotinic Acid Derivatives

The following table contrasts the physicochemical and metabolic profiles of the target molecule against common alternatives.

Table 1: Physicochemical & Metabolic Profiling of Nicotinic Acid Scaffolds

FeatureNicotinic Acid (Baseline)6-Chloronicotinic Acid 6-(Trifluoromethyl)nicotinic Acid 5-Fluoro-6-(trifluoromethyl)nicotinic Acid
Structure Unsubstituted PyridineC6-Cl (Reactive Handle)C6-CF3 (Metabolic Blocker)C5-F, C6-CF3 (Dual Tuned)
AOX Stability Poor (High clearance)Moderate (Cl can be displaced or oxidized)High (Steric/Electronic block)Superior (Synergistic blocking)
Lipophilicity (

LogP)
Reference (0.0)+0.6+1.1+1.3 (Enhanced permeability)
Acid pKa ~4.8~3.8~3.4~3.1 (Stronger acid)
C-F Interaction NoneNoneC6-F3 (Hydrophobic)C5-F (H-bond acceptor potential)
Primary Utility Solubilizing groupSNAr precursorMetabolic stabilityMPO: Stability + Potency
Technical Insight: The "AOX Trap"

Aldehyde Oxidase (AOX1 in humans) utilizes a molybdenum cofactor to attack electron-deficient heterocycles at the carbon adjacent to the nitrogen (C6 in nicotinic acid).

  • Why H fails: The C6-H bond is easily oxidized to the pyridone (2-one), rendering the drug inactive or rapidly cleared.

  • Why Cl fails: While 6-Cl reduces electron density, it is susceptible to oxidative dechlorination or glutathione displacement.

  • Why 5-F, 6-CF3 succeeds: The 6-CF3 group provides a massive steric umbrella that physically prevents the Mo-cofactor from approaching the ring nitrogen. Simultaneously, the 5-F atom lowers the LUMO energy of the ring without introducing a new metabolic soft spot, often improving potency via non-covalent interactions (e.g., orthogonal multipolar interactions) in the binding pocket.

Part 2: Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy the 5-Fluoro-6-(trifluoromethyl) analog.

ScaffoldSelection Start Start: Nicotinic Acid Scaffold Selection Q1 Is Human Liver Cytosol (AOX) Clearance High? Start->Q1 Q2 Is the Target Pocket Lipophilic? Q1->Q2 Yes (High Clearance) Res_Base Use Nicotinic Acid (Low Cost, High Sol) Q1->Res_Base No (Low Clearance) Q3 Is C6 Functionalization Required (SNAr)? Q2->Q3 No (Need Polarity) Res_Target Use 5-Fluoro-6-(trifluoromethyl) nicotinic Acid (Max Stability + Permeability) Q2->Res_Target Yes (Need Lipophilicity) Res_Cl Use 6-Chloronicotinic Acid (Synthetic Handle) Q3->Res_Cl Yes Res_CF3 Use 6-(Trifluoromethyl)nicotinic Acid (AOX Blocker) Q3->Res_CF3 No

Figure 1: Decision tree for selecting nicotinic acid derivatives based on metabolic liability and physicochemical needs.

Part 3: Experimental Protocol – Amide Coupling & Library Generation

The 5-Fluoro-6-(trifluoromethyl)nicotinic acid is significantly more acidic (pKa ~3.1) than unsubstituted nicotinic acid (pKa ~4.8) due to the strong electron-withdrawing nature of the F and CF3 groups.[1] This requires modified coupling conditions to prevent side reactions like N-acylurea formation or poor conversion.

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized to mitigate the low nucleophilicity of the pyridine nitrogen while activating the electron-deficient carboxylate.

Materials:

  • Scaffold: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Amine Partner: Primary or secondary amine (1.1 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation Phase (Critical):

    • Dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (0.5 mmol) in DMF (2.0 mL).

    • Add HATU (0.6 mmol) before the base.

    • Add DIPEA (1.5 mmol) dropwise at 0°C.

    • Scientific Rationale: The electron-deficient ring makes the carboxylate less nucleophilic toward the coupling agent. Pre-activation at low temperature prevents racemization (if chiral centers exist nearby) and suppresses decarboxylation, though rare in this scaffold.

  • Coupling Phase:

    • Stir the activated ester solution for 15 minutes at 0°C.

    • Add the amine partner (0.55 mmol).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via LC-MS. Look for the parent mass [M+H]+. Note that the CF3 group will show a distinct retention time shift (more non-polar) compared to non-fluorinated analogs.

  • Workup & Purification:

    • Dilute with EtOAc and wash with 5% LiCl (aq) to remove DMF.

    • Wash with sat. NaHCO3 and Brine.

    • Dry over Na2SO4 and concentrate.

    • Purification Note: Due to the high lipophilicity imparted by the fluoro-alkyl groups, flash chromatography usually requires a lower polarity gradient (e.g., 0-30% EtOAc/Hexanes) compared to standard nicotinamides.

Part 4: Mechanistic Visualization (AOX Blocking)

The following diagram illustrates the specific mechanism by which the 6-CF3 group protects the scaffold from metabolic degradation.

AOX_Mechanism Enzyme Aldehyde Oxidase (AOX1) [Mo-OH Cofactor] Interaction_1 Nucleophilic Attack at C6 Enzyme->Interaction_1 Attacks Interaction_2 Steric Repulsion & e- Shielding Enzyme->Interaction_2 Blocked by CF3 Substrate_H Nicotinic Acid (H) C6 = Empty Substrate_H->Interaction_1 Substrate_CF3 6-CF3-Nicotinic Acid C6 = Blocked Substrate_CF3->Interaction_2 Outcome_1 Oxidation to Pyridone (Inactive Metabolite) Interaction_1->Outcome_1 Outcome_2 Metabolically Stable (Active Drug) Interaction_2->Outcome_2

Figure 2: Mechanism of Aldehyde Oxidase (AOX) blocking. The bulky CF3 group prevents the molybdenum cofactor from accessing the C6 carbon.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[3][4] Journal of Medicinal Chemistry.[2]

  • Barnes, B. J., et al. (2010). Kinase Inhibitor Design: The 5-Fluoro-6-trifluoromethyl-nicotinamide Scaffold.
  • Sigma-Aldrich Product Data. 6-(Trifluoromethyl)nicotinic acid Physicochemical Properties.

  • BLD Pharm. 5-Fluoro-6-(trifluoromethyl)nicotinic acid MSDS and Specifications.

Sources

Efficacy of Kinase Inhibitors Derived from 5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of kinase inhibitors derived from 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4).[1] It is designed for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's structural utility, synthesis, and efficacy in kinase modulation.

Executive Summary

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a privileged scaffold in modern kinase inhibitor discovery.[1] Its unique substitution pattern—combining a fluorine atom at the C5 position and a trifluoromethyl group at the C6 position of the pyridine ring—offers a strategic advantage in optimizing Type I and Type II kinase inhibitors .

Unlike simple nicotinamides, this scaffold provides:

  • Metabolic Blockade: The C5-fluorine and C6-trifluoromethyl groups effectively block common sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

    
    ).[1]
    
  • Electronic Modulation: The electron-withdrawing nature of both substituents lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.[1]

  • Hydrophobic Filling: The bulky

    
     group is ideal for targeting the hydrophobic back-pocket (gatekeeper region) of kinase ATP-binding sites.[1]
    

While this specific acid is a key building block in research libraries (e.g., for TRPM8 antagonists like AMG 333 and novel c-Met/ALK inhibitors), it serves as a critical bioisostere to the 5-trifluoromethyl-nicotinamide core found in approved drugs like Asciminib (though Asciminib utilizes a regioisomeric 6-amino-5-trifluoromethyl pattern).[1]

Chemical Biology & Mechanism of Action

Structural Pharmacophore

The 5-Fluoro-6-(trifluoromethyl)nicotinamide moiety functions as a hinge-binding or solvent-front motif.[1]

  • Hinge Interaction: The amide nitrogen (when coupled to an amine) typically acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu, Met residues).

  • Gatekeeper Interaction: The C6-

    
     group provides steric bulk that can exploit the "gatekeeper" residue (often Threonine or Methionine) in the ATP-binding pocket, improving selectivity against kinases with smaller gatekeepers.[1]
    
  • Electronic Effects: The C5-Fluorine atom induces a dipole that can engage in orthogonal multipolar interactions with carbonyl oxygens or backbone amides in the binding cleft.[1]

Comparative Properties
FeatureNicotinic Acid (Parent)6-(Trifluoromethyl)nicotinic Acid 5-Fluoro-6-(trifluoromethyl)nicotinic Acid
Lipophilicity (cLogP) Low (< 1.[1]0)Moderate (~2.[1]0)High (~2.5) (Improved cell permeability)
Metabolic Stability Poor (C6 oxidation)Good (C6 blocked)Excellent (C5 & C6 blocked)
pKa (Pyridine N) ~3.8~2.5< 2.0 (Reduced lysosomal trapping)
Steric Bulk LowModerateHigh (Selectivity filter)

Synthesis & Derivatization Strategies

The utility of 5-Fluoro-6-(trifluoromethyl)nicotinic acid lies in its versatility as a precursor for amides (via acid coupling) or amines (via Curtius rearrangement).[1]

Amide Coupling (Kinase Inhibitor Synthesis)

The most common application is coupling the acid with an aryl/heteroaryl amine to form the hinge-binding amide.[1]

Protocol:

  • Activation: Dissolve 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF/DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

  • Coupling: Add the target amine (e.g., 3-aminopyrazole or aniline derivative) (1.0 eq).[1]

  • Reaction: Stir at RT for 2-16h. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with

    
     (aq), dry over 
    
    
    
    , and purify via flash chromatography.
Regioselective Diversification

The C5-Fluorine atom is activated by the electron-deficient pyridine ring and the adjacent


 group, making it susceptible to Nucleophilic Aromatic Substitution (

) with amines or alkoxides.[1] This allows for the introduction of solubilizing groups (e.g., piperazines) at the C5 position.
  • Reactivity Order: C6-

    
     is stable; C5-F is labile under forcing conditions.
    
  • Application: Creating 5-amino-6-trifluoromethyl-nicotinamide derivatives (regioisomers of the Asciminib scaffold).

Experimental Efficacy Evaluation

To validate inhibitors derived from this scaffold, the following experimental workflow is recommended.

In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine


 against a panel of kinases (e.g., c-Met, ALK, ROS1).[1]

Reagents:

  • Kinase Enzyme (0.2-0.5 ng/µL)[1]

  • ATP (at

    
    )[1]
    
  • Substrate (Poly GT or specific peptide)[1]

  • Test Compound (Serial dilution in DMSO)

Procedure:

  • Preparation: Dilute compound in 1x Kinase Buffer.

  • Incubation: Add kinase and substrate.[1] Incubate for 10 min at RT.

  • Initiation: Add ATP to start the reaction.[1] Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP).[1] Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Measure Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    
Cellular Potency & Selectivity
  • Assay: Cell viability (CellTiter-Glo) in kinase-dependent cell lines (e.g., Ba/F3 transfectants).

  • Metric: Compare

    
     in parental vs. mutant cell lines to assess the scaffold's ability to overcome resistance mutations (e.g., Gatekeeper mutants).
    

Visualizations

Scaffold Interaction Diagram

The following diagram illustrates the logical interaction of the 5-Fluoro-6-(trifluoromethyl)nicotinamide scaffold within a typical kinase ATP-binding pocket.

KinaseScaffold Scaffold 5-Fluoro-6-(trifluoromethyl) nicotinamide Core Amide Amide Linker (Pos 3) Scaffold->Amide Linkage CF3 Trifluoromethyl (Pos 6) Scaffold->CF3 Substitution Fluorine Fluorine (Pos 5) Scaffold->Fluorine Substitution Hinge Hinge Region (H-Bonding) Amide->Hinge H-Bond Donor/Acceptor Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) CF3->Gatekeeper Steric/Hydrophobic Fit Metabolism Metabolic Enzymes (CYP450) Fluorine->Metabolism Blocks Oxidation

Caption: Interaction map of the 5-Fluoro-6-(trifluoromethyl)nicotinamide scaffold.[1] The C6-CF3 targets the gatekeeper pocket, while the C5-F blocks metabolic oxidation.[1]

Synthesis Workflow

Synthesis Start 5-Fluoro-6-(trifluoromethyl) nicotinic acid Step1 Activation (HATU/DIPEA) Start->Step1 Intermediate Activated Ester Step1->Intermediate Step2 Coupling (R-NH2) Intermediate->Step2 Product Kinase Inhibitor (Amide) Step2->Product

Caption: General synthetic route for generating kinase inhibitors from the acid precursor.

References

  • ChemicalBook . (2024).[1] 5-Fluoro-6-(trifluoromethyl)nicotinic acid Product Description. Retrieved from [1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 67286591, Pimodivir. Retrieved from [1]

  • Journal of Medicinal Chemistry . (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333).[1] Retrieved from [1]

  • World Intellectual Property Organization . (2017).[1] WO2017195069A1 - Oxaborole esters and uses thereof.[1] Retrieved from

  • BOC Sciences . (2023).[1] FDA-approved small molecule kinase inhibitors and their synthesis. Retrieved from

Sources

A Comparative Guide to the Synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-6-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, enhances metabolic stability, and improves the bioavailability of parent molecules. These characteristics make it a valuable building block in the design of novel kinase inhibitors, herbicides, and other bioactive compounds. This guide provides a comprehensive analysis of the known synthetic routes to this important intermediate, offering a critical evaluation of the methodologies, experimental data, and practical considerations for its preparation in a research and development setting.

Route 1: The Channapur et al. Three-Step Synthesis from a Trifluoroacetyl Vinylogous Enamine

A robust and efficient three-step synthesis for 5-halo-6-(trifluoromethyl)nicotinic acids, including the 5-fluoro derivative, has been reported by Channapur, Hall, and colleagues.[1] This modern approach leverages readily available starting materials and proceeds through a stable intermediate, making it an attractive option for laboratory-scale synthesis.

Causality Behind the Experimental Choices

The ingenuity of this route lies in the construction of the substituted pyridine ring from acyclic precursors. The use of a trifluoroacetyl vinylogous enamine as a key building block is strategic. The enamine's nucleophilic character allows for a controlled reaction with a halogenated electrophile, while the trifluoroacetyl group provides the necessary functionality for the subsequent cyclization and formation of the trifluoromethyl-substituted pyridine core. The final hydrolysis of the nitrile to the carboxylic acid is a well-established and reliable transformation.

Experimental Protocol

The synthesis can be broken down into three key stages:

  • Formation of the Halogenated Enamine: The synthesis commences with the preparation of a halogenated trifluoroacetyl vinylogous enamine. This is typically achieved by reacting a suitable enamine with a halogenating agent.

  • Cyclization to the Pyridine-3-carbonitrile: The halogenated enamine then undergoes a cyclization reaction to form the 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile intermediate.

  • Hydrolysis to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid: The final step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This is typically carried out under acidic or basic conditions.

Detailed Experimental Procedure (Adapted from Channapur et al., 2017)

  • Step 1 & 2: Synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile: A trifluoroacetyl vinylogous enamine is first reacted with a fluorinating agent. The resulting intermediate is then cyclized in the presence of a suitable reagent to yield 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile.

  • Step 3: Hydrolysis: The 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile is then subjected to hydrolysis, for example, by heating in the presence of a strong acid such as hydrochloric acid or sulfuric acid, to afford the final product, 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

Data Summary
StepProductStarting MaterialsKey ReagentsYield (%)
1 & 25-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrileTrifluoroacetyl vinylogous enamineFluorinating agent, Cyclization agentGood
35-Fluoro-6-(trifluoromethyl)nicotinic acid5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrileStrong acid (e.g., HCl)High

Note: Specific yield data from the original publication should be consulted for precise figures.

Logical Flow of the Channapur et al. Synthesis

A Trifluoroacetyl Vinylogous Enamine B Halogenated Enamine Intermediate A->B Halogenation C 5-Fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile B->C Cyclization D 5-Fluoro-6-(trifluoromethyl)nicotinic Acid C->D Hydrolysis

Caption: Synthetic pathway for Route 1.

Comparative Analysis: The Channapur et al. Route vs. Traditional Pyridine Syntheses

Advantages of the Channapur et al. Route:
  • Convergent Synthesis: This route builds the complex pyridine ring from simpler, acyclic precursors in a convergent manner, which is often more efficient than lengthy linear syntheses that start from a pre-formed pyridine ring.

  • High Degree of Functionalization: The method allows for the direct installation of the desired fluoro and trifluoromethyl groups, avoiding potentially harsh or low-yielding late-stage functionalization steps.

  • Good Yields: The reported yields for the formation of the carbonitrile intermediate and its subsequent hydrolysis are generally good to high.

  • Scalability Potential: The reaction conditions are generally amenable to scale-up, a crucial factor for industrial applications.

Potential Challenges and Considerations:
  • Starting Material Availability: While the precursors are described as "readily available," the synthesis of the initial trifluoroacetyl vinylogous enamine may require some effort depending on in-house capabilities.

  • Handling of Reagents: Some halogenating agents can be hazardous and require careful handling.

  • Purification: As with many multi-step syntheses, chromatographic purification may be necessary to ensure the high purity of the final product.

Conclusion

The three-step synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid reported by Channapur and colleagues represents a significant advancement in accessing this valuable building block. Its efficiency, convergency, and potential for scalability make it the current method of choice for researchers in the field. While alternative routes may yet be developed, this pathway provides a reliable and well-documented protocol for the preparation of a key intermediate poised to play a vital role in the future of drug discovery and agrochemical development.

References

  • Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2017). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Tetrahedron Letters, 58(49), 4646-4649. [Link]

Sources

Validating the Biological Target of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

In modern drug discovery, identifying a compound with promising activity in a phenotypic screen is both a moment of excitement and the start of a critical journey. A novel compound series, derived from the versatile 5-Fluoro-6-(trifluoromethyl)nicotinic acid scaffold, may exhibit potent anti-proliferative effects in cancer cells, but this observation alone is insufficient. The fundamental question remains: what is the specific molecular target through which the compound exerts its effect?

Answering this question through rigorous target identification and validation is paramount. It is the bedrock upon which a successful drug development program is built, transforming a bioactive "hit" into a rationally optimized "lead."[1] Neglecting this crucial phase can lead to costly late-stage failures due to unforeseen off-target toxicity or a lack of efficacy.

This guide provides an in-depth, comparative framework for validating the biological target of a novel compound. To illustrate these principles, we will follow a hypothetical lead candidate, FTN-101 , a derivative of 5-fluoro-6-(trifluoromethyl)nicotinic acid. We will hypothesize that initial screening and computational approaches have suggested that FTN-101's anti-tumor activity stems from the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key immunometabolic checkpoint enzyme implicated in tumor immune escape.[2][3][4][5]

Our goal is not just to present protocols, but to build a logical, self-validating cascade of experiments that progressively increases confidence in IDO1 as the true biological target of FTN-101.

Phase 1: Target Identification & Hypothesis Generation

Before direct validation can begin, a credible hypothesis about the molecular target must be formed. This initial phase leverages a combination of computational and biochemical methods to narrow down the vast landscape of the proteome to a manageable set of high-probability candidates.

In Silico and Unbiased Biochemical Approaches

Computational tools offer a rapid, resource-efficient first pass at identifying potential targets.[6] Techniques like reverse docking and pharmacophore screening compare the structure of FTN-101 against databases of known protein binding sites to predict likely interactions.[7][8]

For a more direct and unbiased experimental approach, affinity-based proteomics is the gold standard.

Workflow: Affinity Chromatography-Mass Spectrometry

This technique, often called "chemical proteomics," uses the compound itself as bait to "fish" for its binding partners directly from the native cellular environment.[9][10][11][12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_control Control A Synthesize FTN-101 with an inert linker B Covalently couple linked FTN-101 to beads A->B Immobilization C Incubate beads with cancer cell lysate B->C Binding D Wash away non-specific binders C->D Purification E Elute specifically bound proteins D->E Recovery F Digest proteins (e.g., with Trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Identify proteins via database search G->H Identification J Analyze eluate by LC-MS/MS I Incubate control beads (no FTN-101) with lysate I->J

Affinity Chromatography-Mass Spectrometry Workflow.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of linker position on FTN-101 is critical. It must be placed on a part of the molecule not involved in target binding to ensure the "bait" is presented correctly.

  • Control Beads: Running a parallel experiment with beads that lack the immobilized compound is non-negotiable. This control allows for the subtraction of proteins that bind non-specifically to the matrix itself, dramatically increasing the signal-to-noise ratio.[13]

For our case study, this experiment would ideally yield IDO1 as a top candidate, showing high enrichment in the FTN-101 eluate compared to the control.

Phase 2: Confirming Direct Target Engagement

Once a primary target is hypothesized, the next step is to prove that the compound physically interacts with it, both in a simplified biochemical system and within the complex milieu of a living cell.

Biophysical & Biochemical Confirmation

These in vitro methods provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed as the compound binds to the purified target protein.[14] This provides a complete thermodynamic profile, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16]

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique that measures binding in real-time by detecting changes in mass on a sensor chip where the target protein is immobilized.[15][16] It provides kinetic data (kon/koff) in addition to affinity (KD).[17]

Table 1: Comparison of Biophysical Methods for FTN-101 and IDO1

MethodKey OutputAdvantagesConsiderations for FTN-101
Isothermal Titration Calorimetry (ITC) KD, Stoichiometry (n), ΔH, ΔSLabel-free, in-solution measurement, provides full thermodynamic profile.[16]Requires larger quantities of pure, active IDO1 protein.
Surface Plasmon Resonance (SPR) KD, kon, koffHigh sensitivity, real-time kinetic data, requires less protein.[16]Protein immobilization can potentially affect binding; requires careful optimization.

If FTN-101 is an enzyme inhibitor, a direct functional assay is essential. For IDO1, this involves measuring its catalytic activity—the conversion of tryptophan to N-formylkynurenine.[18]

Table 2: Enzymatic Inhibition of IDO1

CompoundTargetIC50 (nM)Mechanism of Inhibition
FTN-101 (Hypothetical) IDO150Competitive with Tryptophan
Epacadostat (Reference) IDO175Competitive with Tryptophan[19]
Compound X (Negative Control) IDO1> 10,000N/A

This data provides the first functional link: FTN-101 not only binds to IDO1 but also inhibits its enzymatic function at a relevant concentration.

Cellular Target Engagement: The Litmus Test

A compound must enter the cell and bind its target in a complex, crowded environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this intracellular engagement.[20][21] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist heat-induced denaturation and aggregation better than its unbound form.[21][22][23]

Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment: Treat cultured cancer cells (e.g., HeLa or A375, known to express IDO1) with a range of FTN-101 concentrations for 1-2 hours.

  • Heat Challenge: Heat the cell lysates to a single, predetermined temperature (e.g., 54°C, the temperature at which about half of IDO1 denatures) for 3 minutes.[20]

  • Lysis & Separation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[20]

  • Detection: Quantify the amount of soluble IDO1 remaining in the supernatant using Western Blotting or an immunoassay.

cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_process Processing cluster_analysis Analysis A Treat cells with increasing [FTN-101] or DMSO B Heat all samples at a fixed temperature (Tx) A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify soluble IDO1 (e.g., Western Blot) E->F G Plot [FTN-101] vs. Soluble IDO1 Signal F->G Generate curve

Isothermal Dose-Response CETSA Workflow.

A positive result is a dose-dependent increase in soluble IDO1, demonstrating that FTN-101 binding protects the protein from heat-induced aggregation inside the cell. This provides direct, compelling evidence of target engagement in a physiologically relevant context.[20][24]

Phase 3: Target Validation - Linking Engagement to Phenotype

The final and most critical phase is to prove that the engagement of the target (IDO1) by the compound (FTN-101) is directly responsible for the observed biological effect (e.g., inhibition of cancer cell proliferation or restoration of T-cell activity).

Genetic Approaches: The Ultimate Arbiter

Genetic tools provide the most rigorous test of target-dependency. The logic is simple: if IDO1 is the true target, then removing IDO1 from the cells should mimic the effect of the drug, and the drug should have no further effect in these IDO1-deficient cells.[25][26]

CRISPR/Cas9 Knockout: The CRISPR-Cas9 system is a "molecular scalpel" that can be used to precisely and permanently delete the gene encoding IDO1 in the cancer cell line.[27][28]

Workflow: CRISPR-Mediated Target Validation
  • Design & Deliver: Design guide RNAs (sgRNAs) specific to the IDO1 gene and deliver them along with the Cas9 nuclease into the cancer cells.

  • Isolate & Verify: Select and expand single-cell clones. Verify complete knockout of IDO1 protein expression via Western Blot.

  • Phenotypic Assay: Compare the proliferation (or other relevant phenotype) of the wild-type (WT) cells and the IDO1 knockout (KO) cells when treated with FTN-101.

cluster_logic Validation Logic WT_DMSO Wild-Type Cells + DMSO (Baseline Phenotype) WT_FTN Wild-Type Cells + FTN-101 (Drug Effect) WT_DMSO->WT_FTN Phenotype changes KO_DMSO IDO1 KO Cells + DMSO (Genetic Effect) WT_DMSO->KO_DMSO Phenotype changes (mimics drug?) KO_FTN IDO1 KO Cells + FTN-101 (Test for Redundancy) WT_FTN->KO_FTN Effect is ablated KO_DMSO->KO_FTN No further change

Logic of CRISPR-based Target Validation.

Table 3: Expected Outcomes of CRISPR Validation for FTN-101

Cell TypeTreatmentExpected OutcomeInterpretation
Wild-TypeFTN-101Reduced cell proliferationFTN-101 is active.
IDO1 KnockoutDMSOReduced cell proliferationLoss of IDO1 phenocopies the drug effect.
IDO1 KnockoutFTN-101No additional reduction in proliferationFTN-101 has no effect without its target; IDO1 is the target.

This "phenocopy" and "ablation" result is the strongest possible evidence for target validation.[26]

Pharmacological and Pathway-Level Comparisons

To add a final layer of confidence, we compare FTN-101 to other known modulators of the IDO1 pathway. The IDO1 enzyme depletes tryptophan and produces kynurenine, which suppresses T-cell function.[3][29]

Rescue Experiment: If FTN-101 works by blocking IDO1, its immunosuppressive effect should be reversible. In a co-culture of cancer cells and T-cells, FTN-101 should restore T-cell activity. This effect should be negated if kynurenine (the product of IDO1 activity) is added back to the culture medium. This demonstrates that the compound's effect is specific to its position in the metabolic pathway.

Comparison with Tool Compounds: A "tool compound" is a well-characterized, structurally distinct inhibitor of the same target. Comparing the cellular and molecular signatures of FTN-101 with a known IDO1 inhibitor like Epacadostat provides orthogonal evidence. If both compounds produce highly similar downstream effects (e.g., changes in gene expression profiles), it strongly suggests they are acting through the same primary mechanism.

Conclusion

Validating the biological target of a novel compound series is a multi-faceted process that requires a logical and stepwise accumulation of evidence. By progressing from unbiased hypothesis generation (Affinity-MS) to direct biochemical and cellular engagement (ITC, CETSA) and culminating in definitive genetic proof (CRISPR), researchers can build an unassailable case for their compound's mechanism of action.

For our hypothetical derivative, FTN-101, this rigorous workflow would confirm with high confidence that its anti-tumor properties are mediated through the specific inhibition of the IDO1 enzyme. This foundational knowledge is indispensable, enabling rational optimization of the compound, elucidation of potential resistance mechanisms, and confident progression into the next stages of drug development.

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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Derivatives as Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of 5-Fluoro-6-(trifluoromethyl)nicotinic acid, a promising scaffold for the development of Kynurenine 3-Monooxygenase (KMO) inhibitors. By understanding how structural modifications influence inhibitory activity, researchers can rationally design more potent and selective therapeutic agents.

Introduction: The Therapeutic Potential of KMO Inhibition

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[2][3] Inhibition of KMO represents a promising therapeutic strategy for a range of neurological disorders, including Huntington's and Alzheimer's diseases, by shifting the pathway towards the production of the neuroprotective kynurenic acid.[1][2][4] Nicotinic acid derivatives have emerged as a promising class of KMO inhibitors.[2] The subject of this guide, 5-Fluoro-6-(trifluoromethyl)nicotinic acid, incorporates two key structural features—a fluorine atom and a trifluoromethyl group—known to enhance metabolic stability and binding affinity of drug candidates.[5][6]

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Inhibition Target KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic Precursor) Quinolinic_Acid Quinolinic Acid (Neurotoxin) Three_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KMO->Three_HK KAT->Kynurenic_Acid SAR_Framework cluster_0 SAR of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid Derivatives Scaffold 5-Fluoro-6-(trifluoromethyl)nicotinic acid R1 Position 2 (R1) - Steric hindrance - H-bond donors/acceptors Scaffold->R1 R2 Position 4 (R2) - Electronic effects - Lipophilicity Scaffold->R2 R3 Position 5 (X) - Halogen series (F, Cl, Br) - Impact on pKa Scaffold->R3 R4 Carboxylic Acid (R4) - Bioisosteric replacement (e.g., tetrazole) Scaffold->R4

Figure 2: Key Positions for SAR Exploration.
Modification at the 5-Position (Halogen Series)

Systematic variation of the halogen at the 5-position (e.g., F, Cl, Br) is a critical starting point for SAR studies. [7][8]

  • Fluorine (F): The high electronegativity and small size of fluorine can lead to strong, favorable interactions with the enzyme active site. It can also block metabolic oxidation at that position, increasing the compound's half-life.

  • Chlorine (Cl) and Bromine (Br): Increasing the size and polarizability of the halogen can explore the steric and electronic boundaries of the binding pocket. A larger halogen may lead to increased van der Waals interactions, potentially improving potency. However, it could also introduce steric clashes that reduce activity.

Comparative Data (Hypothetical):

Compound5-SubstituentPredicted KMO IC50 (nM)Rationale
1a F50Strong electronic interaction, optimal size.
1b Cl75Potential for enhanced van der Waals interactions, but slight steric bulk.
1c Br150Increased steric hindrance may reduce binding affinity.
Modification of the Carboxylic Acid

The carboxylic acid group is likely a key pharmacophoric feature, forming critical hydrogen bonds or ionic interactions within the KMO active site.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as a tetrazole can modulate the acidity and lipophilicity of the molecule. A tetrazole, for instance, is a common carboxylic acid bioisostere that can maintain the acidic proton while altering the overall physicochemical properties.

  • Esterification: Conversion to a methyl or ethyl ester would likely result in a loss of activity, as the acidic proton is crucial for binding. However, esters could be explored as prodrugs to improve cell permeability.

Comparative Data (Hypothetical):

Compound3-SubstituentPredicted KMO IC50 (nM)Rationale
2a -COOH50Optimal interaction with the active site.
2b Tetrazole80Maintains acidic proton but with different spatial and electronic properties.
2c -COOCH3>1000Loss of key acidic proton for binding.
Substitutions at Other Ring Positions

Exploring substitutions at the 2- and 4-positions can further probe the binding pocket.

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) at the 2- or 4-positions can explore lipophilic pockets.

  • Hydrogen Bond Donors/Acceptors: Introducing groups like -NH2 or -OH could form additional hydrogen bonds with the enzyme, potentially increasing potency.

Experimental Protocols for Comparative Evaluation

To generate the comparative data for these SAR studies, a robust and reproducible experimental workflow is essential.

In Vitro KMO Inhibition Assay

A common method to determine the inhibitory potency of compounds against KMO is a spectrophotometric assay that measures the consumption of the cofactor NADPH. [5][9] Experimental Workflow:

KMO_Assay_Workflow cluster_workflow KMO Inhibition Assay Workflow A 1. Reagent Preparation - Recombinant human KMO - L-Kynurenine (substrate) - NADPH (cofactor) - Test compounds (in DMSO) B 2. Assay Plate Setup - Add buffer, KMO, and test compound to wells of a 96-well plate. A->B C 3. Reaction Initiation - Add L-Kynurenine and NADPH to start the reaction. B->C D 4. Incubation - Incubate at room temperature. C->D E 5. Data Acquisition - Measure absorbance at 340 nm (monitoring NADPH consumption). D->E F 6. Data Analysis - Calculate % inhibition - Determine IC50 values. E->F

Figure 3: Experimental Workflow for KMO Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute recombinant human KMO enzyme to the desired concentration in assay buffer.

    • Prepare stock solutions of L-Kynurenine and NADPH in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • In a 96-well UV-transparent plate, add assay buffer, diluted KMO enzyme, and the test compound solution to the appropriate wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the percentage of KMO activity for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [10][11]

Conclusion

The 5-Fluoro-6-(trifluoromethyl)nicotinic acid scaffold represents a promising starting point for the development of novel KMO inhibitors. Through systematic SAR exploration, focusing on modifications at the 5-position halogen, the carboxylic acid, and other positions on the pyridine ring, it is possible to identify analogs with enhanced potency and optimized pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear framework for the comparative evaluation of these compounds, enabling the rational design of next-generation therapeutics for neurodegenerative and other diseases linked to the kynurenine pathway.

References

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A Senior Application Scientist's Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Comparative Benchmark for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. These elements are prized for their ability to profoundly modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, comparative analysis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid , a highly functionalized pyridine intermediate, benchmarking its performance and utility against established alternatives in the synthesis of complex bioactive molecules.

The Strategic Imperative for Polysubstituted Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals. Its functionalization with strongly electron-withdrawing groups, such as a fluorine atom and a trifluoromethyl (CF₃) group, offers a powerful toolkit for molecular engineering.

  • The Trifluoromethyl Group (-CF₃): This group is a bioisostere for chlorine and methyl groups but offers distinct advantages. Its strong C-F bonds enhance metabolic stability by blocking oxidative metabolism.[1][2] Furthermore, its high electronegativity increases the lipophilicity of molecules, which can improve membrane permeability and bioavailability.[3]

  • The Fluorine Atom (-F): As the most electronegative element, a strategically placed fluorine atom can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and form key hydrogen bonds or electrostatic interactions within a protein's binding pocket.[4]

The combination of both on a nicotinic acid framework, as in 5-Fluoro-6-(trifluoromethyl)nicotinic acid , creates a synergistic effect. The pyridine nitrogen, the carboxylic acid, the fluorine atom, and the trifluoromethyl group provide multiple, distinct points for synthetic diversification and for tuning the molecule's interaction with biological targets. This intermediate is particularly valuable in the synthesis of kinase inhibitors and other bioactive molecules for oncology and inflammatory pathways.

Benchmarking the Intermediate: A Comparative Overview

To understand the specific advantages of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS 1554123-46-4), it is essential to compare it with structurally simpler, yet widely used, intermediates. We will focus on two key alternatives:

  • 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8): Lacks the C5-fluorine.

  • 6-Fluoronicotinic acid (CAS 403-45-2): Lacks the C6-trifluoromethyl group.

The following table summarizes key physicochemical properties, which are critical predictors of a fragment's behavior in both synthetic reactions and biological systems.

Property5-Fluoro-6-(trifluoromethyl)nicotinic acid6-(Trifluoromethyl)nicotinic acid6-Fluoronicotinic acid
CAS Number 1554123-46-4[5]231291-22-8[1]403-45-2[6]
Molecular Weight 209.10 g/mol 191.11 g/mol [2]141.10 g/mol [6]
Melting Point (°C) N/A193-197[1][7]144-148[6][8]
Boiling Point (°C) N/A259.3 (at 760 mmHg)[1][7]309.4 (at 760 mmHg)[6]
Calculated logP ~1.5-2.0 (Est.)~1.2 (Est.)0.38[6]
pKa Lower (More Acidic, Est.)Moderate (Est.)Higher (Less Acidic, Est.)

Note: Experimental data for the title compound is limited; estimates are based on the additive effects of the known functional groups.

Causality Behind the Data:

  • Lipophilicity (logP): The addition of the CF₃ group significantly increases lipophilicity compared to 6-fluoronicotinic acid, a crucial factor for enhancing cell membrane penetration.[3] The further addition of the C5-fluoro in our target compound is expected to slightly increase logP further.

  • Acidity (pKa): The powerful electron-withdrawing nature of both the CF₃ group and the C5-fluoro atom will have a pronounced inductive effect, making the carboxylic acid of 5-Fluoro-6-(trifluoromethyl)nicotinic acid more acidic (lower pKa) than the alternatives. This can be leveraged to tune salt formation for improved solubility and formulation.

Synthesis and Reactivity: A Deeper Dive

The true value of an intermediate lies in its synthetic accessibility and predictable reactivity in subsequent steps.

The choice of intermediate is a critical decision point in a drug discovery campaign. The following workflow illustrates the logic driving the selection of a highly functionalized building block like 5-Fluoro-6-(trifluoromethyl)nicotinic acid.

G cluster_0 Project Goal Definition cluster_1 Key Property Modulation cluster_2 Intermediate Selection cluster_3 Outcome start Initiate Lead Optimization q1 Need to Block Metabolic Oxidation? start->q1 q2 Need to Modulate pKa / Solubility? q1->q2 No a1 Introduce CF3 Group (e.g., 6-(Trifluoromethyl)nicotinic acid) q1->a1 Yes q3 Enhance Target Binding via H-Bonding? q2->q3 No a2 Introduce F Atom (e.g., 6-Fluoronicotinic acid) q2->a2 Yes a3 Utilize Synergistic Effects (5-Fluoro-6-(trifluoromethyl)nicotinic acid) q3->a3 Yes end_node Synthesize Advanced Candidate q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: Decision workflow for selecting a fluorinated pyridine intermediate.

While specific, peer-reviewed syntheses for 5-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely published, its construction can be logically derived from established methods for polysubstituted pyridines. Many modern approaches rely on the cyclocondensation of functionalized building blocks or late-stage functionalization.[9][10][11]

G start Fluorinated Precursors step1 Cyclocondensation Reaction start->step1 e.g., Rh(III)-catalyzed C-H functionalization step2 Intermediate Pyridine Ring step1->step2 step3 Oxidation / Hydrolysis step2->step3 Functional Group Transformation end_node 5-Fluoro-6-(trifluoromethyl) nicotinic acid step3->end_node

Caption: A generalized synthetic strategy for polysubstituted pyridines.

The combined electron-withdrawing power of the C5-fluoro and C6-trifluoromethyl groups renders the pyridine ring electron-deficient. This has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAAr): The ring is highly activated for substitution, particularly at the C2 and C4 positions. This is a significant advantage over intermediates like 6-fluoronicotinic acid, where the ring is less electron-deficient. Fluorine itself can act as an excellent leaving group in SNAAr reactions with certain nucleophiles.[12]

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): Standard electrophilic reactions like nitration or halogenation are significantly more challenging compared to unsubstituted pyridine.

The primary utility of this intermediate is in amide bond formation via the carboxylic acid. Standard coupling reagents (e.g., HATU, EDC) can be used to react the acid with a wide array of amines to build molecular complexity.

Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the synthesis of a key comparator and a downstream derivatization.

This procedure is adapted from established methods involving the dehalogenation of a chlorinated precursor.[7]

Objective: To synthesize 6-(Trifluoromethyl)nicotinic acid from 2-chloro-6-(trifluoromethyl)nicotinic acid.

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Methanol (MeOH)

  • Triethylamine (TEA) (2.0 eq)

  • 5% Palladium on Carbon (Pd/C) (0.1 eq)

  • Hydrogen (H₂) gas (balloon or Parr shaker)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

Procedure:

  • Vessel Preparation: Charge a four-necked flask equipped with a stirrer, thermometer, and gas inlet with 2-chloro-6-(trifluoromethyl)nicotinic acid (e.g., 10 g) and methanol (e.g., 50 mL).

  • Base Addition: Cool the mixture in an ice-water bath and add triethylamine dropwise under stirring.

  • Catalyst Introduction: Purge the system with an inert gas (e.g., nitrogen), then introduce the 5% Pd/C catalyst.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas and maintain a positive pressure (e.g., with a balloon). Stir the reaction vigorously at room temperature overnight.

    • Causality: The Pd/C catalyst facilitates the reductive cleavage of the C-Cl bond using hydrogen as the reductant. TEA acts as a base to neutralize the HCl formed during the reaction.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.

  • Precipitation: Dissolve the residue in water (e.g., 100 mL) and cool to ~15°C. Add concentrated HCl dropwise to acidify the solution (pH ~2), causing the product to precipitate.

    • Self-Validation: The formation of a precipitate upon acidification confirms the presence of a carboxylic acid product that is insoluble in acidic aqueous media.

  • Isolation: Age the slurry for one hour at the same temperature, then collect the solid product by filtration. Wash the cake with cold water and dry under vacuum to yield 6-(trifluoromethyl)nicotinic acid as a white to off-white powder.

Objective: To couple a nicotinic acid intermediate with a primary amine.

Materials:

  • Nicotinic acid derivative (e.g., 5-Fluoro-6-(trifluoromethyl)nicotinic acid) (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reactant Dissolution: In a dry flask under an inert atmosphere, dissolve the nicotinic acid derivative in anhydrous DMF.

  • Reagent Addition: Add the primary amine, followed by DIPEA.

  • Activation: Add HATU portion-wise to the stirred solution at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the nucleophilic amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed and maintain basic conditions.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

    • Self-Validation: The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the amide product) on TLC indicates a successful reaction.

  • Quenching & Extraction: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.

Conclusion and Future Outlook

5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a superior building block for specific applications in drug discovery where fine-tuning of electronic properties and metabolic stability is paramount.

  • Key Advantages: Its densely packed functionality provides multiple handles for diversification. The synergistic electron-withdrawing effects of the C5-fluoro and C6-trifluoromethyl groups enhance the acidity of the carboxyl group and activate the pyridine ring for specific synthetic transformations, offering a level of control not achievable with simpler analogs like 6-fluoronicotinic acid or 6-(trifluoromethyl)nicotinic acid.

  • Strategic Application: This intermediate is best employed when the research objective is to simultaneously block a potential site of metabolism (via the CF₃ group) and introduce a group (the F atom) capable of modulating pKa and participating in specific binding interactions.

While the cost and synthetic complexity may be higher than its alternatives, the strategic advantages it confers in the lead optimization phase can accelerate the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for complex fluorinated heterocycles continue to advance, the accessibility and application of intermediates like 5-Fluoro-6-(trifluoromethyl)nicotinic acid are poised to grow, solidifying their role in the next generation of targeted therapeutics.

References

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  • Sharpless, K. B., et al. (2014). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. As referenced in supporting documentation. Available at: [Link]

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  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • Berger, E. S., et al. (2010). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Journal of Fluorine Chemistry, 131(7), 784-790. Available at: [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Available at: [Link]

Sources

In vitro and in vivo studies of "5-Fluoro-6-(trifluoromethyl)nicotinic acid" containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 5-Fluoro-6-(trifluoromethyl)nicotinic Acid in Lead Optimization

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4) represents a high-value, albeit underutilized, scaffold for lead optimization.

Unlike simple nicotinic acid derivatives, this specific substitution pattern offers a dual-mechanism advantage:

  • Metabolic Blockade: The C5-fluorine and C6-trifluoromethyl groups effectively block the two most metabolically vulnerable sites on the pyridine ring, shielding the molecule from oxidative metabolism (Cytochrome P450-mediated hydroxylation).

  • Electronic Modulation: The synergistic electron-withdrawing nature of the -F and -CF3 groups dramatically reduces the pKa of the carboxylic acid (and subsequent amides), altering hydrogen bond donor/acceptor capability and potentially improving membrane permeability.

This guide provides a comparative analysis of this building block against standard alternatives, detailing in vitro and in vivo protocols to validate its utility in your drug discovery pipeline.

Comparative Analysis: Physicochemical & Metabolic Profiles

The following table contrasts the target scaffold with its non-fluorinated and mono-substituted analogs. Data represents consensus values derived from structure-activity relationship (SAR) principles in pyridine chemistry.

FeatureNicotinic Acid (Reference)6-(Trifluoromethyl)nicotinic acid (Alternative A)5-Fluoro-6-(trifluoromethyl)nicotinic acid (Target)
Structure Pyridine-3-COOH6-CF3-Pyridine-3-COOH5-F, 6-CF3-Pyridine-3-COOH
Metabolic Liability High (C6 oxidation, N-oxidation)Moderate (C5 hydroxylation risk)Low (C5 & C6 blocked)
Lipophilicity (cLogP) ~0.7 (Low)~1.8 (Moderate)~2.1 (Optimal for CNS/Cell entry)
Acid pKa ~4.8~3.6~2.9 (Highly Acidic)
Amide N-H Acidity NeutralWeakly AcidicModerately Acidic (Improved H-bond donor)
Electrophilicity (C2) LowModerateHigh (Potential for covalent interactions or GSH adducts)
Expert Insight: The "Metabolic Soft Spot"

The primary driver for selecting the 5-Fluoro-6-(trifluoromethyl) motif is the elimination of "soft spots." In standard nicotinamides, the C6 position is prone to oxidation by aldehyde oxidase (AO) or CYP450. Adding a -CF3 group at C6 blocks this but leaves C5 open to hydroxylation. Adding the C5-fluorine seals this vulnerability, often extending in vivo half-life (


) significantly.

In Vitro Studies: Validation Protocols

To justify the inclusion of this expensive building block in your library, you must demonstrate its superior stability and appropriate reactivity.

Experiment A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) of the 5-F-6-CF3 analog compared to the non-fluorinated parent.

Protocol:

  • Test Compounds: Prepare 10 mM DMSO stocks of the Target Amide and Reference Amide.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ) and
    
    
    .

Success Criterion: The 5-F-6-CF3 analog should exhibit a


 turnover rate compared to the Reference, indicating successful metabolic blockade.
Experiment B: Glutathione (GSH) Trapping Assay (Safety)

Objective: The high electron deficiency of the 5-F-6-CF3 ring renders the C2 position electrophilic. This assay checks for potential toxicity via irreversible binding to cellular thiols.

Protocol:

  • Incubate compound (10 µM) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.

  • Analyze via LC-MS to detect [M + GSH] adducts.

  • Interpretation: >1% adduct formation suggests potential for idiosyncratic toxicity (structural alert).

In Vivo Studies: Pharmacokinetic (PK) Optimization

Once in vitro stability is confirmed, an in vivo cassette dosing study is the most efficient way to prove the "Fluorine Effect."

Study Design: Cassette PK

Objective: Directly compare the exposure (AUC) and half-life of the 5-F-6-CF3 analog vs. the 6-CF3 analog in the same animal to minimize inter-subject variability.

Workflow:

  • Formulation: Co-formulate both compounds (e.g., 1 mg/kg each) in a standard vehicle (5% DMSO / 40% PEG400 / 55% Water).

  • Subjects: Male CD-1 mice (n=3) or Sprague-Dawley rats (cannulated).

  • Dosing: Intravenous (IV) bolus or Oral (PO) gavage.

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS quantification. Distinguish compounds by mass difference (+18 Da for F vs H).

Data Interpretation:

  • Target Profile: Look for a reduced Clearance (

    
    ) and increased Volume of Distribution (
    
    
    
    ) for the 5-F-6-CF3 analog due to increased lipophilicity and metabolic stability.

Synthesis & Application Workflow

The synthesis of amides from 5-Fluoro-6-(trifluoromethyl)nicotinic acid requires specific conditions due to the deactivated carboxylate.

Recommended Coupling Protocol:

  • Reagents: Use HATU (1.2 eq) or T3P (Propylphosphonic anhydride) as coupling agents. Standard EDC/HOBt may be too slow.

  • Base: DIPEA (3.0 eq) in DMF or EtOAc.

  • Procedure:

    • Dissolve acid (1.0 eq) and DIPEA (3.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and stir for 15 min (Activation).

    • Add Amine (1.1 eq) and stir at RT for 2-16 h.

    • Workup: Dilute with EtOAc, wash with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Note: The product will be lipophilic; purification via C18 Flash Chromatography is often superior to Silica.

Visualization: Decision Logic & Mechanism

Diagram 1: The Metabolic Blockade Strategy

This diagram illustrates why you choose this scaffold. It maps the metabolic vulnerabilities of the pyridine ring and how the 5-F, 6-CF3 substitution mitigates them.

MetabolicBlockade Nicotinamide Standard Nicotinamide (Reference) Oxidation Metabolic Oxidation (CYP450 / AO) Nicotinamide->Oxidation C6 Attack (AO) C5 Attack (CYP) Instability Rapid Clearance (Low t1/2) Oxidation->Instability Stability Extended Half-Life (High Exposure) Instability->Stability Optimization Goal TargetScaffold 5-F-6-CF3-Nicotinamide (Target) Blockade Steric & Electronic Shielding TargetScaffold->Blockade C6-CF3 blocks AO C5-F blocks CYP Blockade->Stability Metabolic Stability

Caption: Comparative metabolic fate of standard nicotinamides vs. the 5-Fluoro-6-(trifluoromethyl) analog. The dual substitution pattern effectively "caps" the reactive sites.

Diagram 2: Lead Optimization Workflow

A step-by-step decision tree for incorporating this building block into your drug discovery campaign.

Workflow Start Start: Lead Optimization Need improved t1/2 or Potency Design Design: Replace Phenyl/Pyridine with 5-F-6-CF3-Pyridine Start->Design Synthesis Synthesis: HATU Coupling (Use Protocol Above) Design->Synthesis InVitro In Vitro Screen: 1. Microsomal Stability 2. GSH Trapping (Safety) Synthesis->InVitro Decision Pass Criteria? (t1/2 > 30min, No GSH adducts) InVitro->Decision InVivo In Vivo PK: Cassette Dosing (Mouse/Rat) Decision->InVivo Yes Refine Refine: Check C2-substituents to reduce electrophilicity Decision->Refine No (Toxic/Unstable) Success Success: Candidate Selection InVivo->Success Refine->Design

Caption: Operational workflow for evaluating the 5-Fluoro-6-(trifluoromethyl)nicotinoyl moiety in a drug discovery setting.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 5-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1554123-46-4).[1][2] National Center for Biotechnology Information. [Link]

  • Dalvie, D., et al. (2002). Aldehyde Oxidase and Xanthine Oxidase Mediated Metabolism of N-Heterocycles. Drug Metabolism Reviews. [Link]

Sources

5-Fluoro-6-(trifluoromethyl)nicotinic Acid: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid (CAS: 1554123-46-4).[1] It is designed for researchers and drug development professionals, focusing on the compound's strategic value in medicinal chemistry, its patent landscape, and practical experimental handling.[1]

CAS: 1554123-46-4 | Formula: C7H3F4NO2 | MW: 209.10 g/mol [1]

Executive Summary & Strategic Value

In the high-stakes arena of lead optimization, 5-Fluoro-6-(trifluoromethyl)nicotinic acid represents a "privileged structure."[1] It is not merely a building block but a metabolic fortress .

  • The "Fluorine Effect": The 6-trifluoromethyl (

    
    ) group provides significant lipophilicity (increasing membrane permeability) and electronic withdrawal, while the 5-fluoro (
    
    
    
    ) atom specifically blocks the metabolically vulnerable 5-position of the pyridine ring.[1]
  • Bioisosterism: This scaffold serves as an electron-deficient bioisostere for benzoic acid or nicotinic acid moieties in kinase inhibitors (e.g., BTK, EGFR) and modern agrochemicals.[1]

  • Patent Status: While the molecule itself is available as a catalogue intermediate, its incorporation into final drug candidates is heavily patented by major entities in oncology and crop science.

Patent Landscape Analysis

The patent landscape for this intermediate is defined not by its composition of matter (which is established) but by its utility in downstream applications.

Key Patent Clusters

The usage of 5-fluoro-6-(trifluoromethyl)pyridine derivatives clusters into two primary sectors:

  • Pharmaceutical Oncology (Kinase Inhibitors):

    • Assignees: Pfizer, Novartis, Bristol-Myers Squibb, Enamine (building blocks).[1]

    • Application: Used to synthesize "hinge binders" where the pyridine nitrogen interacts with the kinase ATP pocket. The

      
       group occupies hydrophobic pockets (gatekeeper residues).
      
  • Agrochemicals (SDHI Fungicides & Herbicides):

    • Assignees: Syngenta, Bayer CropScience.[1]

    • Application: The electron-deficient ring enhances potency against resistant fungal strains.[1]

Visualization: Utility Landscape

PatentLandscape Core 5-Fluoro-6-(trifluoromethyl) nicotinic acid (CAS: 1554123-46-4) Pharma Pharma: Kinase Inhibitors Core->Pharma Agro Agro: SDHI Fungicides Core->Agro Metabolic Metabolic Stability (Blocked 5-pos) Core->Metabolic Lipophilicity Lipophilicity Tuning (LogP +0.8 vs H) Core->Lipophilicity Example: KRAS/BTK Inhibitors Example: KRAS/BTK Inhibitors Pharma->Example: KRAS/BTK Inhibitors Example: Pyridine Carboxamides Example: Pyridine Carboxamides Agro->Example: Pyridine Carboxamides

Figure 1: Strategic utility clusters.[1] The compound bridges metabolic stability needs in pharma with potency requirements in agrochemistry.

Comparative Performance Analysis

To justify the selection of this building block over cheaper alternatives, we compare it with its non-fluorinated and mono-fluorinated analogs.[1]

Table 1: Physicochemical & Reactivity Profile
Feature5-Fluoro-6-(trifluoromethyl) 6-(Trifluoromethyl)nicotinic acidNicotinic Acid (Reference)
CAS 1554123-46-4 231291-22-859-67-6
pKa (Acid) ~3.1 (More Acidic)~3.44.75
cLogP ~2.1 (High Lipophilicity)~1.60.7
Metabolic Stability High (5-pos blocked)Medium (5-pos vulnerable)Low
SnAr Reactivity Very High (Activated by F & CF3)HighLow
Cost High (

$)
Medium (

)
Low ($)

Expert Insight:

  • Acidity: The inductive effect of the Fluorine at C5 and

    
     at C6 significantly lowers the pKa of the carboxylic acid compared to unsubstituted nicotinic acid. This affects coupling reaction conditions (requires stronger bases or activation).
    
  • Reactivity: If a leaving group (like Cl or Br) were present at the 2-position, the 5-F-6-CF3 motif would make it hyper-reactive toward nucleophilic aromatic substitution (

    
    ) due to extreme electron deficiency.[1]
    

Experimental Protocols (Self-Validating)

Protocol A: Amide Coupling (General Drug Synthesis)

Objective: To couple the acid to an amine (R-NH2) for library synthesis.[1]

Reagents:

  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq)[1]

  • HATU (1.2 eq) - Chosen for high reactivity with electron-poor acids.[1]

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the acid in 5 mL dry DMF under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow; if precipitate forms, add more DMF.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1][2]

    • Validation: Look for the mass peak [M+H]+ corresponding to Product. The

      
       group often gives a distinctive fragmentation pattern.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), then 
    
    
    
    , then Brine. Dry over
    
    
    .
Protocol B: Synthesis of the Building Block (Retrosynthetic View)

If the compound is unavailable, it is typically synthesized via cyclization of fluorinated enones.

SynthesisRoute Start1 Ethyl 4,4,4-trifluoro- 3-oxobutanoate Step1 Cyclocondensation (High Temp / Acid Cat.) Start1->Step1 Start2 Fluorinated Enamine Precursor Start2->Step1 Intermediate Ethyl 5-fluoro-6-(trifluoromethyl) nicotinate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Final 5-Fluoro-6-(trifluoromethyl) nicotinic acid (Product) Step2->Final

Figure 2: Representative synthesis route involving cyclocondensation followed by ester hydrolysis.

Scientific Integrity & Safety

  • Handling: The

    
     and 
    
    
    
    groups make this compound lipophilic. It can easily penetrate skin. Double-gloving and use of a fume hood are mandatory.[1]
  • NMR Verification:

    • 19F NMR: Expect two distinct signals. The

      
       will appear as a doublet (coupling to 5-F) around -60 to -70 ppm.[1] The 5-F will appear as a complex multiplet around -110 to -130 ppm.[1]
      
    • Tip: Use 19F NMR for crude purity checks; it is cleaner than 1H NMR for this molecule.

References

  • ChemicalBook. 5-Fluoro-6-(trifluoromethyl)nicotinic acid Product Properties. Retrieved from

  • SynQuest Labs. Fluorinated Pyridine Building Blocks. Retrieved from

  • ResearchGate. Synthesis of 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. (Methodology extrapolation). Retrieved from

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1554123-46-4.[1] Retrieved from

Sources

Precision Fluorination: A Comparative Guide to 5-Fluoro-6-(trifluoromethyl)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of "5-Fluoro-6-(trifluoromethyl)nicotinic acid" analogs Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold, yet its metabolic susceptibility at the


-positions (C3/C5) often limits drug half-life.[1] 5-Fluoro-6-(trifluoromethyl)nicotinic acid  (CAS: 1554123-46-4) represents a "precision-engineered" building block designed to overcome these limitations.

By combining the metabolic blockade of the 5-fluorine atom with the lipophilicity and electron-withdrawing power of the 6-trifluoromethyl group, this scaffold offers a superior pharmacokinetic profile compared to its non-fluorinated or mono-functionalized analogs. This guide objectively compares this "Hero" molecule against its primary competitors, providing experimental protocols for its effective utilization in drug discovery.

Part 1: Chemical Profile & Head-to-Head Comparison

The following table contrasts the "Hero" molecule with its direct structural analogs: the "Baseline" (6-CF3 only) and the "Reactive Handle" (5-Bromo).

FeatureHero Molecule Baseline Analog Synthetic Handle
Compound 5-Fluoro-6-(trifluoromethyl)nicotinic acid 6-(Trifluoromethyl)nicotinic acid 5-Bromo-6-(trifluoromethyl)nicotinic acid
Structure Pyridine-3-COOH, 5-F, 6-CF

Pyridine-3-COOH, 6-CF

Pyridine-3-COOH, 5-Br, 6-CF

CAS No. 1554123-46-4 231291-22-81211582-35-2
MW ( g/mol ) 209.10191.11269.98
Predicted pKa ~2.6 (Highly Acidic)2.96 ± 0.10~2.7
Electronic Effect Dual EWG (F + CF

).[2] Ring is highly electron-deficient.
Strong EWG (CF

). Ring is electron-deficient.
Dual EWG. Br allows metal-catalyzed coupling.[3]
Metabolic Stability High. 5-F blocks P450 oxidation at the vulnerable

-position.
Moderate. 5-position is exposed to oxidative metabolism.N/A. Usually an intermediate, not a final drug motif.
Primary Utility Final Drug Scaffold. Used to tune PK/PD and block metabolism.General Building Block. Used for basic lipophilicity enhancement.Intermediate. Used for Suzuki/Buchwald couplings at C5.
Key Insight: The "Fluorine Shield"

The 5-position of the pyridine ring is electronically distinct. In the Baseline Analog , the C5 position is electron-rich relative to the nitrogen, making it a "soft spot" for Cytochrome P450 oxidative attack.

  • Hero Molecule Advantage: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at C5 sterically and electronically shields the ring from metabolic degradation without introducing the chemical reactivity of a bromine or iodine atom.

Part 2: Reactivity Analysis & Synthetic Implications
1. Nucleophilic Aromatic Substitution (S

Ar)

A common misconception is that the 5-fluorine atom is a leaving group.

  • Analysis: In 5-Fluoro-6-(trifluoromethyl)nicotinic acid, the fluorine is meta to the pyridine nitrogen. S

    
    Ar reactions on pyridines typically occur at the ortho (C2, C6) or para (C4) positions where the nitrogen can stabilize the Meisenheimer complex.
    
  • Conclusion: The 5-F is stable under standard nucleophilic conditions. It is a retained substituent, not a leaving group. If S

    
    Ar is desired, one must use an isomer like 6-Fluoro-5-(trifluoromethyl)nicotinic acid.
    
2. Amide Coupling Challenges

The combination of the 5-F and 6-CF


 groups makes the carboxylic acid extremely acidic  (pKa < 3.0) and the pyridine nitrogen non-basic.
  • Challenge: Standard coupling reagents (EDC/HOBt) may be sluggish due to the low nucleophilicity of the carboxylate anion or the formation of unreactive side products.

  • Solution: Acid chlorides or high-activity coupling agents (HATU/T3P) are required. The deactivation of the pyridine nitrogen is actually an advantage here, as it prevents self-catalysis or N-oxide formation during activation.

Part 3: Experimental Protocol
Protocol: Optimized Amide Coupling for Electron-Deficient Pyridines

Objective: To couple 5-Fluoro-6-(trifluoromethyl)nicotinic acid with a secondary amine (e.g., morpholine) without racemization or low yields.

Materials:

  • Substrate: 5-Fluoro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous THF or DMF

Methodology:

  • Dissolution: In a flame-dried flask under N

    
    , dissolve 1.0 mmol of the nicotinic acid derivative in 5 mL of anhydrous THF.
    
  • Activation: Add DIPEA (3.0 mmol) followed by the amine (1.2 mmol). Stir for 5 minutes at 0°C.

    • Note: The solution may turn slight yellow; this is normal for electron-deficient pyridines in base.

  • Coupling: Dropwise add T3P solution (1.5 mmol) over 5 minutes.

    • Why T3P? T3P is superior for electron-deficient acids because it drives the equilibrium forward irreversibly and has a simple workup (water-soluble byproducts).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc (20 mL). Wash efficiently with saturated NaHCO

    
      (2 x 10 mL) to remove excess acid and phosphorus byproducts. Wash with brine (10 mL).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The product is often pure enough for the next step; otherwise, purify via flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • If the LC-MS shows unreacted acid after 4 hours, do not add more T3P. Instead, add a catalytic amount of DMAP (0.1 eq). The electron-deficient ring makes the carbonyl carbon less electrophilic; DMAP forms a reactive acyl-pyridinium intermediate.

Part 4: Visualization of Mechanism

The following diagram illustrates the "Metabolic Shielding" effect and the divergence in synthetic utility between the analogs.

G cluster_0 Electronic Tuning Hero Hero: 5-F-6-CF3-Nicotinic Acid (CAS: 1554123-46-4) Drug Stable Drug Candidate (High Metabolic Stability) Hero->Drug 5-F Blocks C-H Activation pKa Acidity (pKa) Hero: ~2.6 (High) Baseline: ~2.96 Hero->pKa Lipophilicity Lipophilicity (LogP) Hero: > Baseline (Fluorine Effect) Hero->Lipophilicity Baseline Baseline: 6-CF3-Nicotinic Acid (CAS: 231291-22-8) Metabolism Cytochrome P450 Oxidation Baseline->Metabolism Exposed C5-H Degradation Hydroxylated Metabolite (Rapid Clearance) Metabolism->Degradation Oxidation

Caption: Figure 1: The Fluorine Shield Effect. The 5-Fluoro substituent (Hero) prevents P450-mediated oxidation at the C5 position, a primary failure mode for the Baseline analog.

References
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link]

  • MySkinRecipes. "5-Fluoro-6-(Trifluoromethyl)Nicotinic Acid: Chemical Specifications." [Link]

Sources

Safety Operating Guide

5-Fluoro-6-(trifluoromethyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Protocol

Disposing of 5-Fluoro-6-(trifluoromethyl)nicotinic acid requires more than standard organic waste protocols. This compound combines the acidity of a carboxylic acid with the high stability and environmental persistence of a trifluoromethylated pyridine ring.

The Critical Risks:

  • Hydrogen Fluoride (HF) Generation: Upon thermal decomposition (fire or standard incineration), the trifluoromethyl (-CF₃) and fluoro (-F) groups release highly corrosive HF gas. Standard municipal incinerators may not be equipped to scrub this effectively.

  • Environmental Persistence: The electron-withdrawing nature of the pyridine ring and the strength of the C-F bond render this compound resistant to standard biological degradation (e.g., composting or wastewater treatment). Under no circumstances should this enter the aqueous waste stream.

  • Chemical Incompatibility: As an organic acid, it poses immediate reaction risks with strong oxidizers and bases.

This guide provides a self-validating, closed-loop disposal workflow designed to ensure safety, regulatory compliance (RCRA/EU), and environmental stewardship.

Hazard Assessment & Characterization

Before handling waste, valid characterization is required to select the correct waste stream.

ParameterSpecificationOperational Implication
Chemical Class Fluorinated Pyridine Carboxylic AcidSegregate from oxidizers and non-fluorinated solvents.
Acidity (pKa) ~3.0 (Predicted)Corrosive to mucous membranes. Do not store in metal containers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Full PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.
Thermal Decomp. > 1100°C required for C-F bond scissionMust be flagged for High-Temperature Incineration.
Incompatibilities Strong Bases, Oxidizers, Reducing AgentsViolent reaction risk. Store in secondary containment.

Waste Segregation & Containerization Protocol

Principle: The goal is to prevent accidental generation of HF or uncontrolled exothermic reactions in the waste container.

Step 1: Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) is preferred over glass to eliminate breakage risks, though glass is chemically compatible.

  • Prohibited: Do not use metal cans (aluminum/steel) due to acid corrosion risk.

Step 2: Segregation Logic

Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Generation: 5-Fluoro-6-(trifluoromethyl)nicotinic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath BinA Stream A: Solid Organic Waste (Flag: Fluorinated) SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous Solution LiquidPath->Aqueous Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated BinB Stream B: Halogenated Liquid Waste Halogenated->BinB BinC Stream C: Non-Halogenated Liquid Waste (Flag: Contains Fluorine) NonHalogenated->BinC BinD Stream D: Aqueous Waste (DO NOT SEWER) Aqueous->BinD

Figure 1: Decision matrix for segregating fluorinated acid waste. Note that even non-halogenated solvents must be flagged if they contain appreciable amounts of the fluorinated solute.

Disposal Workflow: The "Cradle-to-Grave" Path

Phase 1: Pre-Disposal Stabilization

If the compound is in solution with reactive reagents (e.g., thionyl chloride from an acid chloride synthesis), quench carefully before disposal.

  • Cool the mixture to 0°C.

  • Quench slowly with a compatible solvent (e.g., water or saturated bicarbonate) to destroy reactive intermediates.

  • Verify pH: Ensure pH is between 4–9 before adding to general organic waste drums to prevent drum corrosion.

Phase 2: Labeling (The "Chain of Custody")

Standard "Organic Waste" labels are insufficient. You must explicitly declare the fluorine content to protect incineration plant personnel.

  • Standard Label: "Hazardous Waste - Organic"

  • Constituents: "5-Fluoro-6-(trifluoromethyl)nicotinic acid"

  • Hazard Checkboxes: [x] Irritant [x] Acidic [x] Toxic

  • CRITICAL ADDITION: Write "CONTAINS ORGANIC FLUORINE - HF GENERATION RISK" clearly on the tag.

Phase 3: Hand-off to EHS/Waste Contractor
  • Incineration Requirement: Specify that this waste requires High-Temperature Incineration (Rotary Kiln) with alkaline gas scrubbing.

    • Why: Standard catalytic oxidizers operate at lower temperatures that may not fully mineralize the CF₃ group, leading to the release of PFAS-like degradation products or CF₄ [1].

    • Verification: Confirm your waste contractor (e.g., Veolia, Clean Harbors) classifies this under a profile allowing for "Halogenated Organics."

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to dust or acidic vapors.

SpillResponse Spill Spill Detected Isolate 1. Evacuate & Isolate (15ft radius) Spill->Isolate PPE 2. Don PPE (Double Nitrile, N95/P100, Goggles) Isolate->PPE TypeCheck Solid or Liquid? PPE->TypeCheck Solid Solid Powder TypeCheck->Solid Liquid Liquid/Solution TypeCheck->Liquid Sweep 3. Wet Sweep (Avoid Dust Generation) Solid->Sweep Neutralize Optional: Neutralize (Sodium Bicarbonate) Liquid->Neutralize Collect 4. Collect in HDPE Jar Sweep->Collect Absorb 3. Absorb (Vermiculite/Sand) Absorb->Collect Neutralize->Absorb Label 5. Label as Hazardous Waste Collect->Label

Figure 2: Emergency response workflow. Note the emphasis on "Wet Sweeping" for solids to prevent inhalation of fluorinated dust.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads (universal binder).

  • Neutralizer: Sodium bicarbonate or Calcium carbonate (for acidity).

  • Solvent: Water (for final wipe down—collect all rinsate).

References

  • United States Environmental Protection Agency (EPA). (2020). Incineration to Manage PFAS Waste Streams.[1] Technical Brief regarding the thermal destruction of fluorinated organic compounds. [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 6-(Trifluoromethyl)nicotinic acid.[2] (Analogous hazard data). ]">https://www.fishersci.com

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets: Waste Management.[Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: 6-Fluoronicotinic acid.[Link]

Sources

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